molecular formula C7H14O7 B1343197 d-Glycero-l-gluco-heptose CAS No. 23102-92-3

d-Glycero-l-gluco-heptose

Cat. No.: B1343197
CAS No.: 23102-92-3
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-ULQPCXBYSA-N
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Description

D-Glycero-L-gluco-Heptose is a seven-carbon sugar (heptose) of significant interest in bacteriology and glycobiology research. This compound is an important constituent of the capsular polysaccharide (CPS) that coats the exterior cell surface of the human pathogen Campylobacter jejuni NCTC 11168, a leading cause of food poisoning . The capsule is essential for the maintenance of the bacterial cell wall, its integrity, and for evading the host immune response during infection . The presence of this and other unusual heptoses in bacterial surface carbohydrates, which are not produced in humans, makes their biosynthetic pathways potential therapeutic targets for combating bacterial pathogens . The biosynthesis of this compound in C. jejuni involves a multi-enzyme pathway that modifies a GDP-linked sugar precursor. Research has shown that the pathway proceeds through oxidation and double epimerization steps catalyzed by specific enzymes (Cj1427, Cj1430), followed by a stereospecific reduction by Cj1428 to form the final product, GDP-D-glycero-β-L-gluco-heptose . Studying this and related heptose biosynthesis pathways provides a foundation for developing inhibitors that could serve as novel antimicrobial agents . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-ULQPCXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610968
Record name D-glycero-L-gluco-Heptose
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23102-92-3
Record name D-glycero-L-gluco-Heptose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23102-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-glycero-L-gluco-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of D-Glycero-L-gluco-heptose in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of D-Glycero-L-gluco-heptose in Bacterial Pathogenesis

In the intricate world of bacterial glycobiology, seven-carbon sugars, or heptoses, play a pivotal role in the structural integrity and virulence of many pathogenic bacteria. Among these, this compound is a fascinating and relatively rare monosaccharide that has garnered significant interest in the fields of microbiology, immunology, and drug development. This guide provides a comprehensive technical overview of the natural sources, biosynthesis, isolation, and characterization of this compound in bacteria, with a particular focus on its well-documented presence in Campylobacter jejuni, a leading cause of foodborne gastroenteritis worldwide.[1][2]

The primary known role of this compound is as a key constituent of the capsular polysaccharide (CPS) of certain bacterial strains.[1][2] The bacterial capsule is a crucial virulence factor, forming a protective outer layer that shields the bacterium from the host's immune system, prevents desiccation, and facilitates adhesion to host cells.[1] The unique stereochemistry of this compound contributes to the antigenic diversity of these capsular polysaccharides, enabling bacteria to evade the host immune response.[1] Understanding the biosynthesis and biological function of this specific heptose opens avenues for the development of novel antimicrobial strategies, including targeted inhibitors of its biosynthetic pathway and the design of glycoconjugate vaccines.

While Campylobacter jejuni is the most extensively studied source of this compound, the methodologies and principles outlined in this guide are broadly applicable to the investigation of this and other rare heptoses in a variety of bacterial species.

Part 1: The Biosynthetic Pathway of this compound in Campylobacter jejuni

The biosynthesis of this compound in Campylobacter jejuni NCTC 11168 is a multi-step enzymatic process that begins with a common precursor, GDP-D-glycero-α-D-manno-heptose.[1][2][3] This pathway is a testament to the metabolic versatility of bacteria in creating a diverse array of sugar building blocks for their cell surface structures. The conversion involves a series of oxidation, epimerization, and reduction reactions, each catalyzed by a specific enzyme.

The key enzymes involved in this pathway are:

  • Cj1427: A C4 dehydrogenase that initiates the conversion.

  • Cj1430: A dual-function epimerase that acts on C3 and C5.

  • Cj1428: A stereospecific reductase that completes the synthesis.

The entire process can be summarized in the following steps:

  • Oxidation: The pathway begins with the oxidation of GDP-D-glycero-α-D-manno-heptose at the C4 position by the enzyme Cj1427, utilizing α-ketoglutarate as a co-substrate. This reaction yields GDP-D-glycero-4-keto-α-D-lyxo-heptose.[1]

  • Double Epimerization: The 4-keto intermediate is then acted upon by the enzyme Cj1430, which catalyzes a double epimerization at both the C3 and C5 positions. This intricate rearrangement results in the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose.[1]

  • Stereospecific Reduction: The final step in the biosynthesis is the stereospecific reduction of the 4-keto group by the NADPH-dependent enzyme Cj1428. This reduction yields the final product, GDP-D-glycero-β-L-gluco-heptose, which is then ready for incorporation into the capsular polysaccharide.[1]

This compound Biosynthesis cluster_0 Biosynthetic Pathway in Campylobacter jejuni GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1427 (Dehydrogenase) + α-ketoglutarate GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1430 (Epimerase) (C3 & C5 epimerization) GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-β-L-gluco-heptose Cj1428 (Reductase) + NADPH Capsular Polysaccharide Capsular Polysaccharide GDP-D-glycero-β-L-gluco-heptose->Capsular Polysaccharide Incorporation

Figure 1: Biosynthetic pathway of this compound in Campylobacter jejuni.

Part 2: Experimental Workflow for Isolation and Characterization

The isolation and characterization of this compound from bacterial sources is a multi-step process that requires careful attention to detail to ensure the purity and integrity of the final product. The following workflow provides a comprehensive overview of the key experimental stages.

Experimental Workflow cluster_workflow Isolation and Characterization Workflow A Step 1: Large-Scale Bacterial Culture (e.g., Campylobacter jejuni) B Step 2: Extraction of Capsular Polysaccharide (CPS) (e.g., Hot Water-Phenol Extraction) A->B C Step 3: Purification of CPS (e.g., Chromatography) B->C D Step 4: Hydrolysis of Purified CPS (e.g., Trifluoroacetic Acid Hydrolysis) C->D E Step 5: Purification of this compound (e.g., Ion-Exchange Chromatography) D->E F Step 6: Characterization and Quantification (HPAEC-PAD, GC-MS, NMR) E->F

Figure 2: Experimental workflow for the isolation and characterization of this compound.

Step 1: Large-Scale Bacterial Culture

The first critical step is to obtain a sufficient quantity of bacterial biomass. For Campylobacter jejuni, a microaerophilic organism, specialized culture conditions are required.

Protocol: Large-Scale Culture of Campylobacter jejuni

  • Media Preparation: Prepare a suitable broth medium such as Mueller-Hinton broth or Brucella broth supplemented with 5% lysed horse blood.

  • Inoculation: Inoculate the broth with a starter culture of the desired C. jejuni strain (e.g., NCTC 11168).

  • Incubation: Incubate the culture at 37-42°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂). This can be achieved using a specialized incubator or gas jars with gas-generating sachets.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting: Once the culture reaches the late logarithmic or early stationary phase, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

  • Storage: The cell paste can be processed immediately or stored at -80°C for later use.

Step 2: Extraction of Capsular Polysaccharide (CPS)

The hot water-phenol extraction method is a widely used and effective technique for isolating lipopolysaccharides and capsular polysaccharides from Gram-negative bacteria.

Protocol: Hot Water-Phenol Extraction of CPS

  • Cell Lysis: Resuspend the bacterial cell pellet in pyrogen-free water.

  • Phenol Addition: Add an equal volume of hot (65-70°C) 90% phenol to the cell suspension.

  • Extraction: Stir the mixture vigorously at 65-70°C for 30 minutes.

  • Phase Separation: Cool the mixture on ice to induce phase separation and then centrifuge (e.g., 5,000 x g for 30 minutes at 4°C).

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the polysaccharides.

  • Re-extraction: Re-extract the phenol phase and the interface material with hot water to maximize the yield.

  • Dialysis: Combine the aqueous phases and dialyze extensively against deionized water to remove phenol and other small molecules.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the crude CPS extract.

Step 3: Purification of CPS

The crude CPS extract will contain contaminants such as nucleic acids and proteins. Further purification is necessary to obtain a pure polysaccharide sample.

Protocol: Purification of CPS

  • Nuclease and Protease Treatment: Dissolve the crude CPS in a suitable buffer and treat with DNase and RNase to degrade contaminating nucleic acids, followed by treatment with proteinase K to digest proteins.

  • Chromatography: Purify the CPS using size-exclusion chromatography (e.g., Sephacryl S-300) or ion-exchange chromatography, depending on the properties of the specific CPS.

Step 4: Hydrolysis of Purified CPS

To analyze the monosaccharide composition, the purified CPS must be hydrolyzed into its constituent monosaccharides. Acid hydrolysis with trifluoroacetic acid (TFA) is a common method.

Protocol: Trifluoroacetic Acid Hydrolysis of CPS

  • Hydrolysis: Dissolve the purified CPS in 2 M TFA.

  • Incubation: Heat the solution at 120°C for 2 hours in a sealed tube.[4]

  • TFA Removal: After hydrolysis, remove the TFA by evaporation under a stream of nitrogen or by co-distillation with methanol.[4]

Step 5: Purification of this compound

The resulting hydrolysate will be a mixture of monosaccharides. Ion-exchange chromatography can be used to separate the neutral heptose from other charged or differently sized sugars.[5]

Step 6: Characterization and Quantification

Several analytical techniques are employed for the definitive identification and quantification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization.

  • Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides sensitive and direct detection of the eluted carbohydrates.

  • Instrumentation: A high-performance liquid chromatography system equipped with a high-pH anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.

  • Analysis: The retention time of the peak corresponding to this compound is compared to that of an authentic standard for identification. Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of monosaccharides after derivatization to make them volatile. The alditol acetate derivatization is a common method.

  • Principle: The monosaccharides in the hydrolysate are first reduced to their corresponding alditols and then acetylated to form volatile alditol acetate derivatives. These derivatives are then separated by gas chromatography and identified by their characteristic mass spectra.

  • Derivatization:

    • Reduction: Reduce the monosaccharide mixture with sodium borohydride.

    • Acetylation: Acetylate the resulting alditols with acetic anhydride.

  • Analysis: The GC retention time and the mass spectrum of the this compound alditol acetate derivative are compared with those of a standard. The fragmentation pattern in the mass spectrum provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the monosaccharide, including the stereochemistry of each chiral center.

  • Principle: ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

  • Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the purified this compound are compared with published data for unambiguous identification.[6]

Quantitative Data Summary

Analytical TechniqueParameterTypical Value for this compound
HPAEC-PAD Retention TimeDependent on column and elution conditions. Requires comparison to a standard.
GC-MS (Alditol Acetate) Retention TimeDependent on GC column and temperature program. Requires comparison to a standard.
Key Mass FragmentsCharacteristic fragmentation pattern of the alditol acetate derivative.
NMR (¹H and ¹³C) Chemical Shifts (δ)Specific chemical shifts for each proton and carbon, providing a unique fingerprint.

Part 3: Biological Role and Potential Applications

The presence of this compound in the capsular polysaccharide of pathogenic bacteria has significant implications for their virulence and interaction with the host.

Immune Evasion

The bacterial capsule, with its diverse and often unusual sugar components like this compound, acts as a shield against the host's immune system.[1] This "masquerading" effect can prevent the recognition of underlying bacterial structures by antibodies and complement proteins, thereby inhibiting phagocytosis and allowing the bacteria to proliferate.[7] The structural variability of the CPS, contributed by sugars like this compound, is a key strategy for immune evasion.[3]

Structural Integrity

The capsular polysaccharide is essential for maintaining the structural integrity of the bacterial cell envelope.[1] It provides a hydrated layer that protects the bacterium from environmental stresses such as desiccation.

Drug and Vaccine Development

The enzymes involved in the biosynthesis of this compound represent attractive targets for the development of novel antimicrobial agents.[8] Inhibitors of these enzymes could disrupt the formation of the protective capsule, rendering the bacteria more susceptible to the host immune system and existing antibiotics.

Furthermore, the unique structure of this compound and the capsular polysaccharides that contain it make them promising candidates for the development of glycoconjugate vaccines.[9] By conjugating these bacterial carbohydrates to a carrier protein, a robust and long-lasting T-cell dependent immune response can be elicited, providing protection against infection.[10]

Conclusion

This compound, while a rare sugar, plays a significant role in the biology of certain pathogenic bacteria, most notably Campylobacter jejuni. Its incorporation into the capsular polysaccharide highlights the intricate strategies employed by bacteria to survive and thrive within a host. The detailed understanding of its biosynthetic pathway, coupled with robust methods for its isolation and characterization, provides a solid foundation for future research in antimicrobial drug discovery and vaccine development. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to explore the fascinating world of bacterial heptoses and harness this knowledge in the fight against infectious diseases.

References

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Sources

A Technical Guide to the Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni: A Key Pathway in Capsular Polysaccharide Formation and Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of D-glycero-L-gluco-heptose, a critical component of the capsular polysaccharide (CPS) of the pathogenic bacterium Campylobacter jejuni. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial glycobiology, pathogenesis, and the development of novel antimicrobial strategies.

Executive Summary: The Significance of a Unique Heptose

Campylobacter jejuni is a leading cause of foodborne gastroenteritis worldwide.[1] Its cell surface is adorned with a capsular polysaccharide (CPS), a hypervariable structure crucial for the bacterium's survival, virulence, and evasion of the host immune system.[1][2] A key and often modified component of the CPS in many C. jejuni strains is heptose, a seven-carbon sugar.[1][3] In the well-studied NCTC 11168 strain, this heptose is specifically this compound, a unique stereoisomer that plays a pivotal role in the structural integrity of the capsule.[2][4] Understanding the biosynthesis of this specific heptose provides a window into the intricate enzymatic machinery that C. jejuni employs to construct its protective outer layer and offers potential targets for therapeutic intervention.[5] Disrupting the synthesis of these surface carbohydrate structures has been shown to drastically lower the pathogenicity of C. jejuni.[2]

This guide will dissect the enzymatic cascade responsible for the synthesis of this compound, detailing the precursor molecules, the key enzymes and their mechanisms, and the genetic basis of this pathway. Furthermore, we will provide validated experimental protocols for the characterization of this pathway, offering a practical framework for researchers in the field.

The Biosynthetic Pathway: A Three-Enzyme Cascade

The biosynthesis of this compound in C. jejuni NCTC 11168 is a multi-step enzymatic process that modifies a common precursor, GDP-D-glycero-α-D-manno-heptose.[4][6] This precursor itself is synthesized from sedoheptulose-7-phosphate by a series of enzymes.[3] The conversion to the final L-gluco stereoisomer is accomplished by the sequential action of a dehydrogenase, an epimerase, and a reductase, encoded by genes located within the CPS biosynthesis locus.[4][7]

The Starting Block: GDP-D-glycero-α-D-manno-heptose

All known heptose variants in the CPS of C. jejuni are believed to be derived from the modification of GDP-D-glycero-α-D-manno-heptose.[1][6] The synthesis of this precursor is a critical upstream process that feeds into the various heptose modification pathways present across different C. jejuni serotypes.[3]

Step 1: Oxidation by a Dehydrogenase (Cj1427/WcaG)

The first committed step in the formation of this compound is the oxidation of the C4 hydroxyl group of GDP-D-glycero-α-D-manno-heptose.[4][7] This reaction is catalyzed by the NAD+-dependent dehydrogenase Cj1427 (also known as WcaG).[4][5] The product of this reaction is GDP-D-glycero-4-keto-α-D-lyxo-heptose.[4] A peculiar characteristic of this enzyme is its tight binding of NADH, which can render the as-isolated enzyme inactive. The addition of α-ketoglutarate can oxidize the bound NADH, thus activating the enzyme for the C4 oxidation reaction.[3]

Step 2: Double Epimerization by a C3/C5-Isomerase (Cj1430/MlghB)

The 4-keto intermediate is then acted upon by the enzyme Cj1430 (also known as MlghB), which catalyzes a remarkable double epimerization at both the C3 and C5 positions.[4][5] This enzymatic step is crucial for inverting the stereochemistry to that of the L-series. The product of this reaction is GDP-D-glycero-4-keto-β-L-xylo-heptose.[4] Structural analysis has revealed that Cj1430 belongs to the cupin superfamily of proteins.[4]

Step 3: Stereospecific Reduction by a C4-Reductase (Cj1428/MlghC)

The final step in the pathway is the stereospecific reduction of the 4-keto group of GDP-D-glycero-4-keto-β-L-xylo-heptose.[4][5] This reaction is catalyzed by the NADPH-dependent reductase Cj1428 (also known as MlghC), yielding the final product, GDP-D-glycero-β-L-gluco-heptose.[4] This activated heptose is then ready for incorporation into the growing CPS chain by glycosyltransferases. Cj1428 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4]

The following diagram illustrates the biosynthetic pathway:

Biosynthesis_of_D_glycero_L_gluco_heptose cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1427 (Dehydrogenase) NAD+ -> NADH GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1430 (Epimerase) (C3 & C5 inversion) GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-β-L-gluco-heptose Cj1428 (Reductase) NADPH -> NADP+ Experimental_Workflow cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis cluster_2 Structural Analysis Gene_Knockout Gene Knockout in C. jejuni Phenotypic_Analysis CPS Analysis (GC-MS, NMR) Gene_Knockout->Phenotypic_Analysis Complementation Gene Complementation Phenotypic_Analysis->Complementation Cloning_Expression Gene Cloning & Recombinant Protein Expression Protein_Purification Protein Purification Cloning_Expression->Protein_Purification Enzyme_Assays Enzymatic Assays (HPLC, LC-MS) Protein_Purification->Enzyme_Assays Crystallization Protein Crystallization Protein_Purification->Crystallization Structure_Determination X-ray Crystallography / Cryo-EM Crystallization->Structure_Determination Mechanistic_Insights Mechanistic & Structural Insights Structure_Determination->Mechanistic_Insights

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physical and chemical properties of d-Glycero-l-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of D-glycero-L-gluco-heptose

Executive Summary

This compound is a seven-carbon monosaccharide, an aldoheptose, of significant interest in microbiology and immunology. Primarily known as a key constituent of the capsular polysaccharides (CPS) of pathogenic bacteria such as Campylobacter jejuni, it plays a critical role in bacterial survival and evasion of the host immune system.[1][2][3][4] This guide provides a comprehensive overview of its structural, physical, and chemical properties, its biochemical significance, and detailed experimental protocols relevant to its study. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this rare sugar in their work.

Introduction to this compound

Overview and Significance

Heptoses are seven-carbon sugars that are relatively rare in nature compared to hexoses like glucose. However, they are vital structural components in the cell walls of many Gram-negative bacteria.[1][5][6] this compound is a specific stereoisomer that has been identified as a fundamental building block of the CPS in certain strains of Campylobacter jejuni, a leading cause of foodborne gastroenteritis.[3][7] The CPS is essential for maintaining the integrity of the bacterial cell and is directly involved in mechanisms of pathogenesis, including immune evasion.[2][4] A thorough understanding of the properties of this compound is therefore crucial for developing novel antibacterial agents or vaccines that target bacterial cell surface synthesis.

Scope of the Guide

This document synthesizes current knowledge on this compound. It begins by defining its core molecular and physicochemical characteristics. It then explores its chemical reactivity, its well-defined role in microbiology, and the enzymatic pathway responsible for its biosynthesis. Finally, it provides actionable, field-proven experimental protocols for its synthesis and structural characterization, designed to be directly applicable in a laboratory setting.

Core Molecular and Physicochemical Properties

Structural Identification

The precise stereochemistry of this compound defines its unique biological function and chemical behavior. Its fundamental identifiers are cataloged below.

  • IUPAC Name: (2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal[8]

  • CAS Number: 23102-92-3[8]

  • Molecular Formula: C₇H₁₄O₇[1][8]

  • Molecular Weight: 210.18 g/mol [1][8]

  • Canonical SMILES: C(O)O)O)O">C@HO)O[8]

  • InChI Key: YPZMPEPLWKRVLD-ULQPCXBYSA-N[1][8]

  • Classification: Aldoheptose[1]

Summary of Physicochemical Data

The macroscopic properties of a compound are critical for its handling, formulation, and application in experimental and developmental contexts. The known physicochemical data for this compound and related compounds are summarized in the table below.

PropertyValue / DescriptionSource(s)
Appearance White to off-white solid powder.[1][9]
Solubility Typically soluble in water. A related isomer shows slight solubility in DMSO and methanol.[1][9]
Melting Point 189-192°C (for the related isomer D-glycero-D-gulo-heptose).[9]
Optical Rotation A key characteristic for chiral molecules, but a specific value for this compound is not available in the cited literature.[10]
Stability Hygroscopic.[9]

Chemical Profile and Reactivity

Functional Group Analysis

The chemical behavior of this compound is dictated by its functional groups:

  • Aldehyde Group (at C1): This group can be readily oxidized to a carboxylic acid (to form the corresponding heptonic acid) or reduced to a primary alcohol (to form the corresponding heptitol). It is also the site of cyclization, where it reacts with a hydroxyl group (typically at C5) to form a cyclic hemiacetal (pyranose or furanose rings).

  • Hydroxyl Groups (at C2-C7): These numerous hydroxyl groups make the molecule highly polar and capable of extensive hydrogen bonding, which accounts for its water solubility.[1] They can be derivatized through reactions such as etherification, esterification, and glycosylation, making this compound a versatile precursor for more complex molecules.

Role in Chemical Synthesis

Beyond its natural context, this compound serves as a valuable chiral building block in synthetic organic chemistry.[11] Its unique arrangement of stereocenters can be exploited to construct complex natural products and their analogs. The synthesis of derivatives is essential for creating molecular probes to study the enzymes involved in its biosynthesis and incorporation into polysaccharides, potentially leading to the discovery of specific enzyme inhibitors.

Biochemical Significance and Natural Occurrence

Presence in Campylobacter jejuni Capsular Polysaccharide

The primary biological context for this compound is its role as a component of the cell surface carbohydrates of C. jejuni.[2][3] The capsular polysaccharide (CPS) forms a protective outer layer that is crucial for the bacterium's survival.[4][7] This layer acts as a physical barrier and helps the pathogen evade the host's innate and adaptive immune responses during infection.[2][4] The specific structure of the CPS, including the presence of this compound, contributes to the serological diversity of C. jejuni strains.

The Biosynthetic Pathway

The formation of this compound in C. jejuni is not a de novo process but rather a modification of a common heptose precursor, GDP-D-glycero-α-D-manno-heptose.[2][4] This transformation is a highly specific, multi-step enzymatic cascade, providing several potential targets for therapeutic intervention.

The established pathway involves three key enzymes:

  • Cj1427 (Dehydrogenase): Initiates the process by oxidizing the hydroxyl group at C4 of the precursor, yielding a 4-keto intermediate.[12]

  • Cj1430 (Isomerase): Catalyzes the epimerization (inversion of stereochemistry) at both C3 and C5. This step is critical for rearranging the stereochemical identity from the manno configuration to the gluco configuration.[2][7]

  • Cj1428 (Reductase): Completes the synthesis by reducing the C4 ketone back to a hydroxyl group, but with the opposite stereochemistry of the starting material. This reaction is dependent on NADPH as a reductant.[2][7]

The overall transformation is a sophisticated example of stereochemical control, converting one activated heptose into a distinct isomer ready for incorporation into the CPS.

Biosynthesis_Pathway cluster_0 Biosynthesis of GDP-D-glycero-L-gluco-heptose Precursor GDP-D-glycero-α-D-manno-heptose Intermediate1 GDP-D-glycero-4-keto-α-D-lyxo-heptose Precursor->Intermediate1 Cj1427 (Dehydrogenase) Intermediate2 GDP-D-glycero-4-keto-β-L-gulo-heptose Intermediate1->Intermediate2 Cj1430 (Isomerase at C3 & C5) Product GDP-D-glycero-β-L-gluco-heptose Intermediate2->Product Cj1428 (Reductase) + NADPH

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An In-depth Technical Guide to the Stereochemistry of D-glycero-L-gluco-heptose and its Epimers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heptoses, seven-carbon monosaccharides, are critical components of the bacterial cell surface, playing a pivotal role in the structural integrity of lipopolysaccharides (LPS) and capsular polysaccharides (CPS). Their unique stereochemistry is fundamental to their biological function and their interaction with the host immune system. This guide provides a comprehensive technical overview of the stereochemistry of D-glycero-L-gluco-heptose, a key heptose found in the CPS of pathogenic bacteria such as Campylobacter jejuni. We will delve into its precise stereochemical definition, explore its relationship with its biologically significant epimers, detail methodologies for its synthesis and characterization, and discuss its emerging role as a target in antimicrobial drug development. This document is intended to serve as a valuable resource for researchers in glycobiology, microbiology, and medicinal chemistry, providing both foundational knowledge and practical insights into the study of these unique bacterial sugars.

Introduction: The Significance of Heptoses in Bacterial Pathogenesis

Gram-negative bacteria are characterized by an outer membrane decorated with lipopolysaccharides (LPS), complex glycolipids that are essential for the bacterium's survival and interaction with its environment. A key and highly conserved component of the inner core of LPS is L-glycero-D-manno-heptose.[1] This and other heptoses are also found in the capsular polysaccharides (CPS) that encapsulate some pathogenic bacteria, contributing to their virulence and ability to evade the host immune response.[2]

The precise stereochemistry of these heptoses is not arbitrary; it is the result of a highly regulated biosynthetic pathway and is critical for the proper assembly and function of the bacterial cell envelope. Understanding the stereochemical nuances of these sugars is therefore paramount for developing novel therapeutic strategies that target bacterial-specific pathways. This guide will focus on this compound, a significant constituent of the CPS of Campylobacter jejuni, a major cause of foodborne gastroenteritis.[3]

Defining the Stereochemistry of this compound

This compound is an aldoheptose, meaning it is a seven-carbon sugar with an aldehyde group at the C1 position. Its stereochemistry is precisely defined by the spatial arrangement of the hydroxyl groups at its five chiral centers (C2, C3, C4, C5, and C6).

The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal .[4] This nomenclature provides the absolute configuration at each chiral center. The "D-glycero" designation refers to the stereochemistry at C6, which is analogous to D-glyceraldehyde. The "L-gluco" part of the name describes the configuration of the hydroxyl groups at C2, C3, C4, and C5, which mirrors that of L-glucose.

Below is the Fischer projection of this compound, which provides a 2D representation of its 3D structure.

G A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Oxidation at C4) C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerization at C3 & C5) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reduction at C4)

Caption: Enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose.

Methodologies for Synthesis and Stereochemical Characterization

The study of this compound and its epimers necessitates robust methods for their synthesis and unambiguous structural characterization.

Enzymatic and Chemical Synthesis

Enzymatic Synthesis: A preparative scale enzymatic synthesis of the precursor, GDP-D-glycero-α-D-manno-heptose, has been developed. [5] Experimental Protocol: Enzymatic Synthesis of GDP-D-glycero-α-D-manno-heptose [5]

  • Reaction Mixture Preparation:

    • Combine D-ribose-5-phosphate (0.8 mmol) and hydroxypyruvate (1.6 mmol) in 50 mM HEPES/K+ buffer (pH 7.4) containing 2.0 mM TPP and 100 mM MgCl₂.

    • Separately, dissolve ATP (0.6 mmol) and GTP (0.63 mmol) in 500 mM HEPES/K+ buffer (pH 7.4).

    • Combine the two solutions to a final volume of 12 mL.

  • Enzyme Addition:

    • Add the enzymes TktA, Cj1424, Cj1425, GmhB, and Cj1423 to a final concentration of 20 µM each.

    • Include one unit of pyrophosphatase.

  • Reaction Monitoring:

    • Follow the reaction progress by ³¹P NMR spectroscopy. The reaction is typically ~80% complete after 24 hours.

  • Work-up and Purification:

    • After 48 hours, add recombinant shrimp alkaline phosphatase (rSAP) to dephosphorylate remaining starting materials and byproducts.

    • The product can then be purified using anion-exchange chromatography.

The subsequent conversion to GDP-D-glycero-β-L-gluco-heptose can be achieved by the sequential addition of the enzymes Cj1427, Cj1430, and Cj1428 with their respective cofactors (α-ketoglutarate and NADPH).

Chemical Synthesis: While a direct chemical synthesis for this compound is not widely reported, methods for the synthesis of related heptoses, such as L-glycero-D-manno-heptose, have been established and often involve the chain extension of smaller sugars. [1]These syntheses are typically multi-step and require careful protecting group strategies to achieve the desired stereochemistry.

Stereochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of carbohydrates.

  • ¹H and ¹³C NMR: These experiments provide information on the chemical environment of each proton and carbon, respectively. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the sugar. [6][7]* 2D NMR (COSY, HSQC, HMBC): These techniques are essential for assigning all the proton and carbon signals in the molecule by establishing through-bond connectivities.

  • NOESY and ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other. They are particularly valuable for distinguishing between epimers, as the inversion of a stereocenter will alter the spatial proximity of adjacent protons, leading to different NOE/ROE cross-peaks. [8][9]For example, a ROESY experiment could differentiate a C3 epimer by observing a change in the through-space interaction between H2 and H4.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. [10][11]By determining the precise coordinates of each atom, X-ray crystallography can unambiguously establish the absolute configuration at each chiral center, confirming the stereochemical identity of the heptose and its epimers. The crystal structures of enzymes involved in the heptose biosynthetic pathway have also been solved, providing insights into their catalytic mechanisms. [12]

This compound and its Epimers in Drug Development

The biosynthetic pathway of bacterial heptoses is a compelling target for the development of novel antimicrobial agents. Since these sugars are essential for the viability and virulence of many Gram-negative bacteria but are absent in humans, inhibitors of this pathway are expected to be highly selective with minimal off-target effects.

G cluster_0 Heptose Biosynthesis Pathway cluster_1 LPS Assembly cluster_2 Drug Targets A Sedoheptulose-7-P B D-glycero-D-manno-heptose-7-P A->B GmhA C D-glycero-D-manno-heptose-1,7-bisP B->C HldE D ADP-D-glycero-D-manno-heptose C->D GmhB/HldE E ADP-L-glycero-D-manno-heptose D->E HldD F LPS Core E->F Heptosyltransferases T1 GmhA Inhibitors T2 HldE Inhibitors

Caption: Heptose biosynthesis pathway as a source of antibacterial targets.

Targeting Key Enzymes in the Heptose Biosynthetic Pathway

Research has focused on developing inhibitors for the enzymes involved in the early stages of heptose biosynthesis, such as:

  • GmhA (isomerase) and HldE (kinase): These enzymes catalyze the initial steps in the conversion of sedoheptulose-7-phosphate. The development of molecules that can simultaneously inhibit both enzymes has been a key objective. Interestingly, a D-gluco-configured analogue of the natural substrate was found to be a potent inhibitor of both GmhA and HldE. [13]* Heptosyltransferases: These enzymes are responsible for incorporating the activated heptose nucleotide sugars into the growing LPS core. [14]Aminoglycoside antibiotics have been identified as potential inhibitors of Heptosyltransferase I, suggesting a novel mechanism of action for this class of drugs. [15] The disruption of this pathway leads to the formation of a truncated LPS, which renders the bacteria more susceptible to antibiotics and the host's immune system. [14]Therefore, inhibitors of heptose biosynthesis have the potential to be used as standalone therapeutics or in combination with existing antibiotics to enhance their efficacy.

Conclusion

The stereochemistry of this compound and its epimers is a critical aspect of their biological function in bacterial cell wall biosynthesis. A thorough understanding of their structure, biosynthesis, and role in pathogenesis is essential for researchers and drug development professionals. The methodologies for their synthesis and detailed stereochemical characterization, particularly through advanced NMR techniques, provide the necessary tools for further investigation. The heptose biosynthetic pathway represents a promising and underexplored area for the discovery of novel antibacterial agents that can combat the growing threat of antibiotic resistance.

References

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Unveiling a Key Player in Bacterial Defenses: A Technical Guide to d-Glycero-l-gluco-heptose in Capsular Polysaccharides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of d-glycero-l-gluco-heptose, a unique seven-carbon sugar, and its critical role as a constituent of bacterial capsular polysaccharides (CPS). As the scientific community intensifies its search for novel antimicrobial targets and vaccine candidates, understanding the biosynthesis, structure, and immunological significance of such unusual monosaccharides becomes paramount. Herein, we delve into the intricate biochemistry of this compound, offering both foundational knowledge and practical, field-proven methodologies for its study.

Introduction: The Significance of a Rare Heptose

This compound is an aldoheptose, a seven-carbon sugar with an aldehyde functional group, that plays a significant role in the structural architecture of the outer layers of certain bacteria.[1] While less common than their six-carbon hexose counterparts, heptoses are crucial components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria and are also found in the capsular polysaccharides of various pathogens.[1][2] The bacterial capsule, a thick carbohydrate layer surrounding the cell, is a primary interface between the pathogen and its host.[3] It is essential for bacterial survival, contributing to resistance against desiccation, phagocytosis, and complement-mediated killing.[4][5][6] The presence of unique and structurally diverse monosaccharides like this compound within the CPS can be critical for virulence and immune evasion.[4][5][6][7]

This guide will focus specifically on this compound, a stereoisomer of the more common L-glycero-D-manno-heptose, and will illuminate its biosynthesis, methods for its chemical synthesis and analysis, and its emerging role as a target for therapeutic intervention.

The Biosynthetic Pathway: A Target for Novel Antimicrobials

The biosynthesis of this compound is a multi-step enzymatic process that represents a potential chokepoint for the development of new antibacterial agents. The most well-characterized pathway is in Campylobacter jejuni, a leading cause of foodborne illness.[4][5][6][7][8]

The synthesis of GDP-d-glycero-β-l-gluco-heptose in C. jejuni NCTC 11168 begins with the precursor GDP-d-glycero-α-d-manno-heptose.[4][5][6][7][8] This precursor is then acted upon by a series of three enzymes:

  • Cj1427 (WcaG NCTC ): This enzyme catalyzes the oxidation of GDP-d-glycero-α-d-manno-heptose at the C4 position, utilizing α-ketoglutarate as a cofactor, to produce GDP-d-glycero-4-keto-α-d-lyxo-heptose.[5][7]

  • Cj1430 (MlghB): This enzyme performs a double epimerization at both the C3 and C5 positions of the 4-keto intermediate, resulting in the formation of GDP-d-glycero-4-keto-β-l-xylo-heptose.[5][7]

  • Cj1428 (MlghC): The final step involves the stereospecific reduction of the 4-keto group by this NADPH-dependent reductase, yielding the final product, GDP-d-glycero-β-l-gluco-heptose.[5][7]

This activated sugar nucleotide is then available for incorporation into the growing capsular polysaccharide chain by specific glycosyltransferases. The intricate and specific nature of this pathway underscores its potential as a target for inhibitors that could disrupt capsule formation and render the bacteria more susceptible to the host immune system.

G cluster_0 Biosynthesis of GDP-d-glycero-l-gluco-heptose in C. jejuni A GDP-d-glycero-α-d-manno-heptose B GDP-d-glycero-4-keto-α-d-lyxo-heptose A->B Cj1427 (Oxidation) + α-ketoglutarate C GDP-d-glycero-4-keto-β-l-xylo-heptose B->C Cj1430 (Epimerization at C3 & C5) D GDP-d-glycero-β-l-gluco-heptose C->D Cj1428 (Reduction) + NADPH E Capsular Polysaccharide D->E Glycosyltransferase

Caption: Biosynthetic pathway of GDP-d-glycero-l-gluco-heptose.

Chemical Synthesis: A Chemist's Challenge and Opportunity

The chemical synthesis of heptoses and their derivatives is a formidable challenge due to the presence of multiple chiral centers and hydroxyl groups requiring complex protection and deprotection strategies.[9] However, access to pure, synthetic this compound and its glycosides is crucial for immunological studies, vaccine development, and the screening of potential enzyme inhibitors.

Modern synthetic routes to d-glycero-d-gluco-heptoside cores generally follow two main strategies:

  • Chain extension from a smaller sugar: This approach often starts from a more readily available pentose, like D-xylose, and extends the carbon chain. A common method is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10]

  • Modification of a hexose: Starting from an accessible hexose like D-glucose, the carbon backbone is modified to introduce the seventh carbon and establish the correct stereochemistry.[9]

Both approaches are multi-step and often result in low overall yields.[10] The complexity of these syntheses highlights the need for innovative and more efficient synthetic methodologies to facilitate research in this area.

Structural Elucidation and Analysis: Methodologies and Protocols

The detailed structural analysis of capsular polysaccharides containing this compound is essential for understanding their biological function and for quality control in vaccine production. A combination of analytical techniques is typically employed.

Isolation and Purification of Capsular Polysaccharides

A robust purification protocol is the first critical step. Traditional methods often involve multiple precipitation steps with ethanol and detergents like cetyltrimethylammonium bromide (Cetavlon), which can be time-consuming and use harsh reagents.[11][12] Modern approaches are moving towards chromatography-based platforms for improved efficiency and purity.[13]

Protocol: A Generalized Approach for CPS Purification

  • Bacterial Fermentation: Culture the bacterium of interest under optimal conditions to maximize CPS production.[1]

  • Initial Separation: Adjust the pH of the fermentation broth to 3-5 to precipitate bacterial cells and other large impurities.[1]

  • Clarification: Centrifuge the acidified broth to pellet the precipitated material and collect the supernatant containing the soluble CPS.[1]

  • Filtration: Perform microfiltration to remove any remaining cellular debris, followed by ultrafiltration to concentrate the CPS and remove low molecular weight contaminants.[1]

  • Chromatographic Purification: Employ anion-exchange chromatography (e.g., using a multimodal anion exchange resin) to separate the negatively charged CPS from contaminating proteins and nucleic acids.[13] A second chromatography step, such as size-exclusion chromatography, may be necessary to achieve high purity.

  • Desalting and Lyophilization: Desalt the purified CPS solution and lyophilize to obtain a stable, dry powder.

Monosaccharide Composition Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of a polysaccharide. This requires hydrolysis of the polymer into its constituent monosaccharides, followed by derivatization to make them volatile for GC analysis. The alditol acetate derivatization method is widely used as it produces a single peak for each sugar.[14][15]

Protocol: Alditol Acetate Derivatization for GC-MS Analysis

  • Hydrolysis: Hydrolyze the purified CPS (approximately 1-5 mg) with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours to cleave the glycosidic bonds.

  • Reduction: After removing the TFA by evaporation, reduce the resulting monosaccharides to their corresponding alditols with sodium borohydride (NaBH₄) in 1 M ammonium hydroxide.

  • Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride with a catalyst such as pyridine or 1-methylimidazole at 100°C for 30 minutes.[15][16]

  • Extraction: Quench the reaction with water and extract the alditol acetates into an organic solvent like dichloromethane or chloroform.[16]

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar phase) for separation and identification of the derivatized monosaccharides based on their retention times and mass spectra compared to authentic standards.

Table 1: Expected GC-MS Data for Common Monosaccharide Alditol Acetates

MonosaccharideRetention Time (Relative to Myo-inositol)Key Mass Fragments (m/z)
Rhamnose0.54115, 128, 145, 187, 289
Fucose0.56115, 128, 145, 187, 289
Ribose0.65115, 145, 217
Mannose1.02115, 145, 217, 289, 361
Glucose1.00115, 145, 217, 289, 361
Galactose1.04115, 145, 217, 289, 361
Heptose ~1.2-1.4Larger fragments expected

Note: Retention times are approximate and can vary based on the specific GC conditions and column used.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of polysaccharides, providing information on the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.[17][18] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

Protocol: A Standard Workflow for Polysaccharide NMR Analysis

  • Sample Preparation: Dissolve the purified and lyophilized CPS in deuterium oxide (D₂O). For high molecular weight polysaccharides, partial hydrolysis or sonication may be necessary to reduce viscosity and improve spectral resolution.

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum. This provides an initial assessment of the sample's purity and complexity, with the anomeric proton signals (typically between 4.5 and 5.5 ppm) indicating the number of distinct sugar residues in the repeating unit.[17]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue, allowing for the tracing of the proton network from the anomeric proton.[3][19]

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (a single sugar residue), which is particularly useful for assigning overlapping signals.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals.[3][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.[3][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the glycosidic linkages and provide insights into the three-dimensional conformation of the polysaccharide.[18]

  • Data Interpretation: Integrate the data from all NMR experiments to assemble the complete structure of the polysaccharide repeating unit, including the identification and placement of this compound.

G cluster_1 NMR-Based Structural Elucidation Workflow Start Purified Polysaccharide NMR_1D 1D ¹H NMR Start->NMR_1D Initial Assessment NMR_2D 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Detailed Correlation Assignment Residue-by-Residue Signal Assignment NMR_2D->Assignment Linkage Glycosidic Linkage Analysis (HMBC, NOESY) Assignment->Linkage Structure Complete Structure of Repeating Unit Linkage->Structure

Caption: Workflow for NMR-based structural elucidation of polysaccharides.

Immunological Significance and Therapeutic Potential

The presence of this compound in bacterial capsular polysaccharides has profound implications for host-pathogen interactions and the development of new therapeutics.

A Target for the Innate Immune System

Recent research has unveiled that intermediates of the bacterial heptose biosynthetic pathway act as pathogen-associated molecular patterns (PAMPs).[20][21][22][23] Specifically, ADP-glycero-β-D-manno-heptose, a derivative of the precursor to this compound, is recognized by the host innate immune system.[20][21] This recognition is mediated by the intracellular receptor ALPK1 (alpha-kinase 1), which upon binding to the heptose metabolite, initiates a signaling cascade through the TIFA (TRAF-interacting protein with a forkhead-associated domain) adaptor protein.[20][21] This leads to the activation of the NF-κB transcription factor and the subsequent production of pro-inflammatory cytokines, alerting the host to the presence of a bacterial infection.[20][21]

G cluster_2 Innate Immune Recognition of Heptose Metabolites PAMP ADP-Heptose (PAMP) Receptor ALPK1 Receptor PAMP->Receptor Binding Adaptor TIFA Adaptor Protein Receptor->Adaptor Activation Signaling NF-κB Activation Adaptor->Signaling Response Pro-inflammatory Cytokine Production Signaling->Response

Caption: ALPK1-TIFA signaling pathway activated by heptose PAMPs.

This innate immune recognition of heptose metabolites underscores the potential of targeting the heptose biosynthetic pathway. Inhibiting this pathway would not only disrupt the integrity of the bacterial capsule but could also prevent the production of these immunostimulatory molecules, potentially altering the host's response to infection.

A Promising Vaccine Candidate

The unique structure of this compound and its presentation on the bacterial surface make it an attractive antigen for vaccine development. Capsular polysaccharides are the basis for several successful antibacterial vaccines (e.g., against Streptococcus pneumoniae, Haemophilus influenzae type b, and Neisseria meningitidis). These vaccines work by eliciting antibodies against the capsule, which can then opsonize the bacteria for phagocytosis and complement-mediated killing.

Given that this compound is a component of the capsule of pathogenic bacteria like C. jejuni, synthetic oligosaccharides containing this heptose could be conjugated to carrier proteins to create glycoconjugate vaccines. Such vaccines could potentially elicit a specific and protective immune response against these pathogens.

Conclusion and Future Directions

This compound, though a relatively rare sugar, is a molecule of significant interest in the fields of microbiology, immunology, and drug discovery. Its presence in the capsular polysaccharides of pathogenic bacteria highlights its importance in virulence and host-pathogen interactions. A thorough understanding of its biosynthesis provides novel targets for antimicrobial development. Furthermore, its unique structure and surface exposure make it a compelling candidate for the design of next-generation glycoconjugate vaccines.

The methodologies outlined in this guide provide a framework for researchers to isolate, analyze, and study heptose-containing capsular polysaccharides. Future research should focus on elucidating the prevalence of this compound across a wider range of bacterial species, further characterizing the specific interactions between this heptose and host immune receptors, and developing potent and specific inhibitors of its biosynthetic pathway. Such efforts will undoubtedly pave the way for new strategies to combat bacterial infections.

References

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The Pivotal Role of Heptoses in Gram-Negative Bacteria: From Structural Integrity to Immune Evasion and Novel Drug Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptoses, particularly L-glycero-D-manno-heptose and its derivatives, are indispensable seven-carbon sugars that play a central role in the biology of Gram-negative bacteria. As a conserved component of the inner core of lipopolysaccharide (LPS), heptose is crucial for maintaining the structural integrity and barrier function of the outer membrane. Beyond this structural role, intermediates of the heptose biosynthesis pathway, such as ADP-L-glycero-β-D-manno-heptose, have emerged as critical pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system, triggering inflammatory responses. This recognition underscores the importance of heptose metabolism in bacterial pathogenesis and host-pathogen interactions. The essential and conserved nature of the heptose biosynthesis pathway across a wide range of Gram-negative pathogens makes it an attractive and promising target for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the biological significance of heptoses in Gram-negative bacteria, detailing their structural roles, biosynthesis, and involvement in immune recognition. It further explores the potential of targeting the heptose biosynthesis pathway for therapeutic intervention, offering insights for researchers and drug development professionals in the field of infectious diseases.

The Architectural Significance of Heptose in the Gram-Negative Outer Membrane

The outer membrane of Gram-negative bacteria is a unique and complex structure that serves as a selective permeability barrier, protecting the cell from harsh environments and preventing the entry of toxic compounds, including many antibiotics.[1][2][3] This membrane is asymmetric, with an inner leaflet composed of phospholipids and an outer leaflet dominated by lipopolysaccharide (LPS).[4][5]

LPS is a large glycolipid that is essential for the viability of most Gram-negative bacteria.[1][2] It is composed of three distinct domains:

  • Lipid A: The hydrophobic anchor of LPS, embedded in the outer membrane. It is a potent endotoxin that can trigger a strong inflammatory response in the host.[1]

  • O-Antigen: A repetitive glycan polymer that extends from the core oligosaccharide. It is highly variable and contributes to the serological diversity of bacterial strains.[1]

  • Core Oligosaccharide: A short chain of sugars that links the Lipid A to the O-antigen. It is divided into an outer and an inner core.[6]

The inner core of the LPS is a highly conserved region and is characterized by the presence of unique sugars, including 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and, crucially, L-glycero-D-manno-heptose .[2][6] This heptose moiety is a fundamental building block of the inner core, contributing to the structural stability of the LPS molecule and the overall integrity of the outer membrane.[2] Disruption of heptose biosynthesis leads to a truncated LPS core, often referred to as a "deep-rough" phenotype, which results in increased membrane permeability and heightened susceptibility to hydrophobic antibiotics and detergents.[6][7]

The Biosynthesis of ADP-L-glycero-β-D-manno-heptose: A Key Metabolic Pathway

The primary precursor for the incorporation of heptose into the LPS core is ADP-L-glycero-β-D-manno-heptose.[8] Its biosynthesis is a multi-step enzymatic pathway that is highly conserved among Gram-negative bacteria.[8][9] The pathway begins with the central metabolic intermediate, sedoheptulose-7-phosphate.[8]

The key enzymatic steps in the biosynthesis of ADP-L-glycero-β-D-manno-heptose are as follows:

  • Isomerization: Sedoheptulose-7-phosphate is first converted to D-glycero-D-manno-heptose-7-phosphate by the enzyme GmhA (sedoheptulose-7-phosphate isomerase).[8][9]

  • Phosphorylation: The bifunctional enzyme HldE then catalyzes the phosphorylation of D-glycero-D-manno-heptose-7-phosphate at the C1 position to yield D-glycero-D-manno-heptose-1,7-bisphosphate.[8]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C7 position, producing D-glycero-D-manno-heptose-1-phosphate.[9][10]

  • Adenylylation: The second function of the bifunctional enzyme HldE is to catalyze the transfer of an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate, forming ADP-D-glycero-D-manno-heptose.[8]

  • Epimerization: Finally, the enzyme HldD (ADP-L-glycero-D-manno-heptose 6-epimerase) catalyzes the epimerization of the C6'' position of the heptose moiety, converting ADP-D-glycero-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose .[]

This activated heptose derivative is then utilized by specific glycosyltransferases to incorporate the heptose units into the growing LPS core.[2]

Visualization of the Heptose Biosynthesis Pathway

Heptose_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate DDH7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DDH7P DDH17BP D-glycero-D-manno-Heptose-1,7-Bisphosphate DDH7P->DDH17BP DDH1P D-glycero-D-manno-Heptose-1-Phosphate DDH17BP->DDH1P ADP_DDH ADP-D-glycero-D-manno-Heptose DDH1P->ADP_DDH ADP_LDH ADP-L-glycero-β-D-manno-Heptose ADP_DDH->ADP_LDH

Figure 1: The enzymatic pathway for the biosynthesis of ADP-L-glycero-β-D-manno-heptose.

Heptose Metabolites as Pathogen-Associated Molecular Patterns (PAMPs)

For a long time, LPS was primarily known for the potent immunostimulatory activity of its Lipid A component, which is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of host cells.[1][12] However, recent groundbreaking research has unveiled a novel role for intermediates of the heptose biosynthesis pathway as intracellular PAMPs.[7][12]

Specifically, ADP-L-glycero-β-D-manno-heptose and its precursor, D-glycero-β-D-manno-heptose 1,7-bisphosphate, have been identified as key bacterial metabolites that can be detected within the cytosol of host cells.[13][14] These molecules are recognized by the cytosolic sensor alpha-kinase 1 (ALPK1) .[7][12] This recognition event initiates a signaling cascade that leads to the activation of the transcription factor NF-κB , a master regulator of the inflammatory response.[10][13]

The ALPK1-mediated signaling pathway can be summarized as follows:

  • Recognition: Cytosolic ADP-heptose binds to and activates ALPK1.[12]

  • TIFA Phosphorylation: Activated ALPK1 phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA).[13]

  • TIFAsome Formation: Phosphorylated TIFA molecules oligomerize to form a large signaling complex known as the "TIFAsome".[10]

  • TRAF6 Recruitment and NF-κB Activation: The TIFAsome recruits TRAF6, an E3 ubiquitin ligase, which in turn leads to the activation of the IKK complex and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[10]

Pathogenic bacteria can deliver these heptose metabolites into the host cell cytosol through various mechanisms, including type III and type IV secretion systems.[13][15] This intracellular sensing of bacterial metabolism provides the host with a powerful mechanism to detect the presence of invading Gram-negative bacteria and mount an appropriate immune response.

Visualization of the ALPK1-TIFA Signaling Pathway

ALPK1_TIFA_Pathway cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Cytosol ADP_Heptose ADP-Heptose ADP_Heptose_cyto ADP-Heptose ADP_Heptose->ADP_Heptose_cyto Translocation (e.g., T3SS/T4SS) ALPK1 ALPK1 TIFA TIFA ALPK1->TIFA phosphorylates pTIFA p-TIFA TIFA->pTIFA TIFAsome TIFAsome pTIFA->TIFAsome oligomerizes TRAF6 TRAF6 TIFAsome->TRAF6 recruits NFkB_activation NF-κB Activation TRAF6->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation ADP_Heptose_cyto->ALPK1 binds

Figure 2: Signaling pathway of ADP-heptose recognition by ALPK1 leading to NF-κB activation.

The Heptose Biosynthesis Pathway as a Novel Antimicrobial Target

The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial targets and therapeutic strategies.[7][16] The heptose biosynthesis pathway presents a compelling target for the development of new antibiotics for several reasons:

  • Essentiality: The pathway is essential for the viability and fitness of most Gram-negative bacteria.[7]

  • Conservation: The enzymes of this pathway are highly conserved across a broad range of pathogenic Gram-negative species.[8]

  • Absence in Humans: This metabolic pathway is absent in humans, minimizing the potential for off-target effects and toxicity of inhibitors.

Inhibiting the heptose biosynthesis pathway would not only disrupt the integrity of the outer membrane, potentially increasing the efficacy of existing antibiotics, but could also modulate the host immune response by preventing the production of immunostimulatory heptose metabolites.[7][17] This dual mode of action makes it a particularly attractive target for drug development.

Several enzymes in the pathway, such as GmhA, HldE, and GmhB, are being actively investigated as potential drug targets.[17] The development of small molecule inhibitors that specifically target the active sites of these enzymes could lead to a new class of antibiotics effective against multidrug-resistant Gram-negative infections.

Methodologies for Studying Heptose Metabolism and its Effects

A variety of experimental techniques are employed to investigate the heptose biosynthesis pathway and its role in bacterial physiology and pathogenesis.

Genetic Analysis of Heptose Biosynthesis Mutants

A fundamental approach to understanding the function of the heptose biosynthesis pathway is through the creation and characterization of genetic mutants.

Protocol: Generation of a Gene Deletion Mutant in Escherichia coli

  • Primer Design: Design primers to amplify the upstream and downstream flanking regions of the target gene (e.g., gmhB). Incorporate restriction sites for subsequent cloning.

  • Amplification of Flanking Regions: Perform PCR to amplify the upstream and downstream regions from the wild-type bacterial genomic DNA.

  • Construct Assembly: Ligate the two flanking regions together, creating a construct that lacks the target gene.

  • Cloning into a Suicide Vector: Clone the assembled fragment into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

  • Transformation and Integration: Introduce the suicide vector into the recipient E. coli strain via conjugation or electroporation. Select for single-crossover homologous recombinants on agar plates containing the appropriate antibiotic.

  • Counter-selection for Excision: Culture the single-crossover mutants in a medium that selects for the loss of the suicide vector (e.g., medium containing sucrose for sacB-based vectors).

  • Verification of Deletion: Screen for double-crossover events (gene deletion) by PCR using primers that flank the target gene. Confirm the deletion by DNA sequencing.

Biochemical Characterization of Heptose Metabolites

The identification and quantification of heptose metabolites are crucial for understanding the pathway's function and the effects of potential inhibitors.

Protocol: Analysis of Heptose Metabolites by Mass Spectrometry

  • Bacterial Culture and Lysate Preparation: Grow the bacterial strains of interest to the desired optical density. Harvest the cells by centrifugation and prepare cell lysates, for example, by sonication or bead beating.[13]

  • Enzymatic Treatment (Optional): Treat the lysates with enzymes to release specific metabolites or to serve as a proxy for their overall content.[13]

  • Metabolite Extraction: Extract the metabolites from the cell lysates using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography (LC) and detect them using tandem mass spectrometry (MS/MS). Use known standards for the identification and quantification of specific heptose intermediates.

In Vitro Reconstitution of the Biosynthesis Pathway

Reconstituting the heptose biosynthesis pathway in vitro using purified enzymes allows for a detailed biochemical characterization of each enzymatic step.

Protocol: In Vitro Reconstitution of the Early Steps of Heptose Biosynthesis

  • Protein Expression and Purification: Clone the genes encoding the enzymes of interest (e.g., gmhA, hldE, gmhB) into expression vectors. Express the proteins in a suitable host (e.g., E. coli) and purify them to homogeneity using affinity and size-exclusion chromatography.

  • Enzymatic Reaction: Set up a reaction mixture containing the purified enzymes, the initial substrate (sedoheptulose-7-phosphate), and any necessary cofactors (e.g., ATP, Mg²⁺).

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by methods such as high-performance anion-exchange chromatography (HPAEC) or mass spectrometry to identify the reaction products.[9]

  • Product Characterization: Characterize the structure of the final products using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[18]

Conclusion and Future Directions

Heptoses are far more than simple structural components of the Gram-negative bacterial cell wall. Their biosynthesis is a vital metabolic pathway that is intricately linked to bacterial viability, pathogenesis, and the host immune response. The discovery of ADP-heptose as a novel intracellular PAMP has opened up new avenues of research into the complex interplay between bacterial metabolism and innate immunity. The essential and conserved nature of the heptose biosynthesis pathway makes it a highly promising target for the development of new antimicrobial therapies to combat the growing threat of antibiotic resistance.

Future research in this field will likely focus on:

  • Structural and Mechanistic Studies of Pathway Enzymes: A deeper understanding of the structure and catalytic mechanisms of the heptose biosynthesis enzymes will facilitate the rational design of potent and specific inhibitors.

  • High-Throughput Screening for Inhibitors: The development of robust assays for the enzymes in this pathway will enable high-throughput screening of compound libraries to identify novel drug candidates.[17]

  • Elucidating the Regulation of Heptose Biosynthesis: Investigating how bacteria regulate the expression and activity of the heptose biosynthesis pathway in response to different environmental cues will provide further insights into bacterial adaptation and pathogenesis.[13]

  • Exploring the Role of Heptose Modifications: Some bacteria further modify the heptose moieties in their LPS, and understanding the functional consequences of these modifications could reveal new aspects of bacterial virulence and immune evasion.[19][20]

By continuing to unravel the multifaceted roles of heptoses in Gram-negative bacteria, the scientific community can pave the way for the development of innovative strategies to diagnose, prevent, and treat bacterial infections.

References

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Methodological & Application

Synthesis of d-Glycero-l-gluco-heptose from d-Glucose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the chemical synthesis of d-glycero-l-gluco-heptose from the readily available starting material, d-glucose. This application note is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The synthesis is primarily based on the well-established Kiliani-Fischer chain elongation method, a cornerstone of classical carbohydrate chemistry.[1][2][3][4][5] This document will not only outline the step-by-step procedure but also delve into the rationale behind the experimental choices, potential challenges, and methods for purification and characterization of the final product.

Introduction

Heptoses, seven-carbon monosaccharides, are crucial components of various biologically important molecules, including the lipopolysaccharides (LPS) of Gram-negative bacteria.[6] this compound, in particular, is a known constituent of the capsular polysaccharide of certain pathogenic bacteria.[7] Its synthesis is of significant interest for the development of novel antibacterial agents, vaccines, and as a tool for studying bacterial physiology and pathogenesis. The Kiliani-Fischer synthesis provides a reliable method to ascend the aldose series, adding one carbon atom to the sugar chain, making it an ideal choice for preparing heptoses from hexoses like d-glucose.[1][2][5][8]

Synthesis Overview

The synthesis of this compound from d-glucose via the Kiliani-Fischer synthesis involves three main stages:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the aldehyde group of d-glucose to form two epimeric cyanohydrins.

  • Hydrolysis and Lactonization: Hydrolysis of the cyanohydrin mixture to their corresponding carboxylic acids (aldonic acids), which then spontaneously form stable γ-lactones.

  • Reduction: Selective reduction of the separated d-glucoheptono-1,4-lactone to yield this compound.

The overall workflow of the synthesis is depicted in the following diagram:

Synthesis_Workflow D_Glucose d-Glucose Cyanohydrins Epimeric Cyanohydrins (d-gluco- and d-manno-) D_Glucose->Cyanohydrins NaCN/H2O Aldonic_Acids Epimeric Aldonic Acids Cyanohydrins->Aldonic_Acids H2O, Heat Lactones Epimeric Aldonolactones (d-glucoheptono-1,4-lactone and d-mannoheptono-1,4-lactone) Aldonic_Acids->Lactones Spontaneous Separation Chromatographic Separation Lactones->Separation Gluco_Lactone d-glucoheptono- 1,4-lactone Separation->Gluco_Lactone Manno_Lactone d-mannoheptono- 1,4-lactone Separation->Manno_Lactone Heptose This compound Gluco_Lactone->Heptose Na(Hg), H2O

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Cyanohydrin Formation

This step involves the nucleophilic attack of a cyanide ion on the carbonyl carbon of the open-chain form of d-glucose. This reaction is not stereospecific at the newly formed chiral center (C2), leading to a mixture of two epimeric cyanohydrins: d-glucoheptononitrile and d-mannoheptononitrile.

Materials and Reagents:

ReagentFormulaMolarity/ConcentrationQuantity
d-GlucoseC₆H₁₂O₆-18.02 g (0.1 mol)
Sodium CyanideNaCN-5.39 g (0.11 mol)
Deionized WaterH₂O-100 mL

Procedure:

  • Dissolve d-glucose in deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium cyanide to the cooled glucose solution while stirring vigorously. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by the disappearance of the starting d-glucose using thin-layer chromatography (TLC).

Causality Behind Experimental Choices:

  • The use of a slight excess of sodium cyanide ensures the complete conversion of d-glucose.

  • The initial cooling of the reaction mixture helps to control the exothermic nature of the cyanohydrin formation.

  • Prolonged stirring at room temperature allows the reaction to proceed to completion.

Part 2: Hydrolysis and Lactonization

The mixture of cyanohydrins is hydrolyzed to the corresponding carboxylic acids. Under the reaction conditions, these aldonic acids readily cyclize to form the more stable five-membered γ-lactones.

Materials and Reagents:

ReagentFormulaMolarity/ConcentrationQuantity
Sulfuric AcidH₂SO₄Concentrated~10 mL
Deionized WaterH₂O-100 mL
Barium CarbonateBaCO₃-As needed

Procedure:

  • To the cyanohydrin mixture from Part 1, slowly add concentrated sulfuric acid while cooling the flask in an ice bath. Caution: The addition of concentrated acid is highly exothermic.

  • Heat the acidified solution under reflux for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid and subsequently form the lactone.

  • After cooling, neutralize the excess sulfuric acid by the slow addition of barium carbonate until the pH is approximately 6-7. Barium sulfate will precipitate out.

  • Filter the mixture to remove the barium sulfate precipitate. The filtrate contains a mixture of d-glucoheptono-1,4-lactone and d-mannoheptono-1,4-lactone.

Causality Behind Experimental Choices:

  • Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.

  • Refluxing ensures the completion of the hydrolysis and lactonization reactions.

  • Barium carbonate is used for neutralization as the resulting barium sulfate is insoluble and can be easily removed by filtration.

Part 3: Separation of Epimeric Lactones

The separation of the two epimeric lactones is a critical step to obtain the desired this compound. This is typically achieved by fractional crystallization or column chromatography.

Materials and Reagents:

ReagentSolvent System
Silica GelFor column chromatography
Ethyl Acetate/EthanolGradient elution

Procedure (Column Chromatography):

  • Concentrate the filtrate from Part 2 under reduced pressure to obtain a thick syrup.

  • Prepare a silica gel column packed in ethyl acetate.

  • Load the syrup onto the column.

  • Elute the column with a gradient of ethyl acetate and ethanol. The d-glucoheptono-1,4-lactone is typically more polar and will elute later than the d-mannoheptono-1,4-lactone.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure d-glucoheptono-1,4-lactone and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Column chromatography is a highly effective method for separating compounds with different polarities.[9]

  • The choice of an ethyl acetate/ethanol gradient allows for the efficient separation of the two isomeric lactones.

Part 4: Reduction of d-Glucoheptono-1,4-lactone

The final step is the reduction of the purified d-glucoheptono-1,4-lactone to this compound. This is typically achieved using a sodium amalgam in a slightly acidic medium.

Materials and Reagents:

ReagentFormulaMolarity/ConcentrationQuantity
d-Glucoheptono-1,4-lactoneC₇H₁₂O₇-10 g
Sodium AmalgamNa(Hg)2-3%~200 g
Sulfuric AcidH₂SO₄Dilute (e.g., 0.1 M)As needed
Deionized WaterH₂O-200 mL

Procedure:

  • Dissolve the purified d-glucoheptono-1,4-lactone in deionized water.

  • Cool the solution in an ice bath and maintain the pH between 3.0 and 3.5 by the controlled addition of dilute sulfuric acid.

  • Gradually add the sodium amalgam to the stirred solution while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 2-3 hours.

  • Remove the mercury by decantation. Caution: Mercury is toxic and should be handled and disposed of properly.

  • The resulting aqueous solution contains this compound.

Causality Behind Experimental Choices:

  • Sodium amalgam is a classical and effective reagent for the reduction of aldonolactones to aldoses.[10]

  • Maintaining a slightly acidic pH is crucial for the stability of the resulting aldose and to prevent side reactions.

  • Low temperature helps to control the reaction rate and minimize degradation of the sugar.

Purification and Characterization

The final product, this compound, can be purified from the reaction mixture by ion-exchange chromatography to remove any remaining salts, followed by crystallization from a suitable solvent system (e.g., ethanol-water).

Characterization Data:

PropertyValue
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
Appearance White crystalline solid
Melting Point 189-192 °C[11]
Specific Rotation [α]D To be determined experimentally and compared with literature values.
¹H NMR (D₂O) Expected signals corresponding to the heptose structure.
¹³C NMR (D₂O) Expected signals for the seven carbon atoms of the heptose.

Expected NMR Data: The ¹H and ¹³C NMR spectra of this compound in D₂O are expected to show a complex pattern of signals due to the presence of α and β anomers in solution. The anomeric proton (H-1) signals will be particularly informative for confirming the presence of both anomers.[12][13][14]

Mechanistic Insights

The core of this synthesis, the Kiliani-Fischer reaction, proceeds through a well-defined mechanism. The key steps are illustrated below:

Kiliani_Fischer_Mechanism Aldehyde d-Glucose (open-chain) Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Nucleophilic Attack Cyanide CN⁻ Aldonic_Acid Aldonic Acid Cyanohydrin->Aldonic_Acid Hydrolysis Water H₂O, H⁺ Lactone Aldonolactone Aldonic_Acid->Lactone Intramolecular Esterification Heptose This compound Lactone->Heptose Reduction Reducing_Agent Na(Hg)

Figure 2: Simplified mechanism of the Kiliani-Fischer synthesis.

Conclusion

The Kiliani-Fischer synthesis remains a valuable and reliable method for the preparation of higher-carbon sugars from readily available starting materials. This detailed protocol provides a comprehensive guide for the synthesis of this compound from d-glucose, a process of significant importance for various research and development applications in the fields of medicine and biotechnology. Careful execution of each step, particularly the separation of the epimeric intermediates, is crucial for obtaining the final product in high purity.

References

  • 1H-NMR spectrum of D-glucose in D2O. (n.d.). Retrieved from [Link]

  • Kiliani–Fischer Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700.
  • Isbell, H. S., & Frush, H. L. (1944). Preparation of d-glucose-1-C14 and d-mannose-1-C14. Journal of Research of the National Bureau of Standards, 32(2), 77-83.
  • Kiliani-Fischer Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Kiliani-Fischer Synthesis of Sugars. (2014, July 17). AK Lectures. Retrieved from [Link]

  • Method for producing glucoheptonic acid. (1956). Google Patents.
  • Optical Rotation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. (2024). ChemRxiv.
  • Quantitative 800 MHz ¹H NMR spectra in D2O collected at 5, 25, 45 °C for the reaction mixture of glucose after 5 wet-dry cycles in 0.01 M HCl at 50 °C. (n.d.).
  • Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. (2007). Organic & Biomolecular Chemistry.
  • kiliani-fischer-synthesis.pdf. (n.d.). Retrieved from [Link]

  • Chemistry department/ third class Dr. Falah and Dr. Hassanain Biochemistry/ Carbohydrates. (n.d.). Retrieved from [Link]

  • 22.8: Lengthening the Chain: The Kiliani-Fischer Synthesis. (2014, July 29). Chemistry LibreTexts. Retrieved from [Link]

  • Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021, November 9). SLU. Retrieved from [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018, December 21). CentAUR. Retrieved from [Link]

  • Isolation and chemical analysis of 7-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-L-glycero-D-manno-heptose as a constituent of the lipopolysaccharides of the UDP-galactose epimerase-less mutant J-5 of Escherichia coli and Vibrio cholerae. (1988). PubMed. Retrieved from [Link]

  • Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. (2000). PubMed. Retrieved from [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved from [Link]

  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2012). PubMed. Retrieved from [Link]

  • D-glycero-D-gluco-Heptose. (n.d.). ChemBK. Retrieved from [Link]

Sources

Gram-Scale Synthesis of D-glycero-L-gluco-heptose Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-glycero-L-gluco-heptose Derivatives in Drug Development

Heptoses, or seven-carbon sugars, are crucial components of the lipopolysaccharide (LPS) outer membrane in Gram-negative bacteria.[1] Specifically, this compound and its derivatives are integral to the structural integrity and pathogenicity of various bacteria, including Campylobacter jejuni, a leading cause of foodborne illness.[2] The unique presence of these heptoses in bacteria and their role in host-pathogen interactions make the enzymes involved in their biosynthesis attractive targets for the development of novel antimicrobial agents.[3] Furthermore, these complex carbohydrates are recognized by the innate immune system as Pathogen-Associated Molecular Patterns (PAMPs), opening avenues for the development of innovative vaccines and immunomodulators.[4]

However, the scarcity of these heptoses from natural sources presents a significant bottleneck for in-depth biological studies and drug discovery programs.[5] Access to gram-scale quantities of pure this compound derivatives is therefore of paramount importance. This application note provides a detailed, optimized protocol for the gram-scale synthesis of a key derivative, 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, starting from the readily available and inexpensive D-glucose.[6] We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer expert insights into potential challenges and troubleshooting.

Synthetic Strategy: A Multi-step Approach from D-Glucose

There are two primary synthetic routes to the D-glycero-D-gluco-heptoside core.[5] One approach begins with D-xylose and extends the carbon chain, while the other, which we will detail here, builds upon the more accessible D-glucose framework without rearrangement of the carbohydrate core.[5][6] While the latter involves a multi-step sequence, its reliability and the availability of the starting material make it ideal for scaling up.[5]

Our chosen strategy is an optimized 11-step synthesis that yields 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate with an overall yield of approximately 25.3% on a gram scale.[1] The key transformations in this synthesis include:

  • Strategic Protection of Hydroxyl Groups: A series of protection and deprotection steps are employed to selectively expose the C6 hydroxyl group for chain elongation.[6] This is a common challenge in carbohydrate synthesis where the multiple hydroxyl groups have similar reactivity.[7]

  • Chain Elongation via Wittig Olefination: The carbon backbone is extended from six to seven carbons using a Wittig reaction, a reliable method for forming carbon-carbon double bonds from an aldehyde.[8]

  • Stereoselective Dihydroxylation: The newly formed double bond is dihydroxylated to introduce the C6 and C7 hydroxyl groups with the desired stereochemistry.

  • Direct Phosphorylation of an Unprotected Diol: In a key optimization step, the C7 hydroxyl group is selectively phosphorylated in the presence of the unprotected C6 hydroxyl group, streamlining the synthesis.[1]

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Starting Material Preparation cluster_1 Chain Elongation cluster_2 Heptose Formation & Final Modification start D-Glucose step1 Methylation start->step1 step2 Selective Silylation (C6-OH) step1->step2 step3 Benzylation (C2, C3, C4-OH) step2->step3 step4 Desilylation step3->step4 step5 Swern Oxidation (C6-OH to Aldehyde) step4->step5 step6 Wittig Olefination step5->step6 step7 Dihydroxylation step6->step7 step8 Selective Benzoylation (C6-OH) step7->step8 step9 Phosphorylation (C7-OH) step8->step9 step10 Debenzoylation step9->step10 step11 Debenzylation & Final Product step10->step11 end end step11->end 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate

Caption: Synthetic workflow for this compound derivative.

Experimental Protocols

The following protocols are adapted and expanded from the optimized synthesis reported by Potapov et al. (2022).[1][6] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.

Part 1: Preparation of the C6-Aldehyde Precursor

Step 1: Methyl α-D-glucopyranoside Synthesis

  • Suspend 500 g of finely powdered anhydrous D-glucose in 2.5 L of methanol.

  • Add 6.25 mL of concentrated hydrochloric acid to obtain a 0.25% HCl solution.[9]

  • Reflux the mixture with stirring for 10-12 hours.

  • Cool the reaction to room temperature and neutralize with lead carbonate or a suitable basic resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure to a thick syrup.

  • Induce crystallization by adding a small amount of ethanol and scratching the flask.

  • Collect the crystalline methyl α-D-glucopyranoside by filtration and wash with cold ethanol. Dry under vacuum.

Step 2: Selective Silylation of the C6 Hydroxyl Group

  • Dissolve the methyl α-D-glucopyranoside in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) in a portion-wise manner while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Step 3: Benzylation of the Remaining Hydroxyl Groups

  • Dissolve the silylated glucoside in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Carefully quench the reaction with methanol at 0 °C.

  • Extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Desilylation to Expose the C6 Hydroxyl Group

  • Dissolve the fully protected glucoside in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to yield the C6-OH intermediate.

Part 2: Chain Elongation and Heptose Formation

Step 5: Swern Oxidation to the Aldehyde

  • Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise.

  • After 15 minutes, add a solution of the C6-OH intermediate in DCM dropwise.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine to quench the reaction and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.

Step 6: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C to generate the ylide.

  • Stir the resulting bright yellow-orange mixture for 1 hour at room temperature.

  • Cool the ylide solution to -78 °C and add a solution of the crude aldehyde in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography to afford the vinyl derivative.

Step 7: Dihydroxylation

  • Dissolve the vinyl derivative in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO4) solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the product with ethyl acetate, wash, dry, and concentrate.

  • Purify by column chromatography to yield the diol.

Part 3: Final Modifications and Deprotection

Step 8: Selective Benzoylation of the C6 Hydroxyl Group

  • Dissolve the diol in anhydrous pyridine and cool to -20 °C.

  • Add benzoyl chloride dropwise.

  • Stir at -20 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench with methanol and concentrate the mixture.

  • Purify by column chromatography to isolate the C6-benzoylated product.

Step 9: Phosphorylation of the C7 Hydroxyl Group

  • Dissolve the C6-benzoylated intermediate in anhydrous DCM.

  • Add dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole.

  • Stir at room temperature for 2-4 hours.

  • Cool the reaction to -40 °C and add meta-chloroperoxybenzoic acid (m-CPBA) to oxidize the phosphite to a phosphate.

  • Stir for 1 hour at -40 °C and then warm to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry, concentrate, and purify by column chromatography.

Step 10: Debenzoylation

  • Dissolve the phosphorylated intermediate in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir at room temperature for 2-4 hours.

  • Neutralize with an acidic resin, filter, and concentrate.

  • Purify by column chromatography.

Step 11: Final Deprotection (Debenzylation)

  • Dissolve the debenzoylated product in a suitable solvent such as ethanol or methanol.

  • Add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the final product, 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate.

  • The final product can be further purified by ion-exchange chromatography or HPLC.[10]

Quantitative Data Summary

StepReactionStarting Material (Scale)Key ReagentsTypical Yield
1-4Preparation of C6-OH Precursor500 g D-GlucoseTBDMSCl, Benzyl Bromide, TBAF~84% (over 3 steps from methyl glucoside)[6]
5Swern OxidationGram-scaleOxalyl Chloride, DMSO~95% (crude)
6Wittig OlefinationGram-scaleMethyltriphenylphosphonium bromide, n-BuLi~45-50% (over 2 steps)[6]
7DihydroxylationGram-scaleOsO4 (cat.), NMO~93%[6]
8Selective BenzoylationGram-scaleBenzoyl ChlorideVariable, requires careful control
9PhosphorylationGram-scaleDibenzyl N,N-diisopropylphosphoramiditeHigh
10DebenzoylationGram-scaleSodium MethoxideHigh
11DebenzylationGram-scaleH2, Pd/CQuantitative
Overall 11 Steps 5 g of Methyl α-D-glucopyranoside ~25.3% [1]

Expertise & Experience: Navigating the Challenges of Heptose Synthesis

The gram-scale synthesis of complex carbohydrates like this compound derivatives is a formidable task that requires careful planning and execution. Here are some field-proven insights to guide researchers through potential challenges:

  • Protecting Group Strategy is Key: The success of this synthesis hinges on the strategic use of protecting groups. The choice of a silyl ether for the primary C6 hydroxyl allows for its selective deprotection in the presence of more robust benzyl ethers. This orthogonality is crucial for isolating the desired reactive site for chain elongation.[6] Challenges in carbohydrate synthesis often revolve around the selective protection and deprotection of multiple hydroxyl groups.[7]

  • The Wittig Reaction - A Critical Juncture: The Wittig olefination is a powerful tool for C-C bond formation, but its efficiency can be sensitive to steric hindrance and the nature of the ylide.[8] Ensuring the complete formation of the ylide before adding the aldehyde is critical for maximizing the yield. Stabilized ylides are less reactive and may not be suitable for this transformation with a sterically demanding carbohydrate-derived aldehyde.[11]

  • Stereocontrol in Dihydroxylation: The Upjohn dihydroxylation using a catalytic amount of osmium tetroxide provides excellent stereocontrol, leading predominantly to the desired D-glycero-L-gluco configuration. However, OsO4 is highly toxic and volatile, requiring careful handling in a well-ventilated fume hood.

  • Direct Phosphorylation - An Elegant Optimization: The direct phosphorylation of the C7 hydroxyl in the presence of the free C6 hydroxyl is a significant optimization that streamlines the synthesis.[1] Traditional methods would require protection of the C6 hydroxyl, adding extra steps. The success of this selective phosphorylation relies on the higher reactivity of the primary C7 hydroxyl compared to the secondary C6 hydroxyl.

  • Purification of Polar, Phosphorylated Compounds: The final product and its immediate precursors are highly polar and can be challenging to purify by standard silica gel chromatography. Ion-exchange chromatography is often the method of choice for purifying phosphorylated species.[12] Alternatively, specialized affinity chromatography techniques can be employed.[13][14]

  • Characterization is Crucial: Due to the complexity of the intermediates and the final product, thorough characterization at each step is essential. NMR spectroscopy (1H, 13C, and 31P) is the most powerful tool for confirming the structure and purity of these carbohydrate derivatives.[15][16][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Wittig reactionIncomplete ylide formation; Steric hindranceEnsure anhydrous conditions and sufficient reaction time for ylide generation. Consider using a less sterically hindered phosphonium salt if possible.
Mixture of diastereomers after dihydroxylationIncomplete stereocontrolEnsure the use of a reliable dihydroxylation method like the Upjohn procedure. Careful column chromatography may be needed to separate isomers.
Incomplete deprotectionInactive catalyst (for hydrogenolysis); Insufficient reaction timeUse fresh palladium on carbon catalyst. Ensure an adequate hydrogen supply and monitor the reaction by TLC or NMR until completion.
Difficulty in purifying the final productHigh polarity and ionic natureUtilize ion-exchange chromatography or reverse-phase HPLC with a suitable buffer system.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, a valuable building block for research in antimicrobial drug discovery and immunology. By understanding the rationale behind each synthetic step and anticipating potential challenges, researchers can successfully produce these complex and biologically significant molecules, thereby accelerating progress in these critical fields.

References

  • Potapov, K. V., Novikov, R. A., Solyev, P. N., Kochetkov, S. N., Makarov, A. A., & Mitkevich, V. A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7534. [Link]

  • Cremer, D., & Ponder, J. W. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(18), 1426–1438. [Link]

  • Potapov, K. V., Novikov, R. A., Solyev, P. N., Kochetkov, S. N., Makarov, A. A., & Mitkevich, V. A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]

  • Potapov, K. V., Novikov, R. A., Solyev, P. N., Kochetkov, S. N., Makarov, A. A., & Mitkevich, V. A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed. [Link]

  • Potapov, K. V., Novikov, R. A., Solyev, P. N., Kochetkov, S. N., Makarov, A. A., & Mitkevich, V. A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. [Link]

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  • Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

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  • Vincent, S. P., et al. (2024). Exploring fluorinated heptose phosphate analogues as inhibitors of HldA and HldE, key enzymes in the biosynthesis of lipopolysaccharide. PubMed. [Link]

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  • Stanetty, C., & Baxendale, I. R. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

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  • Taylor, M. S., & Jacobsen, E. N. (2015). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Organic & Biomolecular Chemistry. [Link]

  • Ciardi, M., & O'Doherty, G. A. (2014). Carbohydrates in Diversity-Oriented Synthesis: Challenges and Opportunities. ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic-Chemistry.org. [Link]

  • Holden, H. M., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. [Link]

  • Lowary, T. L., et al. (n.d.). Strategies for Protecting Group Free Glycosidation. University of Alberta. [Link]

  • Parang, K., et al. (2005). Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides. PubMed. [Link]

  • MacCoss, M. J., & Yates, J. R. (2001). Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. The Rockefeller University. [Link]

  • Potapov, K. V., et al. (2022). Synthetic route from d-glucose to methylated... ResearchGate. [Link]

  • Jaramillo, T. F., & Nocera, D. G. (2022). Challenges and Opportunities in Converting CO2 to Carbohydrates. ACS Energy Letters. [Link]

  • Boryski, J. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Organic Syntheses Procedure. [Link]

  • Dong, C., et al. (2022). Synthesis and application of phosphorylated saccharides in researching carbohydrate-based drugs. PubMed. [Link]

  • Seeberger, P. H. (2008). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PubMed Central. [Link]

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  • ResearchGate. (2014). Does anyone know what is the best way to purify phosphorylated proteins?. ResearchGate. [Link]

  • Rundlöf, T., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU. [Link]

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Protocol for the Purification of Synthetic d-Glycero-l-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

d-Glycero-l-gluco-heptose is a significant higher-order monosaccharide, notably identified as a key component of the capsular polysaccharides in pathogenic bacteria such as Campylobacter jejuni.[1][2] Its role in bacterial integrity and immune evasion makes it a critical target for the development of novel antibacterial agents and vaccines. The chemical synthesis of this heptose, while enabling access to larger quantities than isolation from natural sources, invariably yields a crude product containing stereoisomers, unreacted starting materials, and reaction byproducts. This application note provides a detailed, multi-step protocol for the purification of synthetic this compound to a high degree of purity, suitable for downstream applications in research and drug development. The protocol emphasizes a combination of ion-exchange chromatography and recrystallization, with rigorous analytical validation at each stage.

Introduction: The Significance of this compound

This compound is a seven-carbon sugar that plays a crucial role in the biology of certain microorganisms. It is a constituent of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria and a component of the capsular polysaccharide (CPS) in pathogens like Campylobacter jejuni, the leading cause of bacterial gastroenteritis worldwide.[1][3] The unique structure of this heptose contributes to the structural integrity of the bacterial cell surface and helps the bacteria evade the host's immune system.[2]

Given its biological importance, access to pure this compound is essential for:

  • Biochemical assays: To study the enzymes involved in its biosynthesis and incorporation into polysaccharides.[4]

  • Drug discovery: As a target or building block for the development of novel antibiotics that disrupt bacterial cell wall synthesis.

  • Vaccine development: As a component of conjugate vaccines to elicit a protective immune response.

Synthetic routes, often starting from readily available monosaccharides like D-glucose, provide a viable pathway to obtain this heptose.[5][6] A common synthetic strategy is the Kiliani–Fischer synthesis, which involves the condensation of an aldose with nitromethane to extend the carbon chain.[2][5] This process, however, can generate a mixture of epimers and other byproducts, necessitating a robust purification strategy.[2]

Overview of the Purification Strategy

The purification of synthetic this compound from a crude reaction mixture requires a multi-step approach to effectively remove a range of impurities. The strategy outlined here employs orthogonal techniques that separate molecules based on different physicochemical properties, primarily charge and solubility.

The workflow is as follows:

  • Post-Synthesis Work-up: Initial removal of reagents and solvents.

  • Ion-Exchange Chromatography (IEX): Separation of the target heptose from charged impurities and other neutral sugars.

  • Recrystallization: Final purification step to yield a highly pure, crystalline product.

  • Analytical Validation: Purity assessment and structural confirmation using HPLC, NMR, and Mass Spectrometry.

PurificationWorkflow Crude Crude Synthetic Product Workup Post-Synthesis Work-up (Filtration & Washing) Crude->Workup IEX Ion-Exchange Chromatography Workup->IEX Recrystallization Recrystallization IEX->Recrystallization Pure Pure this compound (>98% Purity) Recrystallization->Pure

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Part 1: Post-Synthesis Work-up

This protocol assumes the synthesis is based on a modified Kiliani-Fischer reaction, where the heptose is present as a sodium salt in the crude precipitate.

Rationale: The initial work-up is designed to remove the bulk of inorganic salts and residual solvents from the crude product. Passing the aqueous solution of the crude product through a cation-exchange resin in its protonated form (H+) effectively exchanges the sodium ions for protons, neutralizing the product and making it amenable to further purification.[5]

Procedure:

  • Collect the precipitated material from the reaction mixture by filtration.

  • Wash the precipitate thoroughly with methanol, followed by diethyl ether, to remove residual reagents and solvents. Dry the resulting light-yellow powder under vacuum.[5]

  • Dissolve the dried powder (e.g., 150 g) in deionized water (e.g., 500 ml). The solution may appear slightly colored.[5]

  • Prepare a column with a strong cation-exchange resin (e.g., Rexyn 101(H+)). The volume of the resin bed should be sufficient to handle the total amount of salt in the sample.[5]

  • Pass the aqueous solution of the crude product down the ion-exchange column.

  • Collect the eluate and wash the column with several column volumes of deionized water to ensure complete recovery of the product.

  • Combine the eluate and washings and concentrate the solution under reduced pressure at a temperature below 40°C to obtain a syrup. This syrup contains a mixture of nitroheptitols.

Part 2: Ion-Exchange Chromatography (IEX)

Rationale: Ion-exchange chromatography separates molecules based on their net surface charge.[7][8] While sugars are neutral, they can form charged complexes with borates. This principle can be exploited to separate different monosaccharides. Alternatively, IEX is excellent for removing any remaining charged impurities from the neutral sugar. This protocol focuses on the latter, using a weak anion exchanger to bind and remove negatively charged contaminants.

IEX_Principle cluster_column Anion-Exchange Column (DEAE) Resin Positively Charged Resin (+) Impurity (-) Heptose (0) Impurity (-) Wash Wash (Heptose Elutes) Resin:p2->Wash Elution Elution (Salt Gradient) (Bound Impurities Elute) Resin:p1->Elution Resin:p3->Elution Sample_In Sample Application (Heptose + Impurities) Sample_In->Resin:p2

Caption: Principle of anion-exchange chromatography for heptose purification.

Procedure:

  • Column Preparation: Pack a column with a weak anion-exchange resin such as DEAE-Sepharose.[9] Equilibrate the column with the starting buffer (e.g., 10 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are stable.[1]

  • Sample Preparation: Dissolve the syrup from the work-up step in the starting buffer. Ensure the sample is free of particulates by centrifuging or filtering (0.45 µm filter).[10]

  • Sample Loading: Apply the prepared sample to the equilibrated column at a controlled flow rate.

  • Elution:

    • Wash the column with several column volumes of the starting buffer. The neutral this compound will not bind to the anion-exchange resin and will elute in the flow-through and wash fractions.

    • Collect fractions and monitor for the presence of the sugar using a suitable method like thin-layer chromatography (TLC) or a colorimetric assay (e.g., cysteine-sulfuric acid method).[11]

  • Pooling and Concentration: Combine the fractions containing the purified heptose and concentrate under reduced pressure to a syrup.

Part 3: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds to a very high level.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solution. A methanol-ethanol mixture has been shown to be effective for crystallizing related nitroheptitols.[5]

Procedure:

  • Dissolve the concentrated syrup from the IEX step in a minimal amount of a hot solvent system (e.g., a mixture of methanol and ethanol).[5]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath (0-4°C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight. The result should be a white, crystalline solid.

Purity Assessment and Characterization

It is imperative to verify the purity and confirm the identity of the final product.

Technique Purpose Expected Outcome/Parameters
HPLC Purity assessment and quantificationA single major peak corresponding to this compound. Purity should be ≥98%. Reversed-phase HPLC of derivatized monosaccharides is a common method.[13][14][15][16]
¹H NMR Structural confirmationThe proton NMR spectrum should show characteristic signals for the heptose. For example, the anomeric proton signal can be a key indicator.[1] Comparison with published spectra is essential for confirmation.
Mass Spectrometry Molecular weight confirmationThe mass spectrum should show a peak corresponding to the molecular weight of this compound (C₇H₁₄O₇, MW: 210.18 g/mol ).[17][18]
Polarimetry Stereochemical confirmationMeasurement of the specific optical rotation, which is a characteristic physical constant for a chiral molecule.[5]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of synthetic this compound. By combining a rational post-synthesis work-up with the orthogonal techniques of ion-exchange chromatography and recrystallization, it is possible to achieve a final product of high purity suitable for demanding applications in microbiology, immunology, and drug discovery. The analytical methods described are essential for validating the success of the purification and ensuring the quality of the final compound.

References

  • Creuzenet, C., Blacic, J., Walker, J. & Tanner, M. (2012). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 51(42), 8396-8406. Available at: [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767. Available at: [Link]

  • Gervay-Hague, J., et al. (2019). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of Organic Chemistry, 84(15), 9689–9697. Available at: [Link]

  • ResearchGate. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Available at: [Link]

  • ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Available at: [Link]

  • CD BioGlyco. (n.d.). D-Glycero-D-gulo-heptose, Purity ≥95%. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (1949). Qualitative and quantitative colorimetric determination of heptoses. Available at: [Link]

  • ACS Publications. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Available at: [Link]

  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Available at: [Link]

  • PubMed. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Available at: [Link]

  • ResearchGate. (n.d.). d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization in the bacterial membrane. Available at: [Link]

  • YouTube. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). Available at: [Link]

  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY U. Available at: [Link]

  • PubMed. (1975). Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method. Available at: [Link]

  • Google Patents. (2013). Method for producing l-glucose or d-gulose from raw material d-glucose.
  • MDPI. (2011). Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Available at: [Link]

  • Microbiology Spectrum. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Available at: [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Determination of monosaccharides by HPLC using the UV detector. Available at: [Link]

  • Chinese Academy of Sciences. (2018). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Available at: [Link]

  • Pakistan Journal of Biotechnology. (2018). PURIFICATION BY ION EXCHANGE CHROMATOGRAPHY AND ENZYME CHARACTERIZATION OF POTENTIAL DE-HAIRING ALKALINE PROTEASE FROM BACILLUS. Available at: [Link]

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Application Note: A Guide to the Structural Elucidation of d-Glycero-l-gluco-heptose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricacies of Heptose Stereochemistry

d-Glycero-l-gluco-heptose is a seven-carbon monosaccharide that, like many higher-order sugars, presents a significant challenge for unambiguous structural characterization.[1] Its multiple chiral centers and the propensity to exist in a dynamic equilibrium of cyclic (pyranose and furanose) and open-chain forms in solution complicate spectral analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for a comprehensive structural elucidation of such complex carbohydrates in their native solution state.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a suite of NMR experiments to fully characterize the structure of this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and illustrate the logical workflow for spectral assignment and structural confirmation.

The core challenge in the NMR analysis of carbohydrates lies in the significant overlap of proton signals and the need to differentiate between various anomers and tautomers.[3] A multi-dimensional approach, combining 1D and 2D NMR experiments, is therefore not just advantageous but essential for a complete and reliable structural assignment.[2]

The Structural Landscape of this compound in Solution

In solution, this compound is expected to exist as an equilibrium mixture of its α and β anomers in both pyranose (six-membered ring) and furanose (five-membered ring) forms, along with a minor population of the open-chain aldehyde form. The pyranose forms are generally the most abundant for aldoheptoses in solution. The stereochemistry of this compound, with its specific arrangement of hydroxyl groups, will dictate the conformational preferences of these ring structures and, consequently, their NMR spectral parameters.

A Systematic NMR Approach for Structural Elucidation

Our strategy for the complete structural elucidation of this compound involves a logical progression through a series of NMR experiments. This workflow is designed to first identify the individual spin systems of each isomer present in solution and then to piece together the complete covalent and stereochemical structure.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation SamplePrep High-Purity Sample in D2O (~10-20 mg in 0.5 mL) H1_NMR 1H NMR (Initial Proton Overview) SamplePrep->H1_NMR C13_NMR 13C NMR & DEPT-135 (Carbon Skeleton & Multiplicity) H1_NMR->C13_NMR COSY 1H-1H COSY (Proton-Proton Couplings) C13_NMR->COSY TOCSY 1H-1H TOCSY (Complete Spin Systems) COSY->TOCSY HSQC 1H-13C HSQC (Direct C-H Correlations) TOCSY->HSQC HMBC 1H-13C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assignment Spectral Assignment of Anomers HMBC->Assignment Structure Final Structure Confirmation Assignment->Structure

Figure 1: A comprehensive workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental Protocols

Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data.

Protocol:

  • Weigh approximately 10-20 mg of high-purity this compound.

  • Dissolve the sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).

  • Lyophilize the sample to exchange any labile hydroxyl protons with deuterium. This simplifies the proton spectrum by removing the broad hydroxyl signals.

  • Redissolve the lyophilized sample in 0.5 mL of fresh D₂O.

  • Transfer the solution to a 5 mm NMR tube.

Causality: The use of D₂O as a solvent is standard for carbohydrate NMR as it is NMR-silent in the proton spectrum, preventing a large solvent signal from obscuring the analyte signals. The exchange of hydroxyl protons with deuterium is crucial for reducing spectral complexity and improving the resolution of the C-H proton signals.[4]

1D NMR Spectroscopy: The Initial Overview

a) ¹H NMR Spectroscopy

This is the initial and quickest experiment to assess the sample purity and to get an overview of the proton environment.

Protocol:

  • Acquire a standard 1D ¹H NMR spectrum.

  • Pay close attention to the anomeric region (typically δ 4.5-5.5 ppm). The number of signals in this region gives a first indication of the number of different sugar species (anomers, tautomers) in the solution.[3]

  • Observe the significant signal overlap in the ring proton region (typically δ 3.2-4.5 ppm), which necessitates the use of 2D NMR techniques.

b) ¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons. The greater chemical shift dispersion of ¹³C NMR compared to ¹H NMR is highly advantageous for resolving all carbon signals.[5]

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

  • Acquire a DEPT-135 spectrum. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent. This is invaluable for identifying the C7 methylene group.

2D NMR Spectroscopy: Unraveling the Connectivity

a) ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in tracing the proton-proton connectivity within each sugar ring.

Protocol:

  • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

  • Starting from the well-resolved anomeric proton signal (H1), trace the cross-peaks to identify H2. From the H2 cross-peak, identify H3, and so on, to map out the spin system of each isomer.

b) ¹H-¹H TOCSY (Total Correlation Spectroscopy)

The TOCSY experiment extends the correlation from a given proton to all other protons within the same spin system, even if they are not directly coupled. This is particularly useful for overcoming signal overlap.

Protocol:

  • Acquire a TOCSY spectrum with a mixing time of 80-120 ms.

  • By selecting a cross-peak from a well-resolved proton (like the anomeric proton), a full "row" of signals corresponding to all the protons in that specific isomer can be visualized. This allows for the assignment of all protons belonging to a particular anomer, even in regions of severe overlap.[2]

c) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is the primary method for assigning the carbon signals based on the already determined proton assignments.

Protocol:

  • Acquire a standard gradient-enhanced HSQC spectrum.

  • Each cross-peak in the HSQC spectrum corresponds to a C-H bond. Using the proton assignments from the COSY and TOCSY experiments, the chemical shifts of the attached carbons (C1-C7) can be directly read from the ¹³C dimension.

d) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the overall carbon framework and for identifying linkages between different parts of the molecule.

Protocol:

  • Acquire a standard HMBC spectrum.

  • Look for key long-range correlations. For example, the anomeric proton (H1) should show a correlation to the C2 and potentially C5 (in the pyranose form) carbons. These correlations are instrumental in confirming the ring size and the overall structure.

Predicted NMR Data for this compound (Pyranose Forms)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135 Key HMBC Correlations
C1 (Anomeric) α: ~5.2, β: ~4.6α: ~93, β: ~97CH (+)H1 -> C2, C5
C2 ~3.5 - 3.8~72 - 75CH (+)H2 -> C1, C3
C3 ~3.6 - 3.9~73 - 76CH (+)H3 -> C2, C4
C4 ~3.4 - 3.7~70 - 73CH (+)H4 -> C3, C5
C5 ~3.7 - 4.0~72 - 75CH (+)H5 -> C4, C6
C6 ~3.8 - 4.2~71 - 74CH (+)H6 -> C5, C7
C7 ~3.7 - 3.9~61 - 64CH₂ (-)H7 -> C6, C5

Note: These are estimated values and will be influenced by the specific conformation and inter-proton interactions. The anomeric configuration (α or β) can be determined by the ¹J(C1,H1) coupling constant (typically ~170 Hz for α and ~160 Hz for β) and the ³J(H1,H2) coupling constant (typically ~3-4 Hz for α and ~7-8 Hz for β).

Visualizing Connectivity: 2D NMR Correlations

The following diagram illustrates the key correlations that would be observed in the 2D NMR spectra, enabling the step-by-step assignment of the d-Glycero-l-gluco-heptopyranose structure.

Connectivity cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC C5 C5 H1->C5 H3 H3 H2->H3 H2->C1 H2->C2 C3 C3 H2->C3 H4 H4 H3->H4 H3->C3 H5 H5 H4->H5 C4 C4 H4->C4 H6 H6 H5->H6 H5->C5 H7a H7a H6->H7a H7b H7b H6->H7b C6 C6 H6->C6 H7a->H7b H7a->C6 C7 C7 H7a->C7 H7b->C6 H7b->C7

Figure 2: Key 2D NMR correlations for the structural assignment of d-Glycero-l-gluco-heptopyranose.

Conclusion

The structural elucidation of complex monosaccharides like this compound is a non-trivial task that requires a systematic and multi-faceted NMR approach. By logically progressing from simple 1D experiments to a suite of 2D correlation experiments (COSY, TOCSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals for each major isomer in solution can be achieved. This detailed characterization is fundamental for understanding the biological roles of such sugars and for their application in drug development and glycobiology. The protocols and workflow described herein provide a robust framework for researchers to confidently tackle the structural analysis of this compound and other complex carbohydrates.

References

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars.
  • Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • CentAUR. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of d-Glycero-l-gluco-heptose and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heptoses, seven-carbon monosaccharides, are crucial components of various bacterial polysaccharides and lipopolysaccharides (LPS). D-glycero-l-gluco-heptose, for instance, is a known constituent of the capsular polysaccharide of Campylobacter jejuni, a bacterium implicated in foodborne illnesses.[1] Its stereoisomers, such as D-glycero-D-manno-heptose, are fundamental to the inner core of LPS in many Gram-negative bacteria.[1] The precise structural identification and quantification of these heptose isomers are paramount in microbiology, immunology, and the development of novel antibacterial agents and vaccines. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the separation and analysis of these closely related sugar molecules.[2]

This application note provides a detailed protocol for the analysis of this compound and its isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD).

Scientific Principles of Separation and Detection

The primary challenge in the HPLC analysis of monosaccharides lies in their high polarity and structural similarity. Traditional reversed-phase HPLC is often ineffective as these polar analytes show little retention on non-polar stationary phases.[2] To overcome this, several alternative chromatographic modes are employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, mixed with a small amount of aqueous buffer.[3] This creates a water-rich layer on the surface of the stationary phase, into which the polar analytes can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). HILIC provides excellent separation for highly polar compounds like carbohydrates.[2][3]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. At high pH, the hydroxyl groups of carbohydrates can deprotonate, allowing them to be separated on an anion-exchange column.[4] Borate complexes of sugars can also be used to impart a negative charge for separation.[5]

  • Ligand-Exchange Chromatography (LEC): LEC employs a stationary phase containing metal counterions (e.g., Ca2+, Pb2+). The differential formation of complexes between the sugar hydroxyl groups and the metal ions leads to their separation. This mode is particularly effective for resolving stereoisomers.[6]

For this application, HILIC is selected for its versatility and compatibility with volatile mobile phases, which is advantageous for ELSD.

Detection: Since simple sugars lack significant UV-absorbing chromophores, standard UV detectors are not suitable for their direct detection.[7] Alternative detection methods include:

  • Refractive Index (RI) Detection: RI detectors measure the difference in the refractive index between the mobile phase and the analyte.[8][9] While universal, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[10]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a mass-sensitive detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11] ELSD is more sensitive than RI detection and is compatible with gradient elution, making it a preferred choice for complex carbohydrate analysis.[12]

Experimental Workflow

The overall experimental process for the HPLC analysis of this compound and its isomers is outlined below.

HPLC Workflow for Heptose Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Hydrolysis (if polysaccharide) Dilution Dilute Samples & Standards SamplePrep->Dilution StandardPrep Prepare Heptose Standards (1 mg/mL in mobile phase) StandardPrep->Dilution Injection Inject Sample Dilution->Injection 20 µL injection Separation HILIC Column Separation (e.g., Aminopropyl) Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of heptoses.

Detailed Protocol

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent aminopropyl HILIC column.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: Acetonitrile (HPLC grade), and ultra-pure water.

  • Standards: this compound and its relevant isomers (e.g., D-glycero-D-manno-heptose).

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 90:10 Acetonitrile/Water (v/v)

  • Mobile Phase B: 50:50 Acetonitrile/Water (v/v)

  • Standard Stock Solutions: Prepare individual stock solutions of each heptose isomer at a concentration of 1 mg/mL by dissolving the pure compound in the initial mobile phase (Mobile Phase A).[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 0.05 - 0.5 mg/mL).

3. HPLC Conditions

ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 90:10 Acetonitrile/Water; B: 50:50 Acetonitrile/Water
Gradient 0-10 min, 100% A; 10-12 min, 100% A to 100% B; 12-15 min, 100% B; 15-17 min, 100% B to 100% A; 17-25 min, 100% A (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

4. ELSD Conditions

ParameterSetting
Evaporator Temperature 45 °C
Nebulizer Temperature 40 °C
Gas Flow (Nitrogen) 1.5 L/min

5. Sample Preparation

For samples containing free heptoses, dissolve a known weight of the sample in the initial mobile phase, filter through a 0.22 µm syringe filter, and inject. For polysaccharide samples, acid hydrolysis is required to liberate the constituent monosaccharides prior to analysis.

6. Data Analysis

Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of the injected standards. Construct a calibration curve for each isomer by plotting the peak area versus concentration. Use this curve to quantify the amount of each heptose in the unknown samples.

Expected Results and Data Presentation

Under the specified HILIC conditions, baseline separation of this compound and its common isomers can be achieved. The elution order is dependent on the hydrophilicity of the isomers.

Table 1: Representative Chromatographic Data

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)
D-glycero-D-manno-heptose8.2-0.5
This compound9.5> 2.00.5

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Troubleshooting and Method Validation

  • Poor Resolution: If peak resolution is inadequate, consider optimizing the gradient profile, reducing the flow rate, or using a longer column. The mobile phase composition, particularly the water content, is a critical parameter in HILIC separations.[2]

  • Baseline Noise (ELSD): Ensure the use of high-purity volatile solvents and nitrogen gas to minimize baseline noise.[11]

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable and reproducible results.

Conclusion

This application note details a robust and sensitive HILIC-ELSD method for the separation and quantification of this compound and its isomers. The described protocol provides a solid foundation for researchers in various scientific disciplines requiring accurate analysis of these important monosaccharides. The principles and methodologies outlined herein can be adapted for the analysis of other complex carbohydrates.

References

  • JASCO Global. Quantitative analysis of sugars (Direct detection by RI detector). 2021. Available from: [Link]

  • LCGC International. Simplified Sugar Analysis – A Rapid and Reliable Method for the Analysis of Sugars in Maple Syrup by HILIC with Refractive Index Detection. 2021. Available from: [Link]

  • MDPI. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. 2021. Available from: [Link]

  • Shimadzu. Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. 2021. Available from: [Link]

  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. 2023. Available from: [Link]

  • PubMed. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. 2021. Available from: [Link]

  • PubMed. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2011. Available from: [Link]

  • Shimadzu. Methods for Separating Sugars. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Waters. Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. Available from: [Link]

  • ResearchGate. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection. 2008. Available from: [Link]

  • PubMed. Monosaccharide compositional analysis of marine polysaccharides by hydrophilic interaction liquid chromatography-tandem mass spectrometry. 2011. Available from: [Link]

  • PMC - NIH. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. 2021. Available from: [Link]

  • KNAUER. HILIC - Sugars and fructooligosaccharide analysis. Available from: [Link]

  • PMC - NIH. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. 2010. Available from: [Link]

  • ResearchGate. Simple Sugar Analysis by HPLC using Refractive Index Detection. 2000. Available from: [Link]

  • ResearchGate. (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2011. Available from: [Link]

  • ResearchGate. Glucose: Detection and analysis. 2015. Available from: [Link]

  • ResearchGate. Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar. 2015. Available from: [Link]

  • PolyLC. Hydrophilic-interaction chromatography of complex carbohydrates. Available from: [Link]

  • Agilent. Analysis of foods using HPLC with evaporative light scattering detection. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Available from: [Link]

  • Samyang. Chromatography Ion Exchange Resin. Available from: [Link]

  • Peak Scientific. The principles of ELSD. 2016. Available from: [Link]

  • ResearchGate. RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the the most? 2017. Available from: [Link]

  • Shodex. Chapter 4: Separation Modes and their Mechanisms (2). Available from: [Link]

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Application Note: High-Resolution Mass Spectrometry for the Confident Identification of D-Glycero-L-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Heptose Identification

D-glycero-L-gluco-heptose is a seven-carbon monosaccharide, a class of sugars known as heptoses. These are not common dietary sugars but are critical structural components of the lipopolysaccharide (LPS) inner core in the outer membrane of Gram-negative bacteria.[1] The specific structure and linkage of these heptoses contribute significantly to the structural integrity of the bacterial cell wall and its immunogenic properties.[1] As such, the accurate identification and structural elucidation of bacterial heptoses like this compound are paramount for understanding bacterial pathogenesis, developing novel antibiotics, and creating targeted vaccines.

However, the analysis of monosaccharides by mass spectrometry presents several inherent challenges. Their high polarity, low volatility, and lack of a strong chromophore make them difficult to analyze directly.[2] Furthermore, the existence of numerous stereoisomers for any given monosaccharide formula (e.g., C7H14O7 for heptoses) necessitates highly specific analytical techniques to differentiate between them.[3][4] Mass spectrometry, particularly when coupled with a chromatographic separation and appropriate derivatization, offers the requisite sensitivity and structural information to overcome these hurdles.[5][6]

This application note provides a comprehensive guide to the identification of this compound using two robust mass spectrometry-based workflows: Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetate derivatives and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of 1-phenyl-3-methyl-5-pyrazolone (PMP) labeled sugars. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of mass spectral data.

The Rationale for Derivatization

Direct analysis of monosaccharides by either GC-MS or LC-MS is often impractical. For GC-MS, the high polarity and low volatility of sugars prevent them from being efficiently transferred into the gas phase.[1] For LC-MS, while the sugars are soluble in the mobile phase, their ionization efficiency in common sources like electrospray ionization (ESI) can be poor without derivatization.[7] Derivatization serves two primary purposes:

  • For GC-MS: It increases the volatility of the sugar by replacing the polar hydroxyl (-OH) groups with less polar functional groups.

  • For LC-MS: It enhances the ionization efficiency and provides a common fragmentation handle for tandem mass spectrometry.[2]

Workflow 1: GC-MS Analysis of Alditol Acetate Derivatives

This is a classic and reliable method for monosaccharide composition analysis. The key advantage of converting the sugar to its alditol acetate is that it eliminates the anomeric center, resulting in a single chromatographic peak for each monosaccharide, which simplifies quantification.[8]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Hydrolysis 1. Hydrolysis (e.g., 2M TFA) Reduction 2. Reduction (NaBH4) Hydrolysis->Reduction Liberated Monosaccharides Acetylation 3. Acetylation (Acetic Anhydride) Reduction->Acetylation Alditols Extraction 4. Extraction (e.g., Chloroform) Acetylation->Extraction Alditol Acetates GC_Separation 5. GC Separation Extraction->GC_Separation Purified Derivatives MS_Detection 6. EI-MS Detection GC_Separation->MS_Detection Separated Analytes RT_ID 7. Retention Time Identification MS_Detection->RT_ID Frag_Confirm 8. Fragmentation Confirmation RT_ID->Frag_Confirm

Caption: Workflow for GC-MS analysis of alditol acetate derivatives.

Protocol: Alditol Acetate Derivatization

This protocol is a robust starting point and should be optimized for your specific sample matrix and instrumentation.

  • Hydrolysis: If the heptose is part of a polysaccharide, it must first be hydrolyzed. A common method is to use 2M trifluoroacetic acid (TFA) at 121°C for 2 hours.[9] After hydrolysis, the acid should be removed by evaporation under a stream of nitrogen.

  • Reduction: The aldehyde group of the heptose is reduced to a primary alcohol to form the corresponding alditol.

    • Dissolve the dried hydrolysate in 250 µL of water.

    • Add 60 µL of a freshly prepared 10 mg/mL solution of sodium borohydride (NaBH₄) in N-methylimidazole.[8]

    • Incubate at 37°C for 90 minutes.[8]

    • Stop the reaction by the dropwise addition of 20 µL of glacial acetic acid.[8]

  • Acetylation: The hydroxyl groups of the alditol are acetylated.

    • Allow the sample to cool to room temperature.

    • Add 600 µL of acetic anhydride and incubate at 37°C for 45 minutes.[8]

    • Stop the reaction by freezing the samples at -15°C for 15 minutes.[8]

  • Extraction and Reconstitution:

    • Carefully quench the reaction by the dropwise addition of 2.5 mL of deionized water in a fume hood.

    • Extract the alditol acetates with 2 mL of chloroform. Vortex and centrifuge to separate the layers. Collect the bottom (chloroform) layer. Repeat the extraction twice more.[8]

    • Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of chloroform (e.g., 1.5 mL) for GC-MS analysis.[8]

GC-MS Parameters
ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., Rtx-225)Provides good separation of acetylated sugar derivatives.
Injector Temp. 250 °CEnsures efficient volatilization of the derivatives.
Oven Program Start at 150°C, ramp to 230°C at 3°C/minA slow ramp is crucial for resolving isomeric monosaccharides.
Carrier Gas Helium at 1 mL/minStandard carrier gas for GC-MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.
MS Scan Range 50-500 m/zCovers the expected mass range of fragments.
Data Interpretation: Fragmentation of Heptitol Acetate

While different isomers of peracetylated alditols have very similar mass spectra, their retention times will be unique.[4] Therefore, identification relies on comparing the retention time to an authentic standard of this compound that has been subjected to the same derivatization procedure.

The fragmentation of alditol acetates is characterized by the cleavage of the carbon-carbon backbone. A molecular ion is rarely observed.[4] The fragmentation pattern will show characteristic ions resulting from these cleavages. For a heptitol hexaacetate, key fragments would arise from the loss of acetate and cleavage of the C-C bonds.

Alditol_Fragmentation cluster_mol Heptitol Hexaacetate Structure cluster_frags Primary Fragmentation Pathways (EI) mol AcO-CH2-[CH(OAc)]5-CH2-OAc F1 Cleavage at C1-C2 F2 Cleavage at C2-C3 F3 Cleavage at C3-C4 F4 ...and so on lab Generates a series of characteristic fragment ions. LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Hydrolysis 1. Hydrolysis (if necessary) Derivatization 2. PMP Labeling Hydrolysis->Derivatization Cleanup 3. SPE Cleanup Derivatization->Cleanup LC_Separation 4. RP-HPLC Separation Cleanup->LC_Separation Labeled Heptose MSMS_Detection 5. ESI-MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Isomerically Resolved RT_Confirm 6. Retention Time Confirmation MSMS_Detection->RT_Confirm Transition_ID 7. MRM Transition Identification RT_Confirm->Transition_ID

Caption: Workflow for LC-MS/MS analysis of PMP-labeled heptose.

Protocol: PMP Derivatization
  • Hydrolysis: Perform as described in the GC-MS protocol if necessary.

  • Derivatization:

    • Dissolve the dried sugar sample in 20 µL of 0.6 M NaOH.

    • Add 40 µL of a 0.5 M solution of PMP in methanol.

    • Incubate at 70°C for 100 minutes.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 0.6 M HCl.

  • Cleanup:

    • Add 1 mL of water and extract three times with 1 mL of chloroform to remove excess PMP.

    • The aqueous layer containing the PMP-labeled sugar is then ready for LC-MS/MS analysis. For trace amounts, a solid-phase extraction (SPE) cleanup may be beneficial.

LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separating PMP-labeled compounds. [6]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase for reversed-phase.
Gradient 10-40% B over 15 minutesTo elute the derivatized heptose and separate it from other components.
Ionization Mode Positive Electrospray Ionization (ESI+)PMP derivatives ionize well in positive mode. [10]
MS/MS Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
Collision Gas ArgonCommonly used for collision-induced dissociation. [11]
Data Interpretation: Fragmentation of PMP-Heptose

For a heptose (C7H14O7, MW = 210.18), derivatization with two PMP molecules will result in a specific precursor ion. The collision-induced dissociation (CID) of this precursor will yield characteristic product ions.

  • Precursor Ion: The protonated molecule of the di-PMP labeled heptose, [M+2PMP-H₂O+H]⁺, is typically observed. For a heptose, this corresponds to an m/z of 541.2 .

  • Product Ions: A common and abundant product ion for all PMP-labeled sugars is the protonated PMP molecule at m/z 175.0 . [12]Other product ions arise from the cleavage of the sugar backbone.

Predicted MRM Transitions for PMP-labeled this compound

Precursor Ion (m/z)Product Ion (m/z)DescriptionRole
541.2175.0Protonated PMP moietyQuantifier (most intense)
541.2PredictedFragment from sugar backbone cleavageQualifier (for confirmation)

Note: The specific m/z of the qualifier ion will depend on the exact fragmentation pathway and needs to be determined experimentally by analyzing a pure standard.

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, especially in the absence of an authentic standard, high-resolution mass spectrometry (HRMS) is invaluable. HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements (typically < 5 ppm error). [6]This allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in the identification. For this compound (C7H14O7), the calculated exact mass is 210.07395 Da. [3]An HRMS instrument can confirm that the measured mass of the underivatized sugar is consistent with this formula, helping to distinguish it from other compounds with the same nominal mass.

Conclusion

The confident identification of this compound in complex biological samples is achievable through carefully selected mass spectrometry workflows.

  • GC-MS of alditol acetates offers a robust method for quantification, relying on chromatographic separation of isomers and confirmation by reproducible EI fragmentation patterns.

  • LC-MS/MS of PMP-labeled heptose provides superior sensitivity and selectivity, making it the preferred choice for trace-level detection in complex matrices.

In all cases, the use of authentic standards is crucial for absolute confirmation of stereochemistry via retention time matching. When standards are unavailable, high-resolution mass spectrometry is a powerful tool to confirm the elemental composition, providing a higher degree of certainty in the identification. These methodologies provide the foundation for researchers to accurately probe the role of this important bacterial sugar in health and disease.

References

  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. Available at: [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Available at: [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. Available at: [Link]

  • Quantitative Analysis of Carbohydrates by LC/MS. Shimadzu. Available at: [Link]

  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. NIH. Available at: [Link]

  • Characteristic ions of MS/MS for PMP-labeled monosaccharides (m/z). ResearchGate. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Understanding the fragmentation of glucose in mass spectrometry. PubMed. Available at: [Link]

  • A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. PubMed Central. Available at: [Link]

  • Mass-spectral identification of various derivatives of 7-deoxy-d-glycero-d-galacto. DOI. Available at: [Link]

  • Summary of LC-MS/MS parameters of PMP carbohydrates. ResearchGate. Available at: [Link]

  • Top-Down Strategies for the Structural Elucidation of Intact Gram-negative Bacterial Endotoxins. NIH. Available at: [Link]

  • Fragmentation behavior of glycated peptides derived fromD-glucose,D-fructose andD-ribose in tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. Available at: [Link]

  • Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose... ResearchGate. Available at: [Link]

  • This compound | C7H14O7 | CID 21139463. PubChem. Available at: [Link]

  • Acetylated Alditols: Advantages & Limitations. Glycopedia. Available at: [Link]

  • Characterization of Food Carbohydrates by Liquid Chromatography-Mass Spectrometry Methods. eScholarship.org. Available at: [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. ACS Publications. Available at: [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Wageningen University & Research. Available at: [Link]

  • Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences. Available at: [Link]

  • Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer. ResearchGate. Available at: [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed. Available at: [Link]

  • Collision-Induced Dissociation of Na + -tagged Ketohexoses: Experimental and Computational Studies on Fructose. ResearchGate. Available at: [Link]

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Detecting D-glycero-L-gluco-heptose in Bacterial Lysates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Unique Heptose in Bacterial Physiology

D-glycero-L-gluco-heptose is a seven-carbon sugar that plays a crucial role in the structural makeup of the capsular polysaccharides (CPS) of certain bacteria, most notably the human pathogen Campylobacter jejuni.[1][2] As a key component of the bacterial cell surface, this heptose is integral to maintaining cellular integrity and is involved in the evasion of the host's immune response.[1] The unique stereochemistry of this compound and its presence in pathogenic bacteria make its detection and quantification a significant area of interest for researchers in microbiology, infectious disease, and drug development. Understanding the biosynthesis and abundance of this sugar can provide insights into bacterial pathogenesis and may lead to the identification of novel therapeutic targets.

This guide provides a detailed overview of the primary methods for the detection and quantification of this compound in bacterial lysates, tailored for researchers, scientists, and drug development professionals. We will delve into the principles behind each method, provide step-by-step protocols, and discuss the relative advantages and disadvantages of each approach.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria such as Campylobacter jejuni is a multi-step enzymatic process. A simplified representation of this pathway is illustrated below. The pathway begins with the precursor GDP-D-glycero-α-D-manno-heptose and involves a series of oxidation, epimerization, and reduction reactions catalyzed by specific bacterial enzymes.

This compound Biosynthesis cluster_0 Biosynthesis Pathway GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1427 (Oxidation) GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1430 (Epimerization) GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-β-L-gluco-heptose Cj1428 (Reduction)

Caption: Simplified biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Methodologies for Detection

The detection of this compound in complex matrices like bacterial lysates requires sensitive and specific analytical techniques. The primary methods employed are chromatography-based, often coupled with mass spectrometry, and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Principle: This method relies on the separation of monosaccharides based on their interaction with a stationary phase. Since sugars like heptoses lack a strong chromophore, a derivatization step is necessary to attach a UV-absorbing or fluorescent tag, thereby enabling sensitive detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[2][3] The PMP-labeled sugars are then separated by reverse-phase HPLC and quantified.

Workflow:

HPLC_Workflow Bacterial_Lysate Bacterial Lysate Hydrolysis Acid Hydrolysis (e.g., TFA) Bacterial_Lysate->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization PMP Derivatization Neutralization->Derivatization HPLC_Separation Reverse-Phase HPLC Derivatization->HPLC_Separation Detection UV/DAD Detection HPLC_Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol:

Part A: Sample Preparation - Acid Hydrolysis of Bacterial Lysate

  • Lysis: Prepare a bacterial lysate using standard methods such as sonication or enzymatic lysis.

  • Hydrolysis: To release the monosaccharides from the capsular polysaccharide, perform acid hydrolysis. A common method is to use trifluoroacetic acid (TFA). To 100 µL of bacterial lysate, add an equal volume of 4 M TFA.

  • Incubation: Seal the tube and incubate at 100°C for 4 hours.

  • Drying: After incubation, cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in 100 µL of ultrapure water.

Part B: PMP Derivatization

  • Reaction Mixture: In a microcentrifuge tube, mix 20 µL of the hydrolyzed sample with 20 µL of 0.6 M NaOH and 40 µL of 0.5 M PMP in methanol.

  • Incubation: Incubate the reaction mixture at 70°C for 100 minutes.[2]

  • Neutralization: After cooling to room temperature, neutralize the reaction by adding 20 µL of 0.3 M HCl.

  • Extraction: Add 200 µL of chloroform to the tube, vortex thoroughly, and centrifuge to separate the phases.

  • Sample Collection: Carefully collect the upper aqueous layer containing the PMP-labeled sugars for HPLC analysis.

Part C: HPLC Analysis

  • HPLC System: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0).

  • Injection: Inject 10-20 µL of the PMP-derivatized sample.

  • Detection: Monitor the elution of the PMP-labeled sugars using a UV or Diode Array Detector (DAD) at approximately 245 nm.[4]

  • Quantification: Create a standard curve using a commercially available this compound standard (e.g., from Georganics[5] or Santa Cruz Biotechnology[6]) that has undergone the same derivatization process.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For monosaccharide analysis, a two-step derivatization is typically required: methoximation followed by trimethylsilylation (TMS).[7][8] This process makes the sugars volatile and suitable for GC separation. The mass spectrometer then provides detailed structural information for confident identification and quantification.

Workflow:

GCMS_Workflow Hydrolyzed_Sample Hydrolyzed Sample Drying_Step Complete Drying Hydrolyzed_Sample->Drying_Step Methoximation Methoximation Drying_Step->Methoximation Silylation TMS Derivatization (MSTFA) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

Part A: Sample Preparation (as per HPLC method)

Follow the acid hydrolysis and drying steps as described in the HPLC protocol. It is crucial that the sample is completely dry before derivatization.

Part B: TMS Derivatization

  • Methoximation: To the dried sample, add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes with gentle shaking.[9]

  • Trimethylsilylation: Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Incubate at 37°C for 30 minutes.[9]

Part C: GC-MS Analysis

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common column choice is a nonpolar capillary column (e.g., DB-5MS).

  • Injection: Inject 1 µL of the derivatized sample into the GC.

  • Separation: Use a suitable temperature program to separate the derivatized monosaccharides.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-650.

  • Identification and Quantification: Identify the this compound derivative based on its retention time and mass spectrum compared to a derivatized standard. For quantification, use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Enzymatic Assay (A Prospective Method)

Principle: A highly specific enzymatic assay can be developed based on the enzymes involved in the biosynthesis of this compound. For instance, a coupled enzyme assay could be designed where the reduction of the intermediate GDP-D-glycero-4-keto-β-L-xylo-heptose by the NADPH-dependent reductase Cj1428 is monitored. The decrease in NADPH absorbance at 340 nm would be proportional to the amount of the precursor, which in turn can be related to the initial amount of this compound if the preceding enzymatic reactions are driven to completion in reverse. While a direct assay for this compound is not yet commercially available, the enzymes from the biosynthetic pathway can be recombinantly expressed and purified for this purpose.

Conceptual Workflow:

Enzymatic_Assay_Workflow Bacterial_Lysate Bacterial Lysate Enzymatic_Conversion Enzymatic conversion to a measurable substrate Bacterial_Lysate->Enzymatic_Conversion Coupled_Reaction Coupled enzymatic reaction (e.g., NADPH consumption) Enzymatic_Conversion->Coupled_Reaction Spectrophotometric_Reading Spectrophotometric Reading (e.g., at 340 nm) Coupled_Reaction->Spectrophotometric_Reading Quantification Quantification Spectrophotometric_Reading->Quantification

Caption: Conceptual workflow for an enzymatic assay.

This method is currently more of a research approach but holds the potential for high specificity and throughput.

Comparison of Methods

FeatureHPLC-PMPGC-MSEnzymatic Assay
Principle Chromatographic separation of derivatized sugarsChromatographic separation of volatile derivativesEnzyme-catalyzed reaction
Sensitivity HighVery HighPotentially High
Specificity Moderate (isomer separation can be challenging)High (mass spectral data provides structural confirmation)Very High (dependent on enzyme specificity)
Throughput ModerateLow to ModerateHigh (amenable to microplate format)
Sample Prep Hydrolysis and derivatizationHydrolysis and two-step derivatizationMinimal (potentially direct from lysate)
Instrumentation HPLC with UV/DADGC-MSSpectrophotometer/Plate Reader
Development Well-established for monosaccharidesWell-established for monosaccharidesRequires development and enzyme purification

Challenges and Considerations

  • Isomer Separation: Bacterial lysates contain a variety of monosaccharides, including isomers of heptose. Chromatographic conditions must be carefully optimized to ensure the specific separation of this compound from other isomers.[10][11][12][13]

  • Standard Availability: Accurate quantification relies on the availability of a pure analytical standard. Fortunately, this compound is commercially available.[5][6]

  • Sample Matrix Effects: Bacterial lysates are complex mixtures. Proper sample clean-up and the use of internal standards are crucial to minimize matrix effects and ensure accurate quantification.

  • Hydrolysis Conditions: The efficiency of acid hydrolysis can vary depending on the polysaccharide structure. It is important to optimize hydrolysis conditions to ensure complete release of the monosaccharide without degradation.

Conclusion

The detection of this compound in bacterial lysates can be effectively achieved using established chromatographic techniques such as HPLC and GC-MS. The choice of method will depend on the specific requirements of the study, including sensitivity, specificity, and throughput. While HPLC with PMP derivatization offers a robust and widely accessible method, GC-MS provides higher specificity due to the structural information obtained from mass spectrometry. The development of a specific enzymatic assay presents an exciting future direction for high-throughput screening applications. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and accurately quantify this important bacterial monosaccharide, paving the way for a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.

References

  • Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni - PMC - NIH. (n.d.).
  • D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem. (n.d.).
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). Molecules, 27(3), 893. [Link]

  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2012).
  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PubMed Central. (2022). Molecules, 27(21), 7534. [Link]

  • Method for rapid purification of bacterial capsular polysaccharide - Google Patents. (n.d.).
  • TMS Derivitization for GC-MS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. (2014). Clemson University. [Link]

  • This compound - High purity | EN - Georganics. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC - NIH. (2016). Scientific Reports, 6, 39744. [Link]

  • Methods for Separating Sugars - Shimadzu. (n.d.). Retrieved January 22, 2026, from [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC - NIH. (2002). Journal of Bacteriology, 184(10), 2636–2643. [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates - CORE. (n.d.). Retrieved January 22, 2026, from [Link]

  • US20010051364A1 - Procedures for the extraction and isolation of bacterial capsular polysaccharides for use as vaccines or linked to proteins as conjugate vaccines - Google Patents. (n.d.).
  • Partial depolymerization of capsular polysaccharides isolated from Streptococcus pneumoniae serotype 2 by various methods. (2022).
  • What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Improved PMP derivatization method for analyzing monosaccharide composition. (n.d.). Retrieved January 22, 2026, from [Link]

  • Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC - YouTube. (2021). Retrieved January 22, 2026, from [Link]

  • Chapter 4: Separation Modes and their Mechanisms (2) - Shodex HPLC Columns. (n.d.). Retrieved January 22, 2026, from [Link]

  • This compound | C7H14O7 | CID 21139463 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • US20210108002A1 - Purification Process For Capsular Polysaccharide - Google Patents. (n.d.).
  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for the Utilization of D-Glycero-L-gluco-heptose in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Glycero-L-gluco-heptose in Biochemical Research

This compound is a seven-carbon monosaccharide, an aldoheptose, that holds considerable interest for researchers in microbiology, biochemistry, and drug development.[1] This heptose is a crucial structural component of the capsular polysaccharides (CPS) of certain pathogenic bacteria, most notably Campylobacter jejuni, a leading cause of foodborne gastroenteritis.[1][2] The enzymes responsible for the biosynthesis of this compound and its incorporation into the bacterial capsule are essential for the bacterium's survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents.[2]

These application notes provide detailed protocols for the use of this compound and its activated nucleotide-sugar form, GDP-D-glycero-β-L-gluco-heptose, in enzymatic assays. The protocols are designed for researchers seeking to characterize enzymes involved in heptose metabolism, screen for inhibitors of these enzymes, and elucidate the biochemical pathways that utilize this unique sugar. The methodologies described herein are grounded in established principles of enzymology and have been designed to be robust and adaptable to specific research needs.

Biochemical Context: The Biosynthesis of GDP-D-glycero-β-L-gluco-heptose

In Campylobacter jejuni, this compound is synthesized in its activated form, GDP-D-glycero-β-L-gluco-heptose, from the precursor GDP-D-glycero-α-D-manno-heptose.[2] This transformation is catalyzed by a series of enzymes, including an isomerase and a reductase.[2] Understanding this pathway is critical for the design of relevant enzymatic assays.

Section 1: Assay for Glycosyltransferases Utilizing GDP-D-glycero-β-L-gluco-heptose

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In the context of C. jejuni, GTs are responsible for incorporating GDP-D-glycero-β-L-gluco-heptose into the growing capsular polysaccharide chain. The following protocols describe two distinct methods for assaying the activity of such GTs.

Protocol 1.1: A Discontinuous, HPLC-Based Assay for Glycosyltransferase Activity

This protocol provides a direct and quantitative measurement of glycosyltransferase activity by separating and quantifying the substrate and product of the reaction using High-Performance Liquid Chromatography (HPLC).

Principle:

The glycosyltransferase reaction is initiated by the addition of the enzyme to a mixture containing the donor substrate (GDP-D-glycero-β-L-gluco-heptose) and an appropriate acceptor molecule. The reaction is allowed to proceed for a defined period and is then quenched. The reaction mixture is subsequently analyzed by HPLC to separate the unreacted donor substrate from the glycosylated product and the released GDP. The rate of reaction is determined by measuring the decrease in the donor substrate concentration or the increase in the product concentration over time.

Materials:

  • GDP-D-glycero-β-L-gluco-heptose (Donor Substrate)

  • Acceptor Substrate (e.g., a specific oligosaccharide or synthetic acceptor)

  • Purified Glycosyltransferase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂)

  • Quenching Solution (e.g., 1% (v/v) Trifluoroacetic Acid)

  • HPLC system with a suitable column (e.g., a C18 reverse-phase column or an anion-exchange column) and detector (e.g., UV-Vis or Refractive Index)

  • Mobile Phase (specific to the chosen column and separation method)

Experimental Workflow:

HPLC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents Reaction_Mix Assemble Reaction Mixture Reagents->Reaction_Mix Enzyme Prepare Enzyme Enzyme->Reaction_Mix Incubate Incubate at Optimal Temperature Reaction_Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for the discontinuous HPLC-based glycosyltransferase assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of GDP-D-glycero-β-L-gluco-heptose in the assay buffer. Determine the precise concentration using UV spectrophotometry.

    • Prepare a stock solution of the acceptor substrate in the assay buffer.

    • Prepare the assay buffer and the quenching solution.

  • Enzyme Preparation:

    • Dilute the purified glycosyltransferase to the desired concentration in ice-cold assay buffer immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, GDP-D-glycero-β-L-gluco-heptose, and the acceptor substrate to the desired final concentrations.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the diluted enzyme to the pre-warmed reaction mixture.

    • Incubate the reaction at the optimal temperature for a specific time course (e.g., with samples taken at 0, 5, 10, 20, and 30 minutes).

  • Reaction Quenching:

    • At each time point, withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the components using an appropriate gradient and mobile phase. Anion-exchange chromatography is often suitable for separating nucleotide sugars and their products.[2][3][4]

    • Monitor the elution profile using a UV detector (for nucleotide-containing species) or a refractive index detector (for underivatized sugars).

  • Data Analysis:

    • Integrate the peak areas corresponding to the donor substrate, product, and GDP.

    • Calculate the amount of substrate consumed or product formed at each time point.

    • Determine the initial reaction velocity from the linear portion of the progress curve.

    • For kinetic analysis, repeat the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µM/min)
50.5
100.9
201.5
402.2
802.8
Protocol 1.2: A Continuous, Coupled Spectrophotometric Assay for Glycosyltransferase Activity

This protocol offers a real-time, continuous measurement of glycosyltransferase activity, which is particularly useful for high-throughput screening of inhibitors.

Principle:

The activity of the glycosyltransferase is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm. The release of GDP from the glycosyltransferase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH.

Materials:

  • GDP-D-glycero-β-L-gluco-heptose (Donor Substrate)

  • Acceptor Substrate

  • Purified Glycosyltransferase

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Experimental Workflow:

Coupled_Assay_Workflow cluster_reaction_pathway Reaction Pathway cluster_assay_steps Assay Steps GT Glycosyltransferase PK Pyruvate Kinase GT->PK GDP LDH Lactate Dehydrogenase PK->LDH Pyruvate NAD NAD LDH->NAD Lactate Mix Prepare Reaction Mixture Initiate Initiate with Enzyme Mix->Initiate Monitor Monitor A340 Initiate->Monitor Analyze Analyze Data Monitor->Analyze

Sources

Application Notes and Protocols: D-glycero-L-gluco-heptose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-glycero-L-gluco-heptose in Bacterial Glycobiology

This compound is a seven-carbon monosaccharide, a class of sugars known as heptoses, that plays a specialized and critical role in the biology of certain pathogenic bacteria.[1][2] Unlike the more common hexoses such as glucose and galactose, heptoses are less widespread in nature but are key components of bacterial cell surface structures, particularly capsular polysaccharides (CPS) and lipopolysaccharides (LPS).[1][3] The presence and specific stereochemistry of these heptoses are crucial for the structural integrity of the bacterial outer membrane, and they significantly contribute to the immunogenic properties and virulence of the bacterium.[1][3]

Specifically, this compound has been identified as a constituent of the capsular polysaccharide of the major foodborne pathogen Campylobacter jejuni.[2][4] The capsule is a key virulence factor for C. jejuni, playing a role in protecting the bacterium from the host's immune response.[1][4] The unique structure of this compound, an isomer of other biologically important heptoses like L-glycero-D-manno-heptose, contributes to the antigenic diversity of these capsules.[3]

Glycosyltransferases are the enzymes responsible for the transfer of these sugar moieties from an activated nucleotide-sugar donor to an acceptor molecule, building the complex polysaccharide chains.[1] Therefore, understanding how this compound is utilized by glycosyltransferases is of fundamental importance for elucidating the mechanisms of bacterial pathogenesis and for the development of novel antibacterial therapeutics that could target these unique biosynthetic pathways.

This application note provides a detailed guide for researchers on the biosynthesis of the activated donor substrate, GDP-D-glycero-L-gluco-heptose, and presents a comprehensive protocol for assaying the activity of glycosyltransferases that may utilize this unique sugar, drawing upon established methods for analogous heptosyltransferases.

Biosynthesis of the Activated Donor Substrate: GDP-D-glycero-L-gluco-heptose

For this compound to be used by a glycosyltransferase, it must first be activated as a nucleotide-sugar donor, specifically as guanosine diphosphate (GDP)-D-glycero-β-L-gluco-heptose.[1] In Campylobacter jejuni, this activated form is synthesized from the precursor GDP-D-glycero-α-D-manno-heptose through a multi-enzyme cascade.[1][4]

The biosynthetic pathway involves three key enzymes:

  • Cj1427: A dehydrogenase that oxidizes GDP-D-glycero-α-D-manno-heptose.[1][4]

  • Cj1430: An epimerase that catalyzes a double epimerization at the C3 and C5 positions of the heptose.[1][4]

  • Cj1428: A reductase that stereospecifically reduces the intermediate to form the final product, GDP-D-glycero-β-L-gluco-heptose.[1][4]

The overall transformation is depicted in the following workflow:

biosynthesis_workflow cluster_0 Biosynthesis of GDP-D-glycero-L-gluco-heptose start GDP-D-glycero-α-D-manno-heptose enzyme1 Cj1427 (Dehydrogenase) start->enzyme1 Oxidation intermediate1 GDP-D-glycero-4-keto-α-D-lyxo-heptose enzyme1->intermediate1 enzyme2 Cj1430 (Epimerase) intermediate1->enzyme2 Double Epimerization intermediate2 GDP-D-glycero-4-keto-β-L-xylo-heptose enzyme2->intermediate2 enzyme3 Cj1428 (Reductase) intermediate2->enzyme3 Reduction end GDP-D-glycero-β-L-gluco-heptose enzyme3->end

Caption: Biosynthetic pathway of GDP-D-glycero-L-gluco-heptose in C. jejuni.

Protocol 1: In Vitro Synthesis of GDP-D-glycero-L-gluco-heptose

This protocol outlines the enzymatic synthesis of the activated heptose donor substrate. This is a necessary first step for any subsequent glycosyltransferase assays.

Materials:

  • GDP-D-glycero-α-D-manno-heptose (starting substrate)

  • Purified enzymes: Cj1427, Cj1430, and Cj1428

  • α-ketoglutarate (α-KG)

  • NADPH

  • HEPES buffer (100 mM, pH 7.5)

  • 10 kDa molecular weight cutoff (MWCO) filter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • GDP-D-glycero-α-D-manno-heptose to a final concentration of 3.0 mM.

    • α-ketoglutarate to a final concentration of 10 mM.

    • Cj1427 to a final concentration of 10 µM.

    • Cj1430 to a final concentration of 10 µM.

    • Cj1428 to a final concentration of 10 µM.

    • NADPH to a final concentration of 5 mM.

    • Bring the final volume to the desired amount with 100 mM HEPES buffer, pH 7.5.

  • Incubation: Incubate the reaction mixture at 30°C for at least 2 hours. For higher yields, the incubation can be extended overnight.

  • Enzyme Removal: To stop the reaction and remove the enzymes, transfer the reaction mixture to a 10 kDa MWCO filter device and centrifuge according to the manufacturer's instructions. The filtrate will contain the synthesized GDP-D-glycero-β-L-gluco-heptose.

  • Product Confirmation (Optional but Recommended): The formation of the product can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new triplet at approximately 4.91 ppm is indicative of the formation of GDP-D-glycero-β-L-gluco-heptose.[1]

Assaying Glycosyltransferase Activity with GDP-D-glycero-L-gluco-heptose

While a specific glycosyltransferase that utilizes GDP-D-glycero-L-gluco-heptose from C. jejuni has not been fully characterized with detailed kinetic data in the available literature, a robust and adaptable assay can be employed based on well-established methods for other heptosyltransferases, such as Heptosyltransferase II (HepII) from E. coli.[5] This section provides a detailed protocol for a continuous-coupled spectrophotometric assay to determine the kinetic parameters of a putative glycosyltransferase.

This assay couples the release of GDP from the glycosyltransferase reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

assay_workflow cluster_1 Coupled Spectrophotometric Assay for Glycosyltransferase Activity gt_reaction GDP-Heptose + Acceptor -> Heptosyl-Acceptor + GDP pk_reaction GDP + PEP -> GTP + Pyruvate gt_reaction->pk_reaction GDP released ldh_reaction Pyruvate + NADH -> Lactate + NAD+ pk_reaction->ldh_reaction Pyruvate produced detection Monitor Absorbance at 340 nm ldh_reaction->detection NADH consumed

Caption: Workflow of the pyruvate kinase/lactate dehydrogenase coupled assay.

Protocol 2: Kinetic Analysis of a Glycosyltransferase using a Coupled Spectrophotometric Assay

Principle:

The glycosyltransferase (GT) of interest catalyzes the transfer of this compound from GDP-D-glycero-L-gluco-heptose to an acceptor substrate, releasing GDP. Pyruvate kinase (PK) then catalyzes the phosphorylation of GDP to GTP using phosphoenolpyruvate (PEP), which produces pyruvate. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of the glycosyltransferase reaction and can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

  • Putative glycosyltransferase enzyme

  • Synthesized GDP-D-glycero-L-gluco-heptose (donor substrate)

  • Appropriate acceptor substrate (e.g., a specific oligosaccharide or lipid A precursor)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Dithioerythritol (DTE)

  • Reaction Buffer: 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 7.5

  • UV-Vis spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing all components except the substrate to be varied. For a standard 100 µL reaction, the final concentrations should be:

    • Putative glycosyltransferase (e.g., 10 nM)

    • 50 U of PK

    • 50 U of LDH

    • 100 µM PEP

    • 100 µM NADH

    • 100 µM DTE

    • Reaction Buffer to final volume.

  • Substrate Concentrations:

    • To determine the Kₘ for the donor substrate (GDP-D-glycero-L-gluco-heptose): Keep the acceptor substrate at a saturating concentration (e.g., 10-fold the expected Kₘ, or a high concentration like 100 µM if the Kₘ is unknown). Vary the concentration of GDP-D-glycero-L-gluco-heptose over a range that brackets the expected Kₘ (e.g., 0.1x to 10x Kₘ, or a range from 100 nM to 20 µM if unknown).[5]

    • To determine the Kₘ for the acceptor substrate: Keep the donor substrate at a saturating concentration and vary the concentration of the acceptor substrate over an appropriate range.

  • Assay Execution:

    • Pipette the reaction mixture into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.[5]

    • Initiate the reaction by adding the varied substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA₃₄₀ / ε) / Δt).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. The turnover number (k꜀ₐₜ) can be calculated by dividing Vₘₐₓ by the enzyme concentration.

Expected Results and Interpretation:

The successful execution of this assay will yield the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for the glycosyltransferase with its substrates. These parameters provide critical insights into the enzyme's affinity for the donor and acceptor substrates and its catalytic efficiency.

ParameterDescription
Kₘ The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.
Vₘₐₓ The maximum rate of the reaction when the enzyme is saturated with the substrate.
k꜀ₐₜ The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
k꜀ₐₜ/Kₘ The catalytic efficiency of the enzyme, reflecting both its binding and catalytic activity.

For comparison, the kinetic parameters for E. coli Heptosyltransferase II with its native donor ADP-L-glycero-D-manno-heptose are in the sub-micromolar range for Kₘ and a k꜀ₐₜ of approximately 0.5 s⁻¹.[5]

Discussion and Broader Implications

The study of glycosyltransferases that utilize unique heptose donors like this compound is a burgeoning field with significant potential for drug development. The enzymes involved in the biosynthesis and transfer of these sugars are often specific to bacteria and absent in humans, making them attractive targets for novel antibiotics.

The protocols provided here offer a robust framework for the in vitro synthesis of the necessary activated sugar donor and the subsequent kinetic characterization of the glycosyltransferase that utilizes it. While the provided assay protocol is based on an analogous system, it is a well-established and reliable method that can be readily adapted for a new enzyme-substrate pair.

Future research in this area should focus on the identification and isolation of the specific glycosyltransferase(s) from C. jejuni responsible for incorporating this compound into the capsular polysaccharide. Once identified, the protocols outlined in this application note can be used to perform a detailed biochemical and kinetic characterization of the enzyme. This knowledge will be invaluable for understanding the mechanisms of bacterial capsule biosynthesis and for the rational design of inhibitors that could disrupt this essential process, ultimately leading to new strategies to combat bacterial infections.

References

  • Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry. [Link]

  • Kinetic Characterization and Computational Modeling of the Escherichia coli Heptosyltransferase II: Exploring the Role of Protein Dynamics in Catalysis for a GT-B Glycosyltransferase. bioRxiv. [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. [Link]

  • Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. ACS Publications. [Link]

Sources

Applications of D-Glycero-l-gluco-heptose in Glycobiology Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Rare Heptose in Bacterial Glycobiology

In the intricate world of glycobiology, the seven-carbon sugar, or heptose, D-glycero-l-gluco-heptose, holds a specialized yet critical role, particularly in the context of bacterial pathogenesis. Unlike the more common hexoses that form the backbone of mammalian glycobiology, this rare sugar is a key constituent of the capsular polysaccharides (CPS) of certain pathogenic bacteria, most notably Campylobacter jejuni, a leading cause of foodborne gastroenteritis.[1] The presence of this compound on the bacterial cell surface contributes to the structural integrity of the capsule and plays a role in the evasion of the host immune system.[2]

This guide provides an in-depth exploration of the applications of this compound in glycobiology research. It is designed for researchers, scientists, and drug development professionals who seek to leverage this unique monosaccharide as a tool to investigate bacterial glycosylation, discover novel therapeutic targets, and develop new strategies to combat infectious diseases. We will delve into the biosynthesis of its activated form, GDP-D-glycero-β-L-gluco-heptose, and provide detailed protocols for its chemoenzymatic synthesis and its application in metabolic labeling and glycosyltransferase assays.

Understanding the Biosynthetic Pathway: A Source for Chemoenzymatic Synthesis

The utility of this compound in research is intrinsically linked to its biosynthesis. In C. jejuni, this heptose is not directly incorporated but is first activated to a high-energy donor molecule, GDP-D-glycero-β-L-gluco-heptose. This nucleotide sugar is synthesized from the precursor GDP-D-glycero-α-D-manno-heptose through a series of enzymatic reactions catalyzed by the products of the Cj1427, Cj1430, and Cj1428 genes.[3] This pathway involves an oxidation, a double epimerization, and a final stereospecific reduction.[3] Understanding this pathway is crucial as it provides the enzymatic tools for the in vitro synthesis of GDP-D-glycero-β-L-gluco-heptose, a key reagent for many of the applications described below.

cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-α-D-manno-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP-D-glycero-α-D-manno-heptose->GDP-D-glycero-4-keto-α-D-lyxo-heptose Cj1427 (Oxidation) + α-KG GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose GDP-D-glycero-4-keto-α-D-lyxo-heptose->GDP-D-glycero-4-keto-β-L-xylo-heptose Cj1430 (Epimerization) GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-β-L-gluco-heptose GDP-D-glycero-4-keto-β-L-xylo-heptose->GDP-D-glycero-β-L-gluco-heptose Cj1428 (Reduction) + NADPH

Caption: Biosynthesis of GDP-D-glycero-β-L-gluco-heptose.

Application 1: Chemoenzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

The limited commercial availability of GDP-D-glycero-β-L-gluco-heptose necessitates its synthesis for research purposes. A chemoenzymatic approach, which combines chemical synthesis of precursors with enzymatic transformations, is a powerful strategy.[4][5] This protocol outlines the in vitro enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose from the more readily available precursor, GDP-D-glycero-α-D-manno-heptose, using purified enzymes from the C. jejuni biosynthetic pathway.

Protocol: In Vitro Enzymatic Synthesis

Objective: To produce GDP-D-glycero-β-L-gluco-heptose for use in subsequent glycobiology assays.

Materials:

  • GDP-D-glycero-α-D-manno-heptose (starting material)

  • Purified Cj1427, Cj1430, and Cj1428 enzymes (can be expressed and purified from E. coli)

  • α-ketoglutarate (α-KG)

  • NADPH

  • HEPES buffer (pH 7.5)

  • Reaction tubes

  • Incubator or water bath at 30°C

  • HPLC system for product purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:

    • 1 mM GDP-D-glycero-α-D-manno-heptose

    • 1.5 mM α-KG

    • 1.5 mM NADPH

    • 10 µg/mL Cj1427

    • 10 µg/mL Cj1430

    • 10 µg/mL Cj1428

    • 50 mM HEPES buffer, pH 7.5

    • Bring the final volume to 1 mL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 4-6 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Quenching: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.

  • Purification:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the denatured proteins.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the GDP-D-glycero-β-L-gluco-heptose from the supernatant using anion-exchange HPLC.

  • Quantification and Storage: Quantify the purified product using a suitable method, such as UV absorbance at 260 nm for the GDP moiety. Lyophilize the purified product and store it at -80°C.

Causality Behind Experimental Choices:

  • The use of purified enzymes ensures a clean reaction with high specificity, avoiding side products that might occur in a cell-based system.

  • The concentrations of co-factors (α-KG and NADPH) are in slight excess to ensure the enzymatic reactions proceed to completion.

  • HEPES buffer is chosen for its stability and buffering capacity at the optimal pH for the enzymes.[6]

  • Heat inactivation is a rapid and effective method to stop the enzymatic reactions.

  • Anion-exchange HPLC is effective for purifying nucleotide sugars based on the negative charge of the phosphate groups.

Application 2: Metabolic Labeling of Campylobacter jejuni Capsular Polysaccharides

Metabolic labeling is a powerful technique to study the biosynthesis and dynamics of glycans in living cells.[4] By introducing a chemically modified analog of a natural sugar, researchers can track its incorporation into cellular glycoconjugates. For this compound, this involves synthesizing an analog containing a bioorthogonal handle (e.g., an azide or alkyne group) that can be subsequently detected via click chemistry.

cluster_1 Metabolic Labeling Workflow Azido-heptose analog Azido-heptose analog C. jejuni culture C. jejuni culture Azido-heptose analog->C. jejuni culture Metabolic Incorporation Labeled CPS Labeled CPS C. jejuni culture->Labeled CPS Biosynthesis Click Chemistry Click Chemistry Labeled CPS->Click Chemistry Reaction with alkyne-probe Detection Detection Click Chemistry->Detection Fluorescence, Mass Spec, etc.

Caption: Workflow for metabolic labeling of C. jejuni CPS.

Protocol: Metabolic Labeling with an Azido-Heptose Analog

Objective: To visualize and identify capsular polysaccharides containing this compound in C. jejuni.

Materials:

  • Chemically synthesized this compound analog with an azide group (e.g., 7-azido-7-deoxy-D-glycero-l-gluco-heptose).

  • C. jejuni strain known to produce this compound in its CPS.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Fluorescently tagged alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine).

  • Cell lysis buffer.

  • SDS-PAGE and Western blotting equipment.

  • Fluorescence microscope.

Procedure:

  • Bacterial Culture and Labeling:

    • Grow C. jejuni to mid-log phase in its appropriate growth medium.

    • Supplement the culture medium with the azido-heptose analog to a final concentration of 50-100 µM.

    • Continue to incubate the culture for several hours to allow for metabolic incorporation of the analog into the CPS.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with PBS to remove any unincorporated analog.

    • Lyse the cells using a suitable lysis buffer.

  • Click Chemistry Reaction:

    • To the cell lysate, add the fluorescently tagged alkyne probe.

    • Incubate the reaction for 1-2 hours at room temperature to allow for the copper-free click reaction to occur.

  • Analysis of Labeled Polysaccharides:

    • SDS-PAGE and Western Blot: Separate the labeled proteins and polysaccharides by SDS-PAGE. Transfer to a membrane and detect the fluorescently labeled CPS using a fluorescence imager.

    • Fluorescence Microscopy: For in situ visualization, fix the labeled bacterial cells, perform the click chemistry reaction on the fixed cells, and visualize the localization of the labeled CPS using a fluorescence microscope.

Causality Behind Experimental Choices:

  • The use of a bioorthogonal azido group allows for specific chemical ligation to a probe without interfering with cellular processes.[7]

  • The concentration of the analog and the labeling time should be optimized to achieve sufficient labeling without causing toxicity to the bacteria.

  • Copper-free click chemistry (e.g., using a DBCO-alkyne) is preferred for live-cell or in situ labeling to avoid copper-induced cytotoxicity.[7]

  • Multiple detection methods (in-gel fluorescence, microscopy) provide complementary information about the labeled glycans.

Application 3: In Vitro Glycosyltransferase Assays

In vitro assays are essential for characterizing the activity and substrate specificity of glycosyltransferases.[8] GDP-D-glycero-β-L-gluco-heptose can be used as a donor substrate to study the heptosyltransferases involved in C. jejuni CPS biosynthesis. These assays are critical for identifying inhibitors of these enzymes, which could be potential antimicrobial agents.

Protocol: Colorimetric Glycosyltransferase Assay

Objective: To measure the activity of a putative heptosyltransferase using GDP-D-glycero-β-L-gluco-heptose as the donor substrate.

Materials:

  • Enzymatically synthesized GDP-D-glycero-β-L-gluco-heptose.

  • Purified putative heptosyltransferase.

  • Acceptor substrate (e.g., a synthetic oligosaccharide mimicking the growing CPS chain).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • A coupled enzyme system for detecting the released GDP (e.g., UDP-Glo™ Glycosyltransferase Assay which can be adapted for GDP).

  • 96-well microplate.

  • Plate reader for luminescence or absorbance.

Procedure:

  • Reaction Setup: In a 96-well plate, set up the glycosyltransferase reaction in a total volume of 50 µL:

    • 10 µL of 5X assay buffer.

    • 10 µL of acceptor substrate solution.

    • 10 µL of purified heptosyltransferase.

    • Start the reaction by adding 20 µL of GDP-D-glycero-β-L-gluco-heptose solution.

    • Include appropriate controls (no enzyme, no donor, no acceptor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Detection of Released GDP:

    • Stop the reaction according to the detection kit's instructions.

    • Add the detection reagent (e.g., a reagent that couples GDP to a detectable signal like light or color).[1][9]

    • Incubate as required by the kit.

  • Data Analysis:

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the amount of GDP produced by comparing the signal to a standard curve of known GDP concentrations.

    • Determine the specific activity of the enzyme.

Causality Behind Experimental Choices:

  • A colorimetric or luminescent assay is chosen for its high-throughput capability and sensitivity, avoiding the need for radiolabeled substrates.

  • The assay is performed in a 96-well format to allow for the screening of multiple conditions or potential inhibitors simultaneously.

  • The use of a coupled enzyme system provides a continuous or endpoint measurement of the reaction progress.

  • Proper controls are essential to ensure that the observed signal is due to the specific activity of the glycosyltransferase of interest.

Data Presentation

Parameter Application 1: Chemoenzymatic Synthesis Application 2: Metabolic Labeling Application 3: GT Assay
Starting Material GDP-D-glycero-α-D-manno-heptoseAzido-heptose analogGDP-D-glycero-β-L-gluco-heptose
Key Reagents Purified Cj enzymes, NADPH, α-KGFluorescent alkyne probeAcceptor substrate, detection kit
Primary Output Purified GDP-D-glycero-β-L-gluco-heptoseLabeled bacterial glycansEnzyme activity (rate of GDP production)
Analysis Method HPLC, Mass SpectrometryFluorescence microscopy, SDS-PAGELuminescence/Absorbance plate reader

Conclusion and Future Perspectives

This compound, while a rare sugar, offers a unique window into the biology of pathogenic bacteria like Campylobacter jejuni. The applications and protocols detailed in this guide provide a framework for researchers to utilize this heptose as a powerful tool in their investigations. By enabling the synthesis of its activated form, facilitating the tracking of its incorporation into cellular structures, and allowing for the detailed study of the enzymes that handle it, research in this area can lead to a deeper understanding of bacterial pathogenesis. Furthermore, the development of high-throughput assays based on these principles will be instrumental in the discovery of novel inhibitors of heptose metabolism, paving the way for the development of new anti-infective therapies. The continued exploration of the roles of such rare sugars in biology is a promising frontier in the fight against infectious diseases.

References

  • Creuzenet, C., et al. (2000). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 275(26), 19660–19667. Available from: [Link]

  • Potapov, K. V., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7534. Available from: [Link]

  • Wang, X., et al. (2020). Synthesis of Campylobacter jejuni capsular oligosaccharides and identification of a potential O-antigen against campylobacteriosis. Proceedings of the National Academy of Sciences, 117(16), 8834–8841. Available from: [Link]

  • Sojitra, M., et al. (2016). Streamlining assays of glycosyltransferases activity using in vitro GT-array (i-GT-ray) platform: Application to family GT37 fucosyltransferases. PLoS One, 11(10), e0165637. Available from: [Link]

  • Varki, A., et al. (2015). Essentials of Glycobiology, 3rd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Izawa, J., et al. (2021). Production of rare sugars by transketolase in combination with ketose 3-epimerase. Journal of Bioscience and Bioengineering, 132(2), 137-144. Available from: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. Available from: [Link]

  • van Kasteren, S. I., et al. (2007). Glycosyltransferases in chemo-enzymatic synthesis of oligosaccharides. Methods in Enzymology, 428, 447–464. Available from: [Link]

  • Gao, C., et al. (2021). Cell-Surface Glycan Labeling and Sensing. Biosensors, 11(11), 415. Available from: [Link]

  • Zhu, F., et al. (2020). The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development. Polymers, 12(9), 1928. Available from: [Link]

  • Hase, S., et al. (1990). Method for the fluorescent labelling of sugars. US Patent 4,975,533.
  • Ma, S., et al. (2024). Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry. Available from: [Link]

  • Narimatsu, H., et al. (2021). Metabolic labeling of glycans by radioactive sugars. In Glycoscience Protocols (pp. 1-6). Springer, New York, NY. Available from: [Link]

  • Palma, A. S., et al. (2020). Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins. Frontiers in Microbiology, 10, 3073. Available from: [Link]

  • Monegal, A., et al. (2005). In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein. Methods in Molecular Biology, 305, 221-234. Available from: [Link]

  • An, J., et al. (2021). Bacterial Polysaccharides: Structure, Function, Synthesis, and Biomedical Applications. Frontiers in Immunology, 12, 755839. Available from: [Link]

  • Varki, A., et al. (2015). Structural Analysis of Glycans. In Essentials of Glycobiology, 3rd edition. Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Tolstyka, Z. N., & Thorson, J. S. (2008). Stereospecific synthesis of sugar-1-phosphates and their conversion to sugar nucleotides. Nature Protocols, 3(4), 633–637. Available from: [Link]

  • Späte, A. K., et al. (2014). Chemical Reporters for Bacterial Glycans: Development and Applications. Accounts of Chemical Research, 47(9), 2634–2644. Available from: [Link]

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  • Napiórkowska, P., et al. (2021). In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase. ACS Omega, 6(17), 11467–11475. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of D-glycero-L-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of D-glycero-L-gluco-heptose and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis strategy and common hurdles.

Q1: What is the most common starting material for this compound synthesis, and why?

A1: The most prevalent and cost-effective starting material is D-glucose or its derivatives, such as 1-O-methyl α-D-glucopyranoside.[1] The rationale is twofold:

  • Stereochemical Foundation: D-glucose already contains the required stereochemistry for the C2, C3, C4, and C5 positions of the final heptose product. This significantly reduces the number of stereoselective steps required.

  • Commercial Availability: D-glucose is inexpensive and available in high purity on a large scale, making it an economically viable starting point for gram-scale production.[1]

Q2: My Kiliani-Fischer chain extension results in a low yield and a difficult-to-separate mixture of epimers. How can I improve this?

A2: The Kiliani-Fischer synthesis is a classical method for elongating an aldose chain, but it is known for producing a mixture of C2 epimers (in this case, this compound and D-glycero-L-manno-heptose) and can have low yields.[2][3]

  • Understanding the Causality: The reaction proceeds via the nucleophilic addition of a cyanide ion to the aldehyde's carbonyl group. Since the carbonyl carbon is planar, the cyanide can attack from either face, leading to two diastereomeric cyanohydrins and, ultimately, two epimeric sugars.[4]

  • Troubleshooting & Optimization:

    • Reaction Conditions: While achieving high diastereoselectivity is challenging, carefully controlling the temperature and pH during the initial cyanohydrin formation can influence the ratio of epimers.

    • Improved Protocols: Modern variations of this synthesis often bypass the direct use of highly toxic NaCN and harsh hydrolysis conditions. An alternative involves the Henry reaction (nitroaldol condensation) using nitromethane, followed by a Nef reaction to unmask the aldehyde. This route can offer better control and yield. For instance, D-glucose can be condensed with nitromethane in the presence of sodium methoxide to produce 1-deoxy-1-nitroheptitol intermediates.[5]

    • Separation Strategy: The epimeric products, often as intermediate lactones, must be separated. This is typically achieved via column chromatography. It is crucial to develop a robust separation method at this stage, as separating the final heptose products can be more challenging.[3]

Q3: I'm struggling with the stereoselectivity of the hydroxylation step to form the diol. What are my options?

A3: Establishing the correct stereochemistry at the new chiral centers (C6 and C7) is critical. Asymmetric dihydroxylation is the key transformation here.

  • Recommended Reagent: The Sharpless asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand (e.g., AD-mix-β) is the standard and most effective method.

  • Expected Selectivity: When performed correctly, this reaction is highly stereoselective. For example, in the synthesis of a related heptoside, a diastereomeric ratio of approximately 5:1 (D-glycero / L-glycero) was achieved, which could be further improved to >15:1 after chromatographic purification.[1]

  • Causality of Selectivity: The chiral ligand coordinates to the osmium catalyst, creating a chiral pocket. The olefin substrate preferentially docks into this pocket in a specific orientation to minimize steric hindrance, leading to the hydroxylation of one face of the double bond over the other.

Section 2: Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and solving yield issues at critical stages of the synthesis.

Issue 1: Poor Yield During Selective Protection of Hydroxyl Groups

One of the most challenging aspects of heptose synthesis is the selective protection and deprotection of multiple hydroxyl groups.[6] This is a frequent source of significant yield loss, especially during scale-up.

Probable Cause A: Silyl Ether Migration

When using silyl protecting groups like tert-butyldimethylsilyl (TBS), migration between adjacent hydroxyl groups (e.g., from the 6-O to the 4-O position) can occur under the conditions of subsequent reactions, such as benzylation.[6] This leads to a mixture of constitutional isomers that are difficult to separate and results in a lower yield of the desired intermediate.

Probable Cause B: Steric Hindrance and Difficult Deprotection

To prevent migration, a bulkier silyl group like tert-butyldiphenylsilyl (TBDPS) might be used. However, its large size can hinder the protection of sterically crowded secondary hydroxyls and makes the final deprotection step extremely difficult, again leading to product loss.[6]

Solution: Optimize the Silyl Protecting Group

Field-proven experience shows that a balance between steric bulk and reactivity is essential. Thexyldimethylsilyl (TDS) and triisopropylsilyl (TIPS) groups have been shown to be superior choices.[6][7] A systematic optimization demonstrated that the TDS group provided an optimal balance, nearly doubling the yield of the desired intermediate compared to other common silyl ethers.[1]

Workflow for Selecting a Silyl Protecting Group ```dot graph "Protecting_Group_Selection" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Need to selectively protect\na secondary hydroxyl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBS [label="Try TBS\n(tert-butyldimethylsilyl)", shape=box]; TBS_Result [label="Observe silyl migration\nduring next step?", shape=diamond, fillcolor="#FBBC05"]; TDS [label="Use TDS or TIPS\n(Thexyldimethylsilyl or\nTriisopropylsilyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; TDS_Result [label="Successful protection\nwith good yield and\nfacile deprotection", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; TBDPS [label="Try TBDPS\n(tert-butyldiphenylsilyl)", shape=box]; TBDPS_Result [label="Observe low yield or\ndifficult deprotection?", shape=diamond, fillcolor="#FBBC05"]; Success [label="Proceed with Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> TBS; TBS -> TBS_Result; TBS_Result -> TDS [label="Yes"]; TBS_Result -> Success [label="No"]; Start -> TBDPS [style=dashed]; TBDPS -> TBDPS_Result; TBDPS_Result -> TDS [label="Yes"]; TBDPS_Result -> Success [label="No"]; TDS -> TDS_Result -> Success; }``` Caption: Decision workflow for silyl protecting group optimization.

Data Summary: Comparison of Silyl Protecting Groups

Protecting GroupStructureTypical Yield of Product 12[1] Key AdvantagesKey Disadvantages
TBS (CH₃)₃CSi(CH₃)₂-LowReadily available, easy to introduceProne to migration
TBDPS (C₆H₅)₂Si(CH₃)₃C-LowVery stable, resistant to migrationSterically demanding, difficult to remove
TIPS [(CH₃)₂CH]₃Si-37-59%Good balance of stability and reactivityCan lead to disubstitution if not controlled
TDS (CH₃)₂C(C(CH₃)₃)Si(CH₃)₂-83% Optimal balance of steric bulk and reactivity [1] Less common than other silyl ethers
Issue 2: Low Overall Yield After Phosphorylation

Introducing a phosphate group, particularly at the anomeric position, can be challenging and yield-limiting.

Probable Cause: Inefficient Phosphorylating Agent or Conditions

The choice of phosphorylating agent and the reaction conditions are critical. For example, in the synthesis of a 7-phosphate derivative, a common route involves creating dibenzyl phosphate from POCl₃. Initial attempts using simple hydrolysis to form the phosphodiester from a triester intermediate can result in low yields (around 45%).

[6]#### Solution: Optimized Phosphorylation and Purification Protocol

A more robust method involves the complete esterification to tribenzyl phosphate, followed by selective hydrolysis of one benzyl group to form a sodium salt. This salt can be precipitated, isolating it from impurities. Subsequent acidification and extraction or, even better, the use of an ion-exchange resin (e.g., Dowex-50 H⁺ form) for desalination can dramatically increase the yield of pure dibenzyl phosphate to over 85%.

[6]Experimental Protocol: Optimized Synthesis of Dibenzyl Phosphate

  • Esterification: React POCl₃ with benzyl alcohol to form tribenzyl phosphate.

  • Selective Hydrolysis: Treat the crude tribenzyl phosphate with a stoichiometric amount of sodium iodide in acetone to selectively cleave one benzyl ether and form the sodium salt of dibenzyl phosphate.

  • Precipitation: The resulting sodium salt (P(O)(OBn)₂(ONa)) precipitates from the solution. Filter the solid.

  • Desalination (Self-Validation Step): Dissolve the sodium salt in water and pass the solution through a column of Dowex-50 ion-exchange resin (H⁺ form). This step is self-validating; successful exchange is confirmed by a drop in the eluate's pH.

  • Isolation: Collect the acidic eluate and evaporate the solvent to obtain pure crystalline dibenzyl phosphate. This method avoids harsh acidic conditions and complex extractions, boosting the yield from ~45% to over 85%.

[6]## Section 3: General Synthetic Workflow & Key Transformations

The synthesis of this compound from D-glucose is a multi-step process. The following diagram outlines a common, optimized pathway.

Caption: General synthetic route from D-glucose to this compound.

This pathway highlights the critical transformations, including selective protection, chain extension via Wittig olefination, and stereoselective dihydroxylation, which are common points for troubleshooting and optimization.

[7]---

References

  • Potapov, K.V., Novikov, R.A., Solyev, P.N., Kochetkov, S.N., Makarov, A.A., & Mitkevich, V.A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7534. [Link]

  • Ishida, Y., et al. (2020). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 59(1), 1-10. [Link]

  • Potapov, K.V., Novikov, R.A., Solyev, P.N., Kochetkov, S.N., Makarov, A.A., & Mitkevich, V.A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]

  • Potapov, K.V., Novikov, R.A., Solyev, P.N., Kochetkov, S.N., Makarov, A.A., & Mitkevich, V.A. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. [Link]

  • Zou, X.P., et al. (2020). Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. Chinese Journal of Natural Medicines, 18(8), 1-5. [Link]

  • Potapov, K.V., et al. (2022). d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization... ResearchGate. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology. [Link]

  • Valverde, P., et al. (2014). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Ruff Degradation and the Kiliani Fischer Synthesis. Master Organic Chemistry. [Link]

  • Boltje, T. J. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • LibreTexts. (2014). 22.8: Lengthening the Chain- The Kiliani-Fischer Synthesis. Chemistry LibreTexts. [Link]

  • Guberman, M., & Bennett, C. S. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7467-7490. [Link]

  • Perry, M. B., & Daoust, V. (1969). Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry, 47(15), 2763-2767. [Link]

  • Wari, D. (2012). Strategies for Protecting Group Free Glycosidation. McMaster University. [Link]

  • Wikipedia. (n.d.). Kiliani–Fischer synthesis. Wikipedia. [Link]

  • Morrison, R. T., & Boyd, R. N. (n.d.). Organic Chemistry. [Link to a general organic chemistry textbook, as this is fundamental knowledge. A specific PDF was found in search but linking directly to PDFs is not best practice. The concept is widely available.]
  • Surendranath College. (n.d.). Lengthening the Carbon Chain of Aldoses/ Ascending in Sugar Chemistry (Stepping-up). [Link]

Sources

Technical Support Center: Separation of d-Glycero-l-gluco-heptose and its Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of d-glycero-l-gluco-heptose. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of isolating this specific heptose from its diastereomeric impurities. Drawing upon established principles of stereochemistry and separation science, this document provides in-depth troubleshooting advice, frequently asked questions, and recommended protocols to streamline your purification workflow.

The Challenge of Separating Heptose Diastereomers

This compound and its diastereomers are structurally very similar, often differing only in the spatial arrangement of hydroxyl groups at one or more chiral centers. This subtle difference in stereochemistry results in nearly identical physical properties, making their separation a significant challenge. The successful isolation of the desired diastereomer is, however, crucial for accurate biological evaluation and the development of novel therapeutics.

This guide will explore the primary techniques for achieving this separation: High-Performance Liquid Chromatography (HPLC) and diastereoselective crystallization. We will delve into the nuances of each method, providing practical advice for method development and troubleshooting.

I. High-Performance Liquid Chromatography (HPLC) Strategies

Preparative HPLC is a powerful technique for the isolation of pure compounds from complex mixtures.[1] For the separation of this compound and its diastereomers, several HPLC modes can be employed. The choice of the appropriate mode is critical for achieving the desired resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds like underivatized sugars.[2][3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent, typically water.

Causality of Separation: The separation mechanism in HILIC is based on the partitioning of the analytes between the mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. The subtle differences in the polarity of the heptose diastereomers, arising from the orientation of their hydroxyl groups, can lead to differential partitioning and, consequently, separation.

Recommended Starting Protocol:

ParameterRecommendationRationale
Column Amide-based HILIC column (e.g., TSKgel Amide-80, Waters ACQUITY UPLC BEH Amide)Amide phases provide excellent selectivity for polar compounds and are robust under typical HILIC conditions.
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% ammonium hydroxideA high percentage of acetonitrile is necessary for retention in HILIC. Ammonium hydroxide helps to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase.
Flow Rate 0.5 - 1.0 mL/min for analytical scale; adjust for preparative scaleA lower flow rate can improve resolution by allowing for better mass transfer.
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but may also decrease retention.
Detection Refractive Index (RI) or Evaporative Light Scattering (ELSD)Sugars lack a strong UV chromophore, making RI or ELSD the detectors of choice.

Troubleshooting HILIC Separations:

  • Poor Resolution:

    • Decrease the water content in the mobile phase to increase retention and potentially improve selectivity.

    • Try a different HILIC stationary phase (e.g., bare silica, cyano, or diol) as selectivity can vary significantly between phases.

    • Lower the flow rate to enhance separation efficiency.

  • Peak Tailing:

    • Increase the concentration of the basic modifier (e.g., ammonium hydroxide or triethylamine) to minimize silanol interactions.

    • Ensure the sample is dissolved in the mobile phase to avoid peak distortion.[4]

  • Peak Splitting:

    • This can be due to anomeric separation . Increasing the column temperature (e.g., to 60-80°C) can accelerate the interconversion of anomers, leading to a single, sharper peak.[5]

    • A partially clogged frit or a void in the column can also cause peak splitting.[6][7][8]

Ligand-Exchange Chromatography (LEC)

LEC is a powerful technique for separating underivatized sugars based on the formation of transient complexes between the hydroxyl groups of the sugars and metal ions immobilized on the stationary phase.

Causality of Separation: The stability of these complexes depends on the stereochemistry of the sugar. Diastereomers with different arrangements of hydroxyl groups will form complexes of varying stability, leading to different retention times.

Recommended Starting Protocol:

ParameterRecommendationRationale
Column Cation-exchange resin in the calcium (Ca2+) or lead (Pb2+) form (e.g., Bio-Rad Aminex HPX-87C or HPX-87P)These columns are specifically designed for carbohydrate analysis via ligand exchange.
Mobile Phase Deionized waterA simple and effective mobile phase for LEC of sugars.
Flow Rate 0.4 - 0.6 mL/minSlower flow rates are often necessary to achieve good resolution in LEC.
Temperature 80-85 °CHigh temperature is crucial to prevent anomeric separation and ensure sharp peaks.[5]
Detection Refractive Index (RI)RI is the most common detector for this application.

Troubleshooting LEC Separations:

  • Poor Resolution:

    • Optimize the column temperature. Small changes in temperature can significantly impact selectivity.

    • Try a column with a different counter-ion (e.g., switch from Ca2+ to Pb2+).

  • Broad Peaks:

    • Ensure the column temperature is sufficiently high to prevent anomeric separation.

    • Check for column contamination, which can lead to poor peak shape.

Borate Complex Anion-Exchange Chromatography

This technique involves the formation of negatively charged borate complexes with the cis-diols of the sugars, which can then be separated on an anion-exchange column.[9][10]

Causality of Separation: The stability and charge of the borate complexes are dependent on the stereochemistry of the cis-diol groups in the heptose diastereomers, allowing for their separation by ion-exchange.

II. Diastereoselective Crystallization

Crystallization can be a highly effective and scalable method for the purification of a desired diastereomer.[11] This technique relies on the different solubilities of the diastereomers in a particular solvent system.

Workflow for Diastereoselective Crystallization:

cluster_0 Method Development Start Start Solvent_Screening Solvent Screening Start->Solvent_Screening Solubility_Determination Determine Solubilities of Diastereomers Solvent_Screening->Solubility_Determination Cooling_Profile Optimize Cooling Profile Solubility_Determination->Cooling_Profile Seeding Seeding with Pure Diastereomer Cooling_Profile->Seeding Isolation Isolation and Analysis Seeding->Isolation Success Desired Purity? Isolation->Success Success->Solvent_Screening No End End Success->End Yes

Caption: Workflow for developing a diastereoselective crystallization method.

Key Considerations for Diastereoselective Crystallization:

  • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the desired diastereomer has significantly lower solubility than the undesired diastereomers. A mixture of solvents (e.g., ethanol/water, isopropanol/water) often provides the best results.

  • Supersaturation: The solution must be supersaturated to induce crystallization. This can be achieved by cooling, evaporation of the solvent, or the addition of an anti-solvent.

  • Seeding: Adding a small amount of the pure desired diastereomer (a seed crystal) can promote the crystallization of that specific diastereomer and improve the purity of the final product.

  • Kinetics vs. Thermodynamics: The rate of cooling can influence the outcome. Slow cooling often favors the crystallization of the thermodynamically more stable diastereomer, while rapid cooling can trap a mixture of diastereomers.

III. Derivatization to Enhance Separation

If the separation of the underivatized heptoses proves to be challenging, derivatization can be a powerful strategy to enhance the differences between the diastereomers.

Workflow for Separation via Derivatization:

cluster_1 Derivatization Strategy Start Diastereomeric Mixture Derivatization React with a Chiral Derivatizing Agent Start->Derivatization Separation Separate Diastereomeric Derivatives (e.g., by HPLC) Derivatization->Separation Deprotection Remove Derivatizing Group Separation->Deprotection End Pure Diastereomer Deprotection->End

Caption: General workflow for the separation of diastereomers via derivatization.

By reacting the diastereomeric mixture with a chiral, enantiomerically pure reagent, a new mixture of diastereomers is formed. These new diastereomers often have significantly different physical properties, making their separation by standard chromatographic techniques (e.g., silica gel chromatography) or crystallization much easier.[12][13]

Common Derivatizing Agents for Sugars:

  • Chiral isocyanates: Form diastereomeric carbamates.

  • Chiral carboxylic acids (and their activated forms): Form diastereomeric esters.

  • Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid): A classic reagent for forming diastereomeric esters.

After separation of the derivatized diastereomers, the derivatizing group is removed to yield the pure, underivatized heptose diastereomer.

IV. Frequently Asked Questions (FAQs)

Q1: I am seeing peak splitting in my HILIC chromatogram of a heptose standard. What is the likely cause?

A1: The most common cause of peak splitting for sugars in HILIC is the separation of anomers. Sugars exist in solution as an equilibrium of different cyclic forms (anomers). To resolve this, try increasing the column temperature to 60-80°C. This will accelerate the interconversion between anomers, resulting in a single, coalesced peak. Other potential causes include a partially blocked column frit, a void at the column inlet, or the use of a sample solvent that is too strong.[6][7][8]

Q2: Can I use reversed-phase HPLC to separate these heptose diastereomers?

A2: Reversed-phase HPLC is generally not effective for separating highly polar, underivatized sugars like heptoses because they have very little retention on non-polar stationary phases. However, if the sugars are derivatized with a hydrophobic group, reversed-phase HPLC can become a viable option.

Q3: My resolution between the diastereomers is poor. What are the first things I should try to improve it?

A3: For HPLC-based separations, the first steps to improve resolution are to:

  • Decrease the flow rate: This increases the efficiency of the separation.

  • Optimize the mobile phase composition: For HILIC, this means adjusting the water content. For ligand-exchange, temperature is the primary parameter to adjust.

  • Try a different column: Selectivity is highly dependent on the stationary phase. A different HILIC or ligand-exchange column may provide the necessary resolution.

Q4: Is it possible to use a chiral stationary phase (CSP) to separate diastereomers?

A4: While CSPs are primarily designed for separating enantiomers, they can sometimes provide selectivity for diastereomers.[14] This is because the chiral environment of the stationary phase can interact differently with the overall 3D structures of the diastereomers. It is worth screening a few different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) if other methods are unsuccessful.[15]

Q5: How can I detect my heptose diastereomers during preparative HPLC?

A5: Since underivatized heptoses do not have a strong UV chromophore, you will need to use a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). RI detection is sensitive to changes in the refractive index of the mobile phase as the analyte elutes, while ELSD detects the light scattered by the analyte particles after the mobile phase has been evaporated.

V. References

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1366. [Link]

  • Li, G., et al. (2020). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. Green Chemistry, 22(12), 3823-3828. [Link]

  • Péteri, Z., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(21), 7380. [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Primer. Retrieved from [Link]

  • Shimadzu. (n.d.). Methods for Separating Sugars. Retrieved from [Link]

  • Chromatography Forum. (2005). Sugar Separation Problems. Retrieved from [Link]

  • Armstrong, D. W., et al. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • Wang, J., et al. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018-8022. [Link]

  • Lee, C.-F., et al. (2011). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 9(2), 396-403. [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Lagunas, R., & Díez-Masa, J. C. (1994). Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC. Analytical Biochemistry, 216(1), 188-194. [Link]

  • Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(16), 4999. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hofmann, J., et al. (2020). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. [Link]

  • Le, A., et al. (2014). Separation and characterization of underivatized oligosaccharides using liquid chromatography and liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 1358, 129-137. [Link]

  • Vedejs, E., & Daugulis, O. (2003). State of the Art in Crystallization‐Induced Diastereomer Transformations. Angewandte Chemie International Edition, 42(38), 4648-4651. [Link]

  • Ramessur, R. T., & Dowlut, M. (2011). Short Communication Full Optimization and Validation of an HPLC Method for the Quantitative Analysis of Total Sugars in a Soft Drink. University of Mauritius Research Journal, 17. [Link]

  • Nduko, J. (2013). When using HPLC, how do you deal with split peaks? ResearchGate. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative HPLC. In Natural Products Isolation (pp. 25-52). Humana Press. [Link]

  • Li, T., & Zhang, Y. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1148. [Link]

  • Metrano, A. J., & Miller, S. J. (2021). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis, 11(13), 8058-8065. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Heptoses

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of heptoses and other monosaccharides. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these common chromatographic challenges effectively.

Understanding the "Why": The Root Causes of Peak Tailing

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is one of the most frequent issues in HPLC.[1] It compromises resolution, affects accurate integration and quantification, and often signals an underlying problem with your method or system.[2][3] In an ideal chromatographic separation, peaks exhibit a symmetrical Gaussian shape. Tailing occurs when a single analyte species experiences multiple retention mechanisms within the column, leading to a portion of the molecules lagging behind the main peak band.[1][4]

For highly polar molecules like heptoses, this phenomenon is particularly prevalent. The troubleshooting process, therefore, involves a systematic investigation of potential chemical and physical interactions between the analyte, the stationary phase, and the mobile phase, as well as the physical state of the HPLC system itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address your specific problems in a logical sequence, from general system issues to challenges unique to heptose chemistry.

Part 1: General System and Method Health

Before delving into analyte-specific issues, it's crucial to rule out common system-level problems that can cause peak distortion for any compound, including heptoses.

Question 1: All the peaks in my chromatogram, not just the heptose, are tailing. What should I check first?

When all peaks are affected similarly, the issue is likely a physical problem at the head of the column or within the system, occurring before the separation begins.[2] This distortion affects the entire sample band as it enters the analytical column.

Causality: A disruption in the flow path causes turbulence and an uneven distribution of the sample onto the column packing material. This can be caused by a void in the packing bed or a partial blockage of the column inlet frit.[2][5]

Troubleshooting Protocol:

  • Check for Column Voids/Contamination:

    • Diagnosis: A void or "settling" of the column bed creates an empty space at the inlet. Particulate matter from the sample, mobile phase, or system wear (e.g., pump seals) can clog the inlet frit.[2]

    • Action: Disconnect the column from the detector and reverse the flow direction. Flush the column to waste with a strong solvent (e.g., 100% of the organic solvent used in your mobile phase) for at least 10-20 column volumes.[1] This can dislodge particulates from the inlet frit.

    • Verification: Reinstall the column in the correct flow direction and re-run your standard. If the peak shape improves, particulate contamination was the likely cause.

    • Prevention: Always filter your samples and mobile phases. Regularly use an in-line filter and a guard column to protect the analytical column.[2]

  • Investigate Extra-Column Volume:

    • Diagnosis: Excessive volume from tubing and connections between the injector and the detector can lead to band broadening and tailing.[3]

    • Action: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") suitable for your system pressure. Minimize the length of all tubing, especially between the column and the detector. Check that all fittings are correctly seated to avoid creating dead volumes.

Part 2: Analyte-Specific Issues for Heptoses and Monosaccharides

If only your heptose peak (or other sugar peaks) is tailing, the problem is chemical in nature, involving specific interactions within the column.

Question 2: My heptose peak is tailing on a silica-based column (e.g., C18, HILIC). What's the most probable cause?

The most common cause of peak tailing for polar analytes like heptoses on silica-based columns is secondary interactions with surface silanol groups (Si-OH).[3][4]

Causality & Mechanism:

Standard silica-based columns have residual, unreacted silanol groups on their surface. These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above ~3-4.[1][6] Heptoses are rich in hydroxyl (-OH) groups, which can engage in strong hydrogen bonding or ion-exchange interactions with these active silanol sites. This creates a secondary, highly energetic retention mechanism that holds a fraction of the heptose molecules back, causing them to elute slowly and form a tail.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Mechanism of Silanol-Induced Peak Tailing", shape=plaintext, fontsize=10];

Troubleshooting Workflow for Silanol Interactions:

G

Question 3: I'm using an aminopropyl (NH₂) column for HILIC analysis of heptoses, and I'm seeing broad or tailing peaks. What could be the issue?

While aminopropyl columns are a standard choice for carbohydrate analysis, they present their own unique challenges.[7][8][9]

Causality & Mechanism:

  • Schiff Base Formation: The aldehyde group of a reducing sugar like an aldoheptose can react with the primary amine groups on the stationary phase to form a Schiff base. This reversible reaction creates a strong retention point, leading to significant peak tailing.[8]

  • Anomerization: In solution, heptoses and other reducing sugars exist as an equilibrium of two anomers (α and β forms).[10] If the interconversion between these anomers is slow relative to the chromatographic timescale, you may see peak broadening or two distinct, poorly resolved peaks. Some stationary phases, like amino columns, can catalyze this mutarotation, helping to sharpen the peak into an average representation of the two anomers.[8] However, if conditions are not optimal, this can manifest as a misshapen peak.

  • Column Stability: Aminopropyl phases can be less stable due to hydrolysis of the bonded phase, especially outside the optimal pH range.[9] Column degradation leads to exposed silanols and poor peak shape.

Troubleshooting Protocol:

  • Mobile Phase Optimization (HILIC Mode):

    • Action: Carefully adjust the acetonitrile/water ratio. In HILIC, water is the strong eluting solvent.[11] A slight increase in the aqueous portion (e.g., from 15% to 20%) can improve peak shape by reducing overly strong interactions.

    • Rationale: Optimizing the mobile phase strength ensures the analyte doesn't interact too strongly or for too long with the stationary phase, which can exacerbate tailing.[12][13]

  • Control Anomerization:

    • Action: Increase the column temperature (e.g., to 40-60 °C).

    • Rationale: Higher temperatures accelerate the rate of anomer interconversion. If the anomers can convert back and forth rapidly on the column, they will chromatograph as a single, sharper peak.

    • Action: Consider adding a small amount of a weak base like ammonium hydroxide to the mobile phase if your detection method allows (e.g., ELSD, MS).

    • Rationale: Base catalysis can also speed up mutarotation.

  • Consider Alternative Column Chemistries:

    • If issues persist, alternative stationary phases may provide better performance for heptose analysis.

Column TypePrinciple of SeparationAdvantages for Heptose AnalysisConsiderations
Amide HILIC Hydrophilic InteractionMore stable than aminopropyl phases; excellent for polar compounds.Requires careful mobile phase optimization.
Mixed-Mode Combines HILIC, ion-exchange, and/or reversed-phase characteristics.[14]Offers unique selectivity that can resolve complex sugar mixtures.[15]Method development can be more complex.
Polymer-Based (e.g., Polystyrene-Divinylbenzene) Ion-exchange or ligand-exchange.Very durable and stable at high pH; no silanol effects.[16]May have lower efficiency than silica-based columns.
Zwitterionic HILIC Hydrophilic Interaction with zwitterionic functional groups.Offers high stability across a wide pH range and can provide excellent peak shapes for sugars.[17]Relatively newer chemistry, may require specific mobile phase conditions.

Summary and Key Takeaways

Troubleshooting peak tailing in heptose analysis is a systematic process of elimination.

  • First, assess the scope: Are all peaks tailing, or just the analyte of interest?

    • All Peaks: Suspect a physical problem like a column void or frit blockage.

    • Analyte-Specific: Focus on chemical interactions.

  • For silica-based columns, address silanol interactions: This is the most common cause. Lowering mobile phase pH is the most direct solution.

  • For HILIC analysis of sugars, consider analyte-specific behavior: Optimize the mobile phase and temperature to manage anomerization and potential on-column reactions.

  • Don't hesitate to try a different column: Modern stationary phases (Amide, Mixed-Mode, Zwitterionic) are often designed to overcome the limitations of older column chemistries for challenging polar analytes.

By understanding the chemical principles behind the chromatographic process, you can move from simple trial-and-error to informed, effective troubleshooting.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Petkova, N., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]

  • Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Sugar Alcohols and Sugars on Amaze HD Mixed-Mode Column. Retrieved from [Link]

  • Simões, J., et al. (2010). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency. Retrieved from [Link]

  • Bio-Rad Laboratories. (2020). Analyzing Carbohydrates. Retrieved from [Link]

  • Cano, C. B., et al. (2004). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO. Retrieved from [Link]

  • Honda, S., et al. (2007). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. MDPI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Retrieved from [Link]

  • Wikipedia. (n.d.). Heptose. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Al-Ghobashy, M. A., et al. (2014). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. PMC - NIH. Retrieved from [Link]

  • Honda, S., et al. (2007). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. PMC. Retrieved from [Link]

  • El Rassi, Z. (2006). Carbohydrate Analysis by Modern Chromatography and Electrophoresis. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Profiling of Carbohydrates in Honey by HILIC-MS. Retrieved from [Link]

  • Ogawa, H., et al. (2012). Sugar Analysis Using Hydrophilic Liquid Chromatography Combined with Raman Spectroscopy. ACS Publications. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

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Technical Support Center: Troubleshooting Common Artifacts in Carbohydrate Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for carbohydrate analysis. As researchers, scientists, and drug development professionals, you are aware that glycan analysis by mass spectrometry is a powerful but uniquely challenging field. The structural complexity of carbohydrates, their low ionization efficiency, and their susceptibility to degradation can introduce a variety of analytical artifacts. These are not mere inconveniences; they can lead to incorrect structural assignments, flawed quantitative data, and ultimately, compromised research outcomes.

This guide is designed to move beyond simple protocol lists. It is structured as a series of frequently asked questions and troubleshooting scenarios that my team and I frequently encounter in the field. Our goal is to provide you with the causal explanations behind these artifacts—the "why"—and to equip you with robust, field-proven strategies to identify, mitigate, and prevent them. By understanding the fundamental chemistry and physics at play, you can develop a more intuitive and effective approach to your glycan analyses.

Section 1: Artifacts from the Sample Matrix & Preparation

This section addresses artifacts that originate from the sample itself or are introduced during initial preparation steps, before the sample even enters the mass spectrometer.

Q1: My mass spectrum is flooded with sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, and the protonated molecule ([M+H]⁺) is weak or absent. What's causing this, and how can I fix it?

A1: The Root Cause: Ubiquitous Alkali Metals

Unlike peptides, neutral glycans have a low proton affinity, meaning they don't readily accept a proton to form [M+H]⁺ ions. However, the oxygen atoms in their hydroxyl groups are excellent at coordinating with alkali metal ions like sodium (Na⁺) and potassium (K⁺). These metals are ubiquitous and can be introduced from various sources:

  • Glassware: Even high-quality glassware can leach sodium ions.

  • Reagents & Buffers: Many HPLC methods historically used sodium or potassium phosphate buffers, which are detrimental to MS analysis[1].

  • Biological Samples: Plasma, urine, and cell culture media have high endogenous concentrations of salts[1].

  • Human Contact: Touching labware with ungloved hands can transfer enough salt to significantly impact your spectrum[1].

The consequence is a "split signal," where the ion current for a single glycan is distributed across multiple adduct forms ([M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the sensitivity for your primary ion of interest and complicating quantification[2].

Data Snapshot: Common Adducts in Glycan Analysis

Adduct IonMass Shift (from [M])Common SourcesAppearance
[M+H]⁺ +1.007 DaAcidic mobile phaseOften weak for neutral glycans
[M+NH₄]⁺ +18.034 DaAmmonium-based buffers/additivesCommon in positive ion mode
[M+Na]⁺ +22.990 DaGlassware, reagents, buffers, samplesVery common, often intense
[M+K]⁺ +39.098 DaGlassware, reagents, buffers, samplesCommon, appears 16.1 Da after [M+Na]⁺
[M+Cl]⁻ +34.969 DaChlorinated solvents, sample matrixNegative ion mode

Troubleshooting & Prevention Protocol

Your strategy can be either to suppress adduct formation or, in some cases, to embrace it in a controlled manner.

Strategy 1: Suppress Alkali Adducts (Promote Protonation)

This is the preferred method for most quantitative applications.

  • Lower the Mobile Phase pH: Add a low concentration of an organic acid, such as 0.1% formic acid, to your mobile phase[1]. The vast excess of protons (H⁺) will outcompete the alkali metal ions for the analyte, driving the equilibrium towards the formation of the [M+H]⁺ ion[1]. This often improves overall ionization efficiency.

  • Use High-Purity Reagents: Utilize MS-grade water, acetonitrile, and additives.

  • Switch to Plasticware: Where possible, use high-quality polypropylene tubes and plates to minimize leaching of metal ions.

  • Implement a Desalting Step: For complex biological samples, use offline or online desalting techniques like solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC).

Strategy 2: Drive Formation of a Single Adduct

If suppressing adducts is ineffective, the next best approach is to force the ionization of your glycan into a single, predictable adduct form.

  • Add Sodium Acetate: Introduce a controlled, low concentration of sodium acetate to the mobile phase[1]. The high concentration of Na⁺ will drive the formation of almost exclusively the [M+Na]⁺ ion[1].

  • Adjust Quantitation Method: Ensure your data processing software is set to extract the ion chromatogram for the sodiated adduct for quantification.

Logical Workflow: Managing Adduct Formation

Start Observe Multiple Adducts ([M+H]+, [M+Na]+, [M+K]+) Strategy1 Strategy 1: Suppress Adducts Start->Strategy1 Add_Acid Add 0.1% Formic Acid to Mobile Phase Strategy1->Add_Acid Check_Spectrum1 Re-analyze: Is [M+H]+ Dominant & Intense? Add_Acid->Check_Spectrum1 Success Problem Solved. Proceed with Analysis. Check_Spectrum1->Success Yes Strategy2 Strategy 2: Drive Single Adduct Check_Spectrum1->Strategy2 No Add_Salt Add Low Conc. Sodium Acetate to Mobile Phase Strategy2->Add_Salt Check_Spectrum2 Re-analyze: Is [M+Na]+ the Sole Dominant Ion? Add_Salt->Check_Spectrum2 Check_Spectrum2->Success No, review sample prep & desalting Adjust_Method Adjust Quantitation Method to [M+Na]+ Ion Check_Spectrum2->Adjust_Method Yes Adjust_Method->Success

Caption: Decision workflow for adduct troubleshooting.

Q2: I see a ladder-like series of peaks in my chromatogram that don't match my expected glycan profile. Are these real glycans?

A2: The Root Cause: Oligosaccharide Contaminants

What you are likely observing are oligosaccharide impurities (OSIs), which are a frequent and underestimated problem in glycan analysis[3]. These are typically glucose polymers like maltodextrins (from corn syrup, often found in lab consumables) or dextrans[3].

  • Source of Contamination: OSIs can be introduced from powdered gloves, cell culture media, chromatographic materials, or other lab chemicals[3].

  • Analytical Interference: Because these contaminants are also carbohydrates, they share similar physicochemical properties with your target N-glycans. They will be labeled, co-elute during chromatography, and ionize in the mass spectrometer, producing signals that can easily be mistaken for genuine glycans or overlap with them, impairing reliable quantification[3].

Troubleshooting Protocol: Enzymatic Degradation of OSIs

The most robust method for confirming and eliminating these artifacts is through enzymatic degradation. This protocol uses specific enzymes that digest the contaminant polymers into small, non-interfering units without harming the structurally different N-glycans[3].

Materials:

  • Glucoamylase P (GAP) for maltodextrin degradation.

  • Dextranase from Chaetomium erraticum for dextran degradation.

  • Disodium phosphate-citrate buffer (pH 5.0).

  • Your APTS-labeled (or other fluorescently labeled) glycan sample.

Procedure:

  • Reconstitute Sample: Reconstitute your dried, labeled glycan sample in the disodium phosphate-citrate buffer.

  • Enzyme Addition: Add a small aliquot of the appropriate enzyme (e.g., GAP if you suspect maltodextrins). Use the lowest effective concentration to minimize any potential non-specific side activities[3].

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes. This is typically sufficient to completely degrade interfering OSIs (those with a degree of polymerization of 4 or higher) into non-interfering smaller units (DP1-3)[3].

  • Stop Reaction & Clean-up: Stop the reaction by adding acetonitrile. Perform a post-labeling clean-up step (e.g., HILIC SPE) to remove the enzyme and buffer salts.

  • Re-analyze: Analyze the treated sample by LC-MS. The ladder-like OSI peaks should be absent, revealing the true N-glycan profile.

Visualizing the Solution: Enzymatic Removal of OSIs

cluster_0 Before Treatment cluster_1 Enzymatic Treatment cluster_2 After Treatment Sample_In Contaminated Sample (N-Glycans + OSIs) LCMS1 LC-MS Analysis Sample_In->LCMS1 Add_Enzyme Add Glucoamylase P Incubate 30 min @ 37°C Sample_In->Add_Enzyme Spectrum1 Complex Spectrum: N-Glycan peaks overlap with OSI ladder LCMS1->Spectrum1 Digestion OSIs degraded to non-interfering DP1-3 fragments Add_Enzyme->Digestion Sample_Out Clean Sample (N-Glycans only) Digestion->Sample_Out LCMS2 LC-MS Analysis Sample_Out->LCMS2 Spectrum2 Clean Spectrum: True N-Glycan profile is revealed LCMS2->Spectrum2

Caption: Workflow for enzymatic removal of OSI contaminants.

Section 2: Artifacts Generated in the Mass Spectrometer Source

Even with a perfect sample, the high-energy environment of the MS ion source can create artifacts.

Q3: I'm analyzing sialylated glycans, but I see significant peaks corresponding to the neutral (non-sialylated) core structures. Is my sample degrading?

A3: The Root Cause: In-Source Decay (ISD)

Yes, your sample is likely fragmenting, but it's happening inside the mass spectrometer's ion source, not necessarily in your vial. This phenomenon is called In-Source Decay (ISD) or in-source fragmentation. Even "soft" ionization techniques like Electrospray Ionization (ESI) impart energy to the analyte molecules, which can be sufficient to break the weakest chemical bonds[4][5][6].

  • Labile Groups: Glycosidic bonds are relatively fragile, and sialic acid linkages are particularly labile. The energy from a heated ESI capillary or a MALDI laser can easily cleave these linkages.

  • Consequences: This leads to the observation of fragment ions in your MS1 spectrum that appear to be smaller glycans. For sialylated molecules, this results in the apparent loss of sialic acid, artificially inflating the signal for the corresponding neutral glycan and leading to incorrect quantification of sialylation levels[4][6]. Studies have shown that over 50% of a sialic acid-containing N-glycan can be lost to ISD under typical ESI conditions[6].

Troubleshooting & Prevention Protocol

The key is to make the ionization process as "soft" as possible.

For ESI-MS:

  • Optimize Source Parameters: Methodically reduce the temperature of the ion transfer capillary. This is often the primary source of thermal energy causing ISD[6].

  • Tune Cone/Nozzle Voltage: Lower the voltage potential between the skimmer cones (or nozzle/orifice). Higher voltages accelerate ions and increase the energy of collisions with background gas, promoting fragmentation.

  • Use Chemical Stabilization: Derivatization methods like permethylation can stabilize labile sialic acid residues, making them less prone to ISD[7].

For MALDI-MS:

  • Choose the Right Matrix: For acidic glycans, standard matrices like 2,5-dihydroxybenzoic acid (DHB) can cause significant fragmentation and sialic acid loss. Switch to a "cooler" matrix like 2,4,6-trihydroxyacetophenone (THAP), which allows for sensitive analysis in negative ion mode with little to no fragmentation.

  • Optimize Laser Power: Use the minimum laser fluency necessary to obtain a good signal. Titrate the laser power down until the signal-to-noise ratio begins to suffer, then increase it slightly.

Section 3: Artifacts from Chemical Derivatization

Derivatization is a powerful tool in glycan analysis, but the chemical reactions themselves can introduce new artifacts.

Q4: I've permethylated my glycans, but now each glycan appears as a series of peaks separated by 14 Da. What went wrong?

A4: The Root Cause: Undermethylation

Permethylation is a crucial technique that replaces all active hydrogens on a glycan with methyl groups, improving chemical stability and dramatically increasing ionization efficiency in positive-mode MS[8]. The 14 Da peak spacing you observe corresponds to the mass of a methyl group (CH₂). This pattern is a classic sign of undermethylation , where one or more hydroxyl groups on the glycan failed to be methylated.

  • Chemical Challenge: The reaction must be driven to completion to ensure every hydroxyl group is derivatized. Incomplete reaction leads to a heterogeneous population of molecules for a single glycan structure, each with a different number of methyl groups.

  • Data Interpretation Issues: This splitting of the ion signal across multiple peaks makes accurate quantification impossible and complicates spectral interpretation.

Troubleshooting & Prevention Protocol

The solution lies in optimizing the permethylation reaction to ensure it goes to completion. The solid-phase method using sodium hydroxide in DMSO is highly effective and generally high-yield[7][8].

Key Steps for Successful Permethylation:

  • Ensure Anhydrous Conditions: The reaction is highly sensitive to water, which will consume the reagents. Thoroughly dry your samples and use anhydrous DMSO.

  • Use Fresh Reagents: Prepare the sodium hydroxide/DMSO slurry fresh. The methylating agent, iodomethane (methyl iodide), should be of high quality.

  • Optimize Reaction Time & Temperature: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.

  • Purification is Critical: After quenching the reaction, purify the permethylated glycans thoroughly to remove excess reagents and byproducts. A C18 SPE clean-up is standard.

  • Quality Control: Always run a well-characterized standard alongside your unknown samples to verify that the permethylation reaction is working efficiently and completely. If the standard shows undermethylation, troubleshoot the reaction before running precious samples.

By systematically addressing these common pitfalls, you can significantly improve the quality and reliability of your carbohydrate mass spectrometry data. Remember that a clean spectrum begins with careful and informed experimental practice.

References
  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. National Institutes of Health (NIH).
  • RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. ResearchGate.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online.
  • Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Springer.
  • What are the Mass Spectrometry-based techniques for Glycan Analysis?. Creative Proteomics.
  • Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. MDPI.
  • Mass Spectrometry of Glycans. Sigma-Aldrich.
  • Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. PubMed. Available at: [Link]

  • Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). National Institutes of Health (NIH).
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.
  • Permethylation for glycan analysis. NCBI Bookshelf. Available at: [Link]

Sources

Technical Support Center: Optimizing NMR Sample Preparation for d-Glycero-l-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of d-Glycero-l-gluco-heptose. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with acquiring high-quality NMR data for this and other complex monosaccharides. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental setup.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the sample preparation workflow.

Question 1: What is the recommended solvent for routine 1H and 13C NMR of this compound?

Answer: For most applications, especially those focused on structural confirmation in a biologically relevant medium, Deuterium oxide (D₂O) is the solvent of choice.[1][2] However, using D₂O presents a critical trade-off: the acidic hydroxyl (-OH) and anomeric protons will readily exchange with the solvent's deuterium, rendering them invisible (-OD) in a standard 1H NMR spectrum.[3][4] This simplifies the spectrum by removing the -OH signals but also eliminates valuable structural information.

To minimize the residual water (HOD) peak, which can obscure signals, it is best practice to perform multiple cycles of lyophilization (freeze-drying) of the sample after dissolving it in D₂O before the final preparation.[5]

If observing the hydroxyl protons is crucial for your study (e.g., for analyzing hydrogen bonding), you must use an aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the most common alternative.[3][5] It slows down proton exchange, making the -OH signals observable. Be aware that the molecule's conformation in DMSO-d₆ may not perfectly mirror its conformation in an aqueous solution.[3]

Question 2: What is an ideal sample concentration for this heptose?

Answer: The optimal concentration balances signal-to-noise (S/N) with potential issues like viscosity and solubility. For a high-field NMR spectrometer (≥500 MHz), a starting concentration range of 5-20 mg of this compound in 0.5-0.6 mL of deuterated solvent is recommended.

  • Too low (< 5 mg): You will likely face a poor S/N ratio, requiring a significantly longer acquisition time.

  • Too high (> 30 mg): May lead to increased solution viscosity, which causes line broadening and a loss of spectral resolution. It can also lead to solubility issues.

For quantitative NMR (qNMR) applications, precise concentration and the use of an internal standard are critical.[6]

Question 3: My NMR spectrum shows more peaks than expected for a single molecule. Is my sample impure?

Answer: Not necessarily. This is a classic characteristic of reducing sugars in solution. This compound exists as an equilibrium mixture of different isomers, primarily the α- and β-anomers in their pyranose (six-membered ring) forms.[7] Minor populations of furanose (five-membered ring) forms may also be present. Each of these forms will give a distinct set of NMR signals, leading to a spectrum that appears complex but is representative of a pure, equilibrated sample. The anomeric protons (H-1) of the α and β forms are often well-separated and can be used to determine the ratio of the anomers in solution.[5][7]

Question 4: How can I suppress the large residual HOD solvent peak in my D₂O sample?

Answer: Even after lyophilization, a residual HOD peak will be present. To prevent this large signal from overwhelming the analyte signals and distorting the baseline, a solvent suppression pulse sequence should be used during acquisition. Common and effective techniques include:

  • Presaturation: A low-power radiofrequency pulse is applied at the HOD frequency before the main excitation pulse. This equalizes the spin populations of the water protons, effectively nullifying their signal.

  • WATERGATE (Water suppression by gradient-tailored excitation): This method uses pulsed field gradients to dephase the water signal while leaving the signals of interest intact.[6]

  • WET (Water suppression Enhanced through T₁ effects): Another robust technique for solvent suppression.[6]

Your spectrometer's software will have pre-defined programs for these techniques. For quantitative analysis, it is crucial to ensure the suppression method does not partially saturate nearby analyte signals.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to more complex problems, focusing on the causal relationships behind the issues and the strategic application of advanced NMR techniques.

Problem 1: Severe signal overlap in the 1H NMR spectrum.

Causality: The non-anomeric ring protons (H-2 to H-7) of most carbohydrates, including heptoses, resonate in a very narrow spectral region, typically between 3.0 and 4.5 ppm.[3][8][9] This "spectral crowding" makes it nearly impossible to extract coupling constants or make unambiguous assignments from a simple 1D 1H spectrum.[4][9]

Solutions:

  • Utilize Higher Magnetic Fields: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz or above). The chemical shift dispersion increases with the field strength, which can help resolve some overlapping signals.[3]

  • Employ 2D NMR Spectroscopy: This is the definitive solution. By spreading the signals into a second dimension, you can resolve individual correlations. The key experiments are:

    • 1H-1H COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically over 2-3 bonds). This is essential for tracing the connectivity of the proton spin system within each anomer.

    • 1H-1H TOCSY (Total Correlation Spectroscopy): A more powerful experiment that reveals correlations between all protons within a coupled spin system, not just adjacent ones. By selectively irradiating a well-resolved anomeric proton, you can often identify all the other protons belonging to that specific anomer.[7]

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most critical experiment for resolving overlap. It correlates each proton directly to the carbon it is attached to. Since the 13C chemical shift range for carbohydrates (60-110 ppm) is much wider than the proton range, crowded proton signals are often resolved in the carbon dimension.[4][6]

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for confirming assignments made from other experiments and is crucial for determining linkages in oligosaccharides.[4]

Experimental Protocol: Standard 2D NMR Workflow for Heptose Structure Elucidation
  • Sample Prep: Dissolve 10-15 mg of this compound in 0.5 mL of 99.96% D₂O. Lyophilize and repeat twice. Finally, dissolve in 0.5 mL of 99.96% D₂O for the NMR tube.

  • 1H Spectrum: Acquire a standard 1D 1H spectrum with water suppression (e.g., using a presaturation sequence). Identify the distinct anomeric proton signals.

  • 1H-1H COSY: Run a standard gradient-enhanced COSY (gCOSY) experiment. Use this to identify H-1/H-2 correlations for each anomer.

  • 1H-1H TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms. This should allow magnetization to propagate through the entire spin system of each anomer.

  • 1H-13C HSQC: Run a sensitivity-enhanced gradient HSQC experiment. This will provide the crucial C-H correlations needed to resolve overlapping proton signals.

  • Data Analysis:

    • Start with the anomeric proton (H-1) and its attached carbon (C-1) in the HSQC spectrum.

    • Use the COSY to find the H-2 signal correlated to H-1.

    • Find the H-2/C-2 crosspeak in the HSQC spectrum.

    • Continue this process (COSY -> HSQC) to walk along the carbon backbone (H-2 to H-3, H-3 to H-4, etc.) until all signals for that anomer are assigned.

    • Use the TOCSY spectrum to confirm that all assigned protons belong to the same spin system.

    • Repeat the entire process for the other anomer.

Problem 2: Hydroxyl (-OH) proton signals are not visible.

Causality: As mentioned in the FAQ, this is the expected behavior in D₂O due to rapid H/D exchange.[3][4] To observe these protons, the exchange rate must be dramatically reduced.

Solutions:

  • Solvent Change to DMSO-d₆:

    • Protocol: Ensure both your sample and the DMSO-d₆ solvent are as dry as possible to minimize residual water, which can still facilitate exchange. Dissolve the heptose in DMSO-d₆. The -OH protons will now appear as distinct, albeit sometimes broad, signals.

    • Benefit: This is the simplest method to confirm the number of hydroxyl groups and can provide valuable NOE information between -OH and -CH protons.

  • Supercooled Aqueous Solution (Advanced):

    • Protocol: This technique involves acquiring the NMR spectrum of the heptose in a 90% H₂O / 10% D₂O mixture at a temperature below 0°C (e.g., -5 to -15 °C). The low temperature slows the chemical exchange rate sufficiently to resolve the -OH proton signals.[3]

    • Benefit: Allows for the study of hydroxyl protons and hydrogen bonding in a medium that is more biologically relevant than an organic solvent.[3] This requires specialized equipment capable of low-temperature acquisition.

Part 3: Data Summary & Workflow Visualization

Table 1: Recommended Solvents for NMR of this compound
SolventPrimary Use CaseKey AdvantageKey Disadvantage
D₂O Standard structural elucidationBiologically relevant medium; simplifies spectrum by removing -OH signalsHydroxyl protons are not observable due to exchange[3][4]
DMSO-d₆ Observation of hydroxyl protonsSlows H/D exchange, making -OH signals visibleConformation may differ from aqueous solution[3]; requires very dry conditions
90% H₂O / 10% D₂O Advanced conformational analysisAllows observation of -OH protons in an aqueous environmentRequires low-temperature (supercooling) capabilities[3]
Table 2: Utility of 2D NMR Experiments for Heptose Analysis
ExperimentInformation ProvidedPrimary Application in Heptose Analysis
1H-1H COSY Shows 1H-1H scalar couplings (2-3 bonds)Tracing direct proton connectivities (e.g., H1-H2, H2-H3)
1H-1H TOCSY Shows all protons within a spin systemAssigning all protons belonging to a single anomer from one well-resolved peak[7]
1H-13C HSQC Correlates protons to their directly attached carbonsResolving severe 1H signal overlap by using the wide 13C chemical shift range[4][6]
1H-13C HMBC Shows long-range 1H-13C couplings (2-4 bonds)Confirming assignments and establishing connectivity across quaternary carbons or glycosidic bonds
Diagrams and Workflows

The following diagrams illustrate logical workflows for sample preparation and troubleshooting.

SamplePrepWorkflow cluster_prep Sample Preparation cluster_acq NMR Acquisition Start Start: Dry Heptose Sample Dissolve Dissolve in D₂O Start->Dissolve Lyophilize Lyophilize (Freeze-Dry) Dissolve->Lyophilize Repeat Repeat 2x Lyophilize->Repeat Repeat->Dissolve Re-dissolve Final_Dissolve Dissolve in 0.5 mL D₂O for NMR Tube Repeat->Final_Dissolve Final Cycle Acquire1D Acquire 1D ¹H Spectrum (with water suppression) Final_Dissolve->Acquire1D Analyze1D Analyze 1D Spectrum Acquire1D->Analyze1D Acquire2D Acquire 2D NMR Suite (COSY, HSQC, etc.) Analyze1D->Acquire2D Severe Overlap End Proceed to Data Analysis Analyze1D->End Sufficient Resolution Acquire2D->End

Caption: Initial NMR sample preparation and acquisition workflow.

TroubleshootingTree Start Problem with NMR Data? Overlap Is there severe ¹H signal overlap? Start->Overlap NoOH Can't see -OH protons? Overlap->NoOH No Run2D Run 2D NMR: - ¹H-¹³C HSQC - ¹H-¹H COSY/TOCSY Overlap->Run2D Yes PoorSN Is signal-to-noise (S/N) poor? NoOH->PoorSN No UseDMSO Re-prepare sample in dry DMSO-d₆ NoOH->UseDMSO Yes End Problem Solved / Ready for Analysis PoorSN->End No, problem solved IncreaseScans Increase number of scans PoorSN->IncreaseScans Yes Run2D->End UseDMSO->End IncreaseConc Increase sample concentration IncreaseScans->IncreaseConc CheckParams Check acquisition parameters (D1) IncreaseConc->CheckParams CheckParams->End

Caption: Decision tree for troubleshooting common NMR issues.

References

  • Bystricky, S., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Carbohydrate Chemistry: Glycoscience and Glycotechnology. Available at: [Link]

  • Bystricky, S., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]

  • Rusakov, Y. Y., et al. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules. Available at: [Link]

  • Wawer, I. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance: Volume 44. Available at: [Link]

  • Röhrig, T., et al. (2012). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Creuzenet, C., et al. (2013). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of Biological Chemistry. Available at: [Link]

  • van der Veken, T., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

  • Sandström, C. (2005). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU Library. Available at: [Link]

  • Kosma, P. (2018). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Potapov, K. V., et al. (2022). d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). D-glycero-D-gluco-Heptose. PubChem Compound Database. Available at: [Link]

  • Holden, H. M., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. Available at: [Link]

Sources

stability of d-Glycero-l-gluco-heptose in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Aqueous Solutions for Experimental Assays

Welcome to the technical support resource for d-Glycero-l-gluco-heptose. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and stability of this crucial monosaccharide. The integrity of your experiments depends on the stability of your reagents, and this guide offers a structured approach to ensure reliable and reproducible results in your assays.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the use of this compound in aqueous solutions.

Q1: What is this compound, and why is its stability in assays critical?

A: this compound is a seven-carbon monosaccharide, specifically an aldoheptose.[1] Its significance in the scientific community stems primarily from its role as a key structural component of the lipopolysaccharide (LPS) inner core in the outer membrane of several Gram-negative bacteria, including pathogens like Campylobacter jejuni.[1][2][3]

The stability of this compound in your aqueous solutions is paramount for several reasons:

  • Quantitative Accuracy: Degradation leads to a decrease in the concentration of the active compound, resulting in inaccurate standard curves and underestimation of biological effects.

  • Assay Specificity: Degradation products may interfere with the assay, either by inhibiting or non-specifically activating biological pathways, leading to confounding results.

  • Reproducibility: Uncontrolled degradation is a major source of variability between experiments, compromising the reproducibility and reliability of your findings.

Q2: What are the primary factors that can lead to the degradation of this compound in aqueous solutions?

A: Like many monosaccharides, this compound is susceptible to degradation from several environmental factors. The primary drivers of instability in aqueous solutions are:

  • Extreme pH: Both strongly acidic and alkaline conditions can catalyze the degradation of sugars. Acid-catalyzed dehydration is a common degradation pathway for monosaccharides.[4] It is crucial to maintain solutions within a near-neutral pH range unless the experimental protocol explicitly requires otherwise.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and dehydration pathways that lead to sugar degradation.[5][6]

  • Microbial Contamination: Aqueous sugar solutions are an ideal growth medium for bacteria and fungi. These microorganisms will metabolize the heptose, rapidly depleting its concentration and introducing contaminants.

  • Oxidative Stress: The presence of oxidizing agents or exposure to atmospheric oxygen over long periods can lead to the oxidation of the aldehyde group, altering the molecule's structure and function.

  • Repeated Freeze-Thaw Cycles: The physical stress of repeated freezing and thawing can degrade complex biomolecules. While more stable than proteins, it is best practice to avoid this for carbohydrate solutions to ensure concentration consistency.

Q3: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A: Proper preparation and storage are the foundation of stable solutions. This compound is readily soluble in water.[1][7]

For optimal stability, follow this workflow:

G cluster_prep Solution Preparation cluster_storage Storage weigh 1. Weigh solid This compound dissolve 2. Dissolve in high-purity, sterile water (e.g., Milli-Q) weigh->dissolve filter 3. Sterile filter solution (0.22 µm syringe filter) dissolve->filter aliquot 4. Aliquot into sterile, single-use tubes filter->aliquot store 5. Store at ≤ -20°C for long-term use aliquot->store

Caption: Workflow for preparing stable heptose solutions.

Key Storage Recommendations:

Storage ConditionRecommended DurationRationale
Long-Term Storage Months to >1 YearMinimizes chemical degradation and prevents microbial growth.[8]
Short-Term Storage Up to 1 WeekSuitable for working solutions. Must be validated for your specific assay.[9]
Working Solution Use on the day of prepBest practice to avoid any potential for degradation during the experiment.
Troubleshooting Guide

Encountering issues? This guide provides a logical framework for diagnosing and resolving common problems related to this compound instability.

Issue 1: Inconsistent or lower-than-expected results in my assay.

This is the most common symptom of reagent degradation. If your positive controls are failing or you observe high variability between replicates, consider the stability of your heptose solution.

G cluster_check Initial Checks cluster_action Corrective Actions start Inconsistent/ Low Signal check_age Is the solution freshly prepared? start->check_age check_storage Was the stock solution stored properly (≤ -20°C, minimal freeze-thaw)? check_age->check_storage Yes prep_fresh Prepare a fresh solution from solid stock. check_age->prep_fresh No check_storage->prep_fresh Yes, but issue persists validate_storage Review and validate storage protocol. Use fresh aliquots. check_storage->validate_storage No

Caption: Troubleshooting inconsistent assay results.

Issue 2: Appearance of unexpected peaks in my HPLC analysis.

When using High-Performance Liquid Chromatography (HPLC) for quantification, the emergence of new peaks is a clear indicator of degradation or contamination.

  • Potential Cause A: Degradation Products. Acid/base or heat-catalyzed dehydration can create byproducts that will appear as distinct peaks in your chromatogram.

  • Solution: Analyze a freshly prepared standard immediately after dissolution to establish a baseline chromatogram. Compare this to your aged solution. If new peaks are present, the solution has degraded and should be discarded.

  • Potential Cause B: Anomerization. In solution, reducing sugars like heptose exist in equilibrium between different anomeric forms (α and β). This can sometimes result in peak broadening or the appearance of a shoulder on the main peak. This is a natural property and not a sign of degradation. However, significant changes in the peak shape over time could indicate other issues.

  • Solution: Consult literature or technical datasheets for typical chromatographic behavior. Ensure your chromatography method provides sufficient resolution.

Detailed Experimental Protocols

To ensure the highest level of scientific integrity, these protocols provide step-by-step guidance for critical procedures.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a stable, sterile stock solution for routine use.

  • Pre-computation: Calculate the required mass of solid this compound (Molecular Weight: ~210.18 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM solution, you will need 21.02 mg.

  • Weighing: Using an analytical balance, carefully weigh the calculated amount of high-purity (>95%) this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add 8 mL of sterile, high-purity water (e.g., Milli-Q or water for injection) to dissolve the solid. Vortex gently until the solution is clear.

  • Volume Adjustment: Carefully add water to reach the final volume of 10 mL.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent microbial contamination during storage.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots). Label them clearly with the compound name, concentration, and date of preparation. Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Validating Solution Stability with HPLC-RID

This protocol provides a framework for quantitatively assessing the stability of your prepared solution under specific storage conditions. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for carbohydrate analysis.[10][11]

  • System Preparation: Set up an HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column) and a Refractive Index Detector (RID). The mobile phase is typically a mixture of acetonitrile and water.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution (as per Protocol 1), inject a sample onto the HPLC system to obtain a baseline chromatogram. Record the retention time and the peak area of the main this compound peak.

  • Sample Storage: Store aliquots of the same solution under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw (if frozen) and analyze an aliquot from each storage condition.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 value. A significant decrease (>5-10%) indicates degradation.

    • Monitor the chromatogram for the appearance of new peaks, which would signify the formation of degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.

By following these guidelines, troubleshooting steps, and validation protocols, you can ensure the integrity of your this compound solutions, leading to more accurate and reliable experimental outcomes.

References
  • Madden, T. D., et al. (1985). Factors affecting the stability of dry liposomes. PubMed. Available at: [Link]

  • CD BioGlyco. (n.d.). D-Glycero-D-gulo-heptose, Purity ≥95%. CD BioGlyco. Available at: [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • AAFCO. (n.d.). Maltose/Sucrose/D-Glucose. AAFCO. Available at: [Link]

  • Holden, H. M., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. Available at: [Link]

  • ResearchGate. (2025). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Available at: [Link]

  • Megazyme. (n.d.). SUCROSE/D-GLUCOSE. Megazyme. Available at: [Link]

  • Creuzenet, C., et al. (2015). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. PMC - NIH. Available at: [Link]

  • Ovchinnikov, K. V., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. Available at: [Link]

  • Courtois, P., Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed. Available at: [Link]

  • Georganics. (n.d.). This compound - High purity. Georganics. Available at: [Link]

  • Lichtenthaler, F. W. (2020). Formation of 2-ketoheptoses. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Heptose. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). General pathways for the degradation of hexoses in water, catalysed by acids. ResearchGate. Available at: [Link]

  • South, J. A. (2015). Glucose: Detection and analysis. ResearchGate. Available at: [Link]

  • Journal of microbiology, biotechnology and food sciences. (2023). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Journal of microbiology, biotechnology and food sciences. (n.d.). validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Sanz, T. S., et al. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. PubMed. Available at: [Link]

  • Panagiotopoulos, C., & Sempéré, R. (2025). Analytical methods for the determination of sugars in marine samples: A historical perspective and future directions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Quantification of Heptoses in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of heptoses in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges associated with accurately measuring these seven-carbon sugars. Heptoses play crucial roles in various biological processes, including as components of bacterial lipopolysaccharides (LPS), making their precise quantification essential for immunology, infectious disease research, and drug development.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experimental workflows.

Part 1: Core Challenges in Heptose Quantification

The accurate quantification of heptoses in biological matrices like plasma, serum, tissue homogenates, and cell lysates is fraught with challenges. Understanding these core difficulties is the first step toward developing a robust and reliable analytical method.

dot graph TD; A[Challenges in Heptose Quantification] --> B(Low Endogenous Concentrations); A --> C(Structural Isomerism); A --> D(Matrix Effects); A --> E(Sample Preparation Complexity);

end

Figure 1: Core challenges in heptose quantification.

Part 2: Troubleshooting Guides & FAQs

This section is organized by analytical technique and experimental stage to provide targeted solutions to specific problems you may encounter.

Sample Preparation

Q1: I'm seeing significant variability between my sample replicates. What could be the cause?

A1: Variability often originates from inconsistent sample preparation. Here’s a checklist to troubleshoot this issue:

  • Incomplete Homogenization: For tissue samples, ensure complete homogenization to achieve a uniform distribution of heptoses. Inadequate homogenization is a primary source of replicate variability.

  • Precipitation Inconsistencies: When performing protein precipitation (a common step for plasma and serum), ensure the precipitating agent is added consistently and vortexed for the same duration across all samples.[2]

  • Analyte Loss During Extraction: Heptoses are polar molecules. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure your chosen solvents and phases are appropriate for retaining these sugars.[3][4] In SPE, inconsistent conditioning or washing steps can lead to variable recovery.

  • Endotoxin Contamination: Be aware of potential endotoxin contamination, which can interfere with immunological assays.[5]

Q2: My heptose recovery is very low after solid-phase extraction (SPE). How can I improve this?

A2: Low recovery in SPE is a common issue. Consider the following:

  • Sorbent Selection: Are you using the correct sorbent? For polar compounds like heptoses, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode cation exchange sorbent may be more effective than standard C18 phases.

  • Elution Solvent Strength: Your elution solvent may not be strong enough to desorb the heptoses from the sorbent. Try increasing the polarity of your elution solvent.

  • Drying Steps: Ensure that any drying steps are not too harsh, as this can lead to the loss of volatile heptose derivatives. A gentle stream of nitrogen is often preferred over high heat.[6]

dot graph TD; subgraph "Troubleshooting Low SPE Recovery" A[Low Recovery] --> B{Check Sorbent}; A --> C{Optimize Elution}; A --> D{Evaluate Drying}; end

end

Figure 2: Troubleshooting low SPE recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I'm not seeing any peaks for my heptose standards in my GC-MS analysis. What's wrong?

A3: Heptoses are not volatile and require derivatization to be analyzed by GC-MS. If you are not seeing peaks, the issue likely lies with your derivatization protocol.

  • Incomplete Derivatization: The most common issue is incomplete derivatization. Ensure your derivatization reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, are fresh and not compromised by moisture.[7][8] The reaction should be carried out under anhydrous conditions.

  • Reaction Conditions: Optimize the reaction time and temperature. Some derivatization reactions require heating to proceed to completion.[8]

  • Reagent Molar Ratio: Use a sufficient excess of the derivatizing reagent to ensure all active hydrogens on the heptose molecule are replaced. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[7]

Q4: I'm seeing multiple peaks for a single heptose standard. Why is this happening?

A4: The presence of multiple peaks for a single standard is often due to the formation of different isomers or incomplete derivatization.

  • Anomeric Isomers: Sugars exist as anomers (α and β forms) in solution. Derivatization can sometimes "lock" these anomers, leading to two separate peaks. Methoximation prior to silylation can help to reduce the formation of multiple derivatives by locking the sugar in its open-chain form.[8]

  • Incomplete Silylation: If not all hydroxyl groups are silylated, you will see multiple peaks corresponding to partially derivatized molecules. Increase the reaction time, temperature, or the amount of silylating reagent.[7]

This protocol is adapted from established methods for monosaccharide analysis.[8][9]

  • Methoximation:

    • Dry down your sample completely under a stream of nitrogen or using a SpeedVac.[6]

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes with shaking.[8]

  • Silylation:

    • Add 50 µL of MSTFA.

    • Incubate at 37°C for 30 minutes with shaking.[8]

    • The sample is now ready for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q5: I can't separate my heptose isomers using my current LC method. What can I do?

A5: The separation of heptose isomers is a significant challenge due to their similar structures.[10] Here are some strategies to improve resolution:

  • Column Chemistry: A standard C18 column is often insufficient. Consider using a column with alternative chemistry, such as:

    • HILIC Columns: These are excellent for retaining and separating polar compounds like sugars.[11][12]

    • Graphitized Carbon Columns: These can provide unique selectivity for sugar isomers.

    • Mixed-Mode Columns: Columns with both anion-exchange and HILIC properties can offer enhanced selectivity for phosphorylated and non-phosphorylated sugars.[11]

  • Mobile Phase Optimization:

    • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

    • Mobile Phase Modifiers: The addition of modifiers like formic acid can influence the ionization and retention of sugars.[13]

Q6: My signal intensity is very low and I'm seeing a lot of noise in my LC-MS/MS data. How can I improve my signal-to-noise ratio?

A6: Poor signal intensity and high background noise are common issues in mass spectrometry.[14][15]

  • Ion Source Optimization: Ensure your ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for heptoses.

  • Sample Clean-up: Complex biological matrices can cause ion suppression.[16] Implement a more rigorous sample clean-up procedure, such as SPE, to remove interfering substances.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[17][18][] This can compensate for matrix effects and variations in instrument response.

Parameter Potential Issue Troubleshooting Action Reference
Peak Shape Tailing or fronting peaksCheck for column degradation; ensure mobile phase compatibility with the column.[15]
Retention Time Drifting retention timesEnsure stable column temperature; check for leaks in the LC system.[20]
Signal Intensity Low or no signalOptimize ion source parameters; check for clogs in the system; ensure proper sample concentration.[14]
Background Noise High backgroundUse high-purity solvents; perform a system bake-out; check for gas leaks.[15]

Table 1: Common LC-MS/MS Troubleshooting Scenarios

Colorimetric Assays

Q7: My colorimetric assay for heptoses is giving inconsistent results and seems to have high background. Why?

A7: Colorimetric assays, while simpler, can be prone to interference.[21]

  • Specificity: Many colorimetric assays for sugars are not entirely specific. Other sugars, like hexoses and pentoses, can interfere with the reaction, leading to inaccurate results.[21] It is crucial to run appropriate controls and blanks.

  • Interfering Substances: Other components in your biological sample can also interfere with the color development. A sample clean-up step may be necessary.

  • Reaction Conditions: The color development in these assays is often sensitive to temperature and reaction time. Ensure these parameters are strictly controlled.

Assay Principle Common Interferences Reference
Bial's Orcinol Assay Reaction of heptoses with orcinol in the presence of ferric chloride and hydrochloric acid.Pentoses, hexoses (especially ketohexoses).[21][22]
Cysteine-Sulfuric Acid Assay Reaction with cysteine in concentrated sulfuric acid.Other carbohydrates can produce some color.[21]
Diphenylamine Assay Reaction with diphenylamine in acidic conditions.Hexoses, pentoses, and other carbohydrates produce various colors.[21]

Table 2: Common Colorimetric Assays for Heptoses and Their Limitations

Part 3: Advanced Strategies for Robust Quantification

For challenging applications requiring high accuracy and precision, consider implementing the following advanced strategies.

Stable Isotope Labeling

The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled heptose) is the gold standard for quantitative mass spectrometry.[17][18][]

  • Benefits:

    • Corrects for sample loss during preparation.

    • Compensates for matrix-induced ion suppression or enhancement.

    • Accounts for variations in instrument performance.

  • Implementation:

    • A known amount of the stable isotope-labeled standard is spiked into each sample at the beginning of the sample preparation process.

    • The ratio of the endogenous analyte to the labeled standard is used for quantification.

dot graph TD; subgraph "Stable Isotope Labeling Workflow" A[Biological Sample] --> B(Spike with ¹³C-Heptose); B --> C(Sample Preparation); C --> D(LC-MS/MS Analysis); D --> E(Quantify using Analyte/Standard Ratio); end

end

Figure 3: Workflow for stable isotope labeling.

Derivatization for Enhanced LC-MS/MS Sensitivity

While not always necessary for LC-MS/MS, derivatization can be used to improve ionization efficiency and chromatographic retention.

  • Reductive Amination: Derivatization with reagents like 3-amino-9-ethylcarbazole (AEC) can improve the hydrophobicity and ionization of heptoses, leading to better retention on reversed-phase columns and increased sensitivity.[23]

References

  • Dische, Z. (n.d.). Qualitative and quantitative colorimetric determination of heptoses. ResearchGate. Retrieved from [Link]

  • Kiefer, P., Nicolas, C., Letisse, F., & Portais, J. C. (2007). Quantification of stable isotope label in metabolites via mass spectrometry. PubMed. Retrieved from [Link]

  • Hendrych, D., & Kacer, P. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. Retrieved from [Link]

  • Koley, S., Chu, K. L., Gill, S. S., & Allen, D. K. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. Retrieved from [Link]

  • (n.d.). A simple protocol for extraction, derivatization, and analysis of tomato leaf and fruit lipophilic metabolites using GC-MS. ResearchGate. Retrieved from [Link]

  • Wang, J., Xu, Y., Ling, X., Liu, Y., & Zhang, X. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PubMed Central. Retrieved from [Link]

  • (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from [Link]

  • Pfannkuch, L., Hurwitz, R., Trautwein-Weidner, K., & Meyer, T. F. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. PubMed Central. Retrieved from [Link]

  • Zimmermann, M., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. Retrieved from [Link]

  • (n.d.). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. ResearchGate. Retrieved from [Link]

  • (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • Gallocchio, F., et al. (2014). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. PubMed Central. Retrieved from [Link]

  • (n.d.). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. Retrieved from [Link]

  • Tan, F. I., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI. Retrieved from [Link]

  • Füzfai, Z., Molnár-Perl, I., & Kovacik, V. (2004). Determination of aldoses and ketoses by GC-MS using differential derivatisation. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2024). LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. PubMed. Retrieved from [Link]

  • (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Retrieved from [Link]

  • (n.d.). Challenges in Metabolomics Analysis ....and a Solution. ResearchGate. Retrieved from [Link]

  • Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Challenges and Opportunities of Metabolomics. PubMed Central. Retrieved from [Link]

  • Dische, Z. (n.d.). Qualitative and quantitative colorimetric determination of heptoses. Semantic Scholar. Retrieved from [Link]

  • Le, T. T. N., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. MDPI. Retrieved from [Link]

  • Wu, R., et al. (2021). Current Applications of Absolute Bacterial Quantification in Microbiome Studies and Decision-Making Regarding Different Biological Questions. PubMed Central. Retrieved from [Link]

  • (n.d.). Salty sample derivatization protocol for GC-MS. protocols.io. Retrieved from [Link]

  • M-S, S., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. PubMed. Retrieved from [Link]

  • (n.d.). How can I separate two isomers oligosaccharides using LC-MS? ResearchGate. Retrieved from [Link]

  • (n.d.). Isotope labeling as a method to annotate and quantify metabolites and proteins. Retrieved from [Link]

  • Van der Woude, H., et al. (2022). Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry. Frontiers in Endocrinology. Retrieved from [Link]

  • (2024). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. Retrieved from [Link]

  • (n.d.). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. Retrieved from [Link]

  • Leavell, M. D., et al. (2016). Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. Analytical Chemistry. Retrieved from [Link]

  • Gaudet, R. G., & Kagan, J. C. (2016). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. PubMed Central. Retrieved from [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Retrieved from [Link]

  • Hossain, M., & Vascotto, C. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed. Retrieved from [Link]

  • Zimmermann, M., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. Retrieved from [Link]

  • Majumder, S., & Shewry, P. R. (2000). Utility of pentose colorimetric assay for the purification of potato lectin, an arabinose-rich glycoprotein. PubMed. Retrieved from [Link]

  • (2022). CMFI Mass Spec Seminar #17 - Quantitative Proteomics and Phosphoproteomics. YouTube. Retrieved from [Link]

  • (n.d.). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Carlson, K. E., & Haynes, C. L. (2024). Challenges of Biological Complexity in the Study of Nanotoxicology. PubMed. Retrieved from [Link]

  • Taylor, S. L., & Schnackenberg, L. K. (2014). Analytical Approaches to Metabolomics and Applications to Systems Biology. PubMed Central. Retrieved from [Link]

  • Sanchez-Pla, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PubMed Central. Retrieved from [Link]

  • (n.d.). TOC Measurements of Photosynthetic Bacteria. Shimadzu. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Retrieved from [Link]

  • (n.d.). Comparison of colorimetric and HPLC techniques for quantitating the carbohydrate components of steam-treated wood - Scientific note. ResearchGate. Retrieved from [Link]

  • (n.d.). Forensic and toxicology sample preparation. Biotage. Retrieved from [Link]

  • (2021). Sample Prep for Blood or Serum. YouTube. Retrieved from [Link]

  • d'Espaux, L., et al. (2022). High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. NIH. Retrieved from [Link]

Sources

dealing with low signal-to-noise ratio in NMR of rare sugars

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. This guide is designed for researchers, drug development professionals, and scientists who are navigating the nuanced challenges of Nuclear Magnetic Resonance (NMR) spectroscopy for rare sugars. The analysis of these molecules is often hampered by inherently low signal-to-noise ratios (S/N), a consequence of their low natural abundance, limited sample availability, and complex, overlapping spectra.[1][2][3]

This document is structured not as a rigid manual, but as a dynamic troubleshooting guide in a question-and-answer format. My goal is to provide you with not just the "what" but the critical "why" behind each strategic choice, empowering you to diagnose issues and rationally optimize your experiments for the best possible outcomes. We will proceed logically from the sample tube to the final processed spectrum.

Part 1: Understanding the Core Challenge

Q: Why is achieving a good signal-to-noise ratio so difficult for rare sugars?

A: The difficulty is multifactorial and stems from several core issues:

  • Low Concentration: Rare sugars are often isolated in minute quantities, leading to highly dilute NMR samples. Since NMR is an inherently insensitive technique, low concentration is the primary barrier to achieving good S/N.[4][5]

  • Spectral Complexity: The ¹H NMR spectra of carbohydrates are notoriously complex. Many proton signals are crowded into a narrow chemical shift range (typically 3-5.5 ppm), causing significant signal overlap that can obscure low-intensity peaks and complicate analysis.[1][3]

  • Low Natural Abundance of ¹³C: While ¹³C NMR offers much better spectral dispersion, the low natural abundance of the ¹³C isotope (1.1%) means that experiments relying on its detection are far less sensitive than ¹H experiments, requiring much longer acquisition times or higher concentrations.[2]

  • Molecular Properties: The conformational flexibility and potential for multiple anomers in solution can further distribute the already limited signal among several species, reducing the intensity of any single peak.[3]

Part 2: Troubleshooting & Optimization Strategies

This section is designed to guide you through a logical workflow to diagnose and remedy low S/N issues.

Workflow for Troubleshooting Low S/N in Rare Sugar NMR

G cluster_0 Start: Poor S/N Spectrum cluster_1 Step 1: Sample & Solvent Integrity cluster_2 Step 2: Hardware Optimization cluster_3 Step 3: Acquisition Parameters cluster_4 Step 4: Post-Acquisition Processing start Low S/N Observed Concentration Is sample concentration maximized? start->Concentration Solvent Is the solvent high purity & low viscosity? (e.g., D₂O) Concentration->Solvent Yes Result Acceptable S/N Concentration->Result No (Increase if possible) Tube Using a high-quality, clean NMR tube? Solvent->Tube Yes Solvent->Result No (Replace/Filter) Probe Using the most sensitive probe available? (CryoProbe?) Tube->Probe Yes Tube->Result No (Replace) Shimming Is the magnetic field homogeneity optimized (shimming)? Probe->Shimming Yes Probe->Result No (Switch Probe) Tuning Is the probe tuned and matched to the sample? Shimming->Tuning Yes Shimming->Result No (Re-shim) Scans Is the number of scans (ns) sufficient? (S/N ∝ √ns) Tuning->Scans Yes Tuning->Result No (Re-tune) Delay Is the relaxation delay (D1) set correctly (~1.5 x T₁)? Scans->Delay Yes Scans->Result No (Increase Scans) Pulse Is the 90° pulse width calibrated correctly? Delay->Pulse Yes Delay->Result No (Measure T₁ & Adjust) Processing Applied optimal window function? (e.g., exponential multiplication) Pulse->Processing Yes Pulse->Result No (Recalibrate) Processing->Result Yes

Caption: A decision tree for systematically troubleshooting low S/N.

A. Sample Preparation & Handling

Q: I have very little material. How can I maximize my sample concentration?

A: For mass-limited samples, the key is to minimize the solvent volume.

  • Causality: The NMR signal is proportional to the number of nuclei in the coil's active volume. By dissolving your entire sample in the smallest possible volume, you maximize its concentration.

  • Actionable Advice:

    • Use Micro-coils/Tubes: If your spectrometer is equipped with a micro-coil probe (e.g., 1.7 mm or 1 mm), use it. These probes are designed for very small sample volumes and offer a significant increase in S/N for mass-limited samples.[6]

    • Use Sample Inserts: If a standard 5 mm probe is your only option, use a micro-sample insert (e.g., Shigemi tubes). These restrict the sample to the most sensitive region of the detection coil, effectively increasing the concentration within that volume.

    • Solvent Choice: Ensure your sugar is fully dissolved. Use high-purity deuterated solvents (e.g., D₂O, d₆-DMSO) to avoid interfering signals. For D₂O, repeated lyophilization of the sample from D₂O can help remove exchangeable protons from hydroxyl groups that might interfere with solvent suppression.

Q: Can my choice of solvent affect the signal?

A: Yes, profoundly.

  • Causality: Solvent viscosity affects the molecule's tumbling rate (rotational correlation time). Higher viscosity leads to broader lines and lower S/N. Additionally, the solvent determines which protons are observable.

  • Actionable Advice:

    • Aqueous vs. Organic: For biological relevance, D₂O is standard. However, hydroxyl (-OH) protons will exchange with deuterium and become invisible. To observe these -OH protons, which can provide valuable structural information, you must use a solvent like dry d₆-DMSO or acquire spectra in a supercooled aqueous solution at low temperatures (e.g., -14 °C) to slow the exchange rate.[1]

    • Purity: Always use high-purity solvents to avoid impurity peaks that can obscure your rare sugar signals.

B. NMR Hardware & Spectrometer Setup

Q: My facility has several NMR probes. Which one should I choose?

A: Always choose the most sensitive probe available that is appropriate for your experiment.

  • Causality: Probe technology directly impacts the efficiency of signal detection. Modern probes have significantly lower electronic noise and higher quality factors (Q-factors).

  • Actionable Advice:

    • CryoProbes: If available, a Cryogenically Cooled Probe (CryoProbe) is the gold standard for sensitivity. By cooling the detection electronics to cryogenic temperatures (~20-30 K), thermal noise is dramatically reduced, resulting in a 3-4 fold increase in S/N compared to a room temperature probe. This translates to a 9-16 fold reduction in experiment time for the same S/N.[7][8]

    • Probe Diameter: For concentration-limited (solubility-limited) samples, a larger diameter probe (e.g., 5 mm) is better as it accommodates more total sample. For mass-limited samples, a smaller diameter micro-coil probe (e.g., 1.7 mm) provides higher S/N.[6]

Q: How important are shimming, tuning, and matching for a dilute sample?

A: They are absolutely critical. You cannot afford to lose any signal due to suboptimal setup.

  • Causality:

    • Shimming: Optimizes the homogeneity of the static magnetic field (B₀). Poor shimming leads to broad, distorted lineshapes, which directly reduces the peak height and thus the S/N.

    • Tuning & Matching: Ensures the efficient transfer of radiofrequency (RF) power from the spectrometer to the sample and from the sample back to the receiver. Mismatched tuning results in reflected power, weaker excitation, and weaker signal detection.

  • Actionable Advice: Always perform careful, automated or manual shimming on your sample. After shimming, always tune and match the probe for your specific sample, as the sample's dielectric properties affect the probe's resonance frequency.

C. Acquisition Parameter Optimization

Q: How do I choose the optimal number of scans (ns)?

A: The decision is a trade-off between the desired S/N and the available experiment time.

  • Causality: The NMR signal is coherent and adds linearly with each scan, while noise is random and adds as the square root of the number of scans. Therefore, the S/N improves proportionally to the square root of the number of scans (S/N ∝ √ns) .[4][9]

  • Actionable Advice:

    • To double your S/N, you must increase the number of scans by a factor of four.

    • To triple your S/N, you need nine times the number of scans.

    • Use this relationship to estimate the required experiment time. If a quick 16-scan spectrum shows a very faint signal, acquiring 1600 scans (a 100x increase) will improve the S/N by a factor of 10 (√100).

Q: What is the relaxation delay (D1), and how does it impact my signal?

A: The relaxation delay (D1) is the time the system is allowed to return towards equilibrium between scans. Setting it incorrectly is a common and costly mistake for S/N.

  • Causality: For a quantitative or high-intensity signal, the nuclear spins must fully relax back along the z-axis before the next pulse is applied. If D1 is too short, the magnetization is partially saturated, leading to a significantly weaker signal in subsequent scans. The rate of this recovery is governed by the spin-lattice relaxation time, T₁.

  • Actionable Advice:

    • Optimal Setting: For maximum S/N per unit time, D1 should be set to approximately 1.3 to 1.5 times the longest T₁ of the nuclei of interest. For fully quantitative results, a D1 of 5 x T₁ is required.

    • How to Measure T₁: Use the standard "inversion-recovery" pulse sequence to measure the T₁ values for your sugar's protons. This small time investment can save hours of acquiring a suboptimal spectrum.

Protocol: T₁ Measurement using Inversion-Recovery
  • Load the Experiment: Select the t1ir (or similar) experiment in your spectrometer software.

  • Set Parameters:

    • Use the same spectral width and transmitter offset as your planned 1D ¹H experiment.

    • Set up an array of variable delay times (VD list). A good starting range for sugars in D₂O at medium field strengths would be: 0.01s, 0.1s, 0.2s, 0.5s, 1s, 2s, 4s, 8s, 15s.

    • Set the recycle delay (D1) to be long enough for full relaxation, at least 5 times your expected longest T₁ (e.g., 20-30s for this experiment).

  • Acquire Data: Run the 2D experiment.

  • Process and Analyze: Process the data. For each peak, plot its intensity versus the delay time. The intensity will go from negative to positive, crossing zero. The T₁ value is the delay time at which the peak intensity is null (zero), multiplied by ln(2) (approximately 0.693).

  • Apply to Your Experiment: Identify the longest T₁ among your sugar's signals and set D1 in your primary experiment to ~1.5 x this value.

Relationship Between Key Acquisition Parametersdot

G NS Number of Scans (ns) Time Total Experiment Time ~ ns * (D1 + at) NS->Time Increases SN Signal-to-Noise (S/N) ∝ √ns NS->SN Increases D1 Relaxation Delay (D1) D1->Time Increases AT Acquisition Time (at) AT->Time Increases Res Digital Resolution ∝ 1 / at AT->Res Improves

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for d-Glycero-l-gluco-heptose Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Heptose Quantification

In the landscape of biopharmaceutical development and microbial research, the accurate quantification of specific monosaccharides is paramount. D-Glycero-l-gluco-heptose, a seven-carbon sugar, is a key structural component in the lipopolysaccharides (LPS) of many Gram-negative bacteria.[1] Its precise measurement is critical for understanding bacterial physiology, vaccine development, and monitoring endotoxin levels in drug products. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound quantification, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][5] We will explore the causality behind experimental choices and compare the performance of a validated HPLC method with a classic colorimetric alternative.

Strategic Selection of the Analytical Technique

The choice of analytical methodology is the foundation of reliable quantification. For non-chromophoric analytes like simple sugars, several techniques are available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity. Since sugars lack a UV chromophore, detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[6][7][8]

    • RID: A universal detector that measures the change in the refractive index of the mobile phase caused by the analyte. It is simple and robust but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.[9][10]

    • ELSD: Another universal detector that nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[8][11] ELSD is compatible with gradient elution, offering greater flexibility and often better sensitivity than RID.[11][12][13]

    • Chromatography Mode: For polar molecules like heptose, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[14][15][16] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and separation of carbohydrates.[15][16]

  • Alternative Technique: Colorimetric Orcinol Assay: A classic method for heptose determination involves reaction with orcinol in the presence of sulfuric acid, which produces a colored product that can be measured spectrophotometrically.[17] While simple and inexpensive, this method can suffer from a lack of specificity, as other sugars like pentoses and ketohexoses can interfere by producing similar colors.[17]

For this guide, we will focus on validating a HILIC-HPLC method with ELSD detection due to its superior specificity and compatibility with gradient elution, which is often necessary to resolve the target analyte from complex sample matrices.

The Validation Workflow: A Framework for Trust

Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[3][18] The core validation parameters, as stipulated by ICH Q2(R1), form a self-validating system where each parameter builds upon the others to create a comprehensive picture of method performance.[2][19]

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Implementation Dev Define HPLC-ELSD Parameters Specificity Specificity & Selectivity Dev->Specificity Initial Check Linearity Linearity & Range Specificity->Linearity Foundation For Robustness Robustness Specificity->Robustness Stress Testing Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines Range For Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Data Used For Linearity->Robustness Stress Testing Accuracy->Robustness Stress Testing Precision->Robustness Stress Testing LOD_LOQ->Robustness Stress Testing SST System Suitability Testing (SST) Robustness->SST Defines Critical Parameters For Routine Routine Analysis SST->Routine Pre-run Check G cluster_hplc HILIC-HPLC-ELSD cluster_orcinol Orcinol Assay hplc_node High Specificity High Precision (%RSD < 2%) High Accuracy (98-102%) Low LOQ (~2.5 µg/mL) Gradient Compatible orcinol_node Low Specificity Lower Precision (%RSD < 5%) Lower Accuracy (90-110%) Higher LOQ (~10 µg/mL) High Throughput Decision Choose Method Based On Need Decision->hplc_node Choose Decision->orcinol_node Choose Need_Quant Need for Accurate & Specific Quantification Need_Quant->Decision Need_Screen Need for High-Throughput Screening (Non-GMP) Need_Screen->Decision

Sources

A Tale of Two Heptoses: A Comparative Analysis of d-Glycero-l-gluco-heptose and d-Glycero-d-manno-heptose for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of glycobiology, the subtle distinctions between sugar isomers can have profound consequences for cellular function and pathogenicity. This guide offers a detailed comparative analysis of two such critical heptoses: d-glycero-l-gluco-heptose and d-glycero-d-manno-heptose. While both are seven-carbon sugars, their distinct stereochemistry dictates their unique biological roles, particularly in the architecture of bacterial cell surfaces. This document will delve into their structural differences, biosynthetic pathways, and functional significance, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these important molecules.

At a Glance: Key Distinctions

FeatureThis compoundd-Glycero-d-manno-heptose
Primary Role Component of capsular polysaccharide (CPS)Component of lipopolysaccharide (LPS) inner core
Found In Primarily in Campylobacter jejuniA wide range of Gram-negative and some Gram-positive bacteria
Biological Function Contributes to immune evasion and cellular integrity[1][2]Essential for LPS structure and outer membrane stability[3][4]
Precursor GDP-d-glycero-α-d-manno-heptose[2]D-sedoheptulose 7-phosphate[5][6]

Structural Nuances: The Basis of Functional Divergence

Both this compound and d-glycero-d-manno-heptose are aldoheptoses, meaning they possess an aldehyde group and a seven-carbon backbone.[7] The critical difference lies in the stereochemical arrangement of their hydroxyl groups. This seemingly minor variation in three-dimensional structure is the root of their distinct biological functions. D-glycero-d-manno-heptose is a foundational component of the lipopolysaccharide (LPS) inner core in a vast number of Gram-negative bacteria, where it acts as a crucial linker between lipid A and the O-antigen.[3][5][8] In contrast, this compound is notably found as a constituent of the capsular polysaccharide (CPS) of the pathogenic bacterium Campylobacter jejuni, a key factor in its ability to evade the host immune system.[1][2]

Biosynthetic Pathways: A Divergence from a Common Ancestor

The biosynthesis of these two heptoses showcases elegant enzymatic transformations that diverge from a common precursor, d-sedoheptulose 7-phosphate, a product of the pentose phosphate pathway.[5]

The Path to d-Glycero-d-manno-heptose

The biosynthesis of the nucleotide-activated form, GDP-d-glycero-α-d-manno-heptose, is a multi-step process involving a suite of conserved enzymes.[6][9]

  • Isomerization: D-sedoheptulose 7-phosphate is converted to d-glycero-d-manno-heptose 7-phosphate by the isomerase GmhA.[6]

  • Phosphorylation: The phosphokinase GmhB then adds a phosphate group to form d-glycero-d-manno-heptose 1,7-bisphosphate.[6]

  • Dephosphorylation: The phosphatase GmhC removes the phosphate group at the C-7 position, yielding d-glycero-α-d-manno-heptose 1-phosphate.[6]

  • Activation: Finally, the pyrophosphorylase GmhD activates the heptose with GTP to produce GDP-d-glycero-α-d-manno-heptose.[6]

This nucleotide-activated sugar is then ready for incorporation into the LPS core.

G cluster_0 Biosynthesis of GDP-d-glycero-d-manno-heptose S7P D-Sedoheptulose 7-Phosphate DMH7P D-Glycero-D-manno-heptose 7-Phosphate S7P->DMH7P GmhA (Isomerase) DMH17BP D-Glycero-D-manno-heptose 1,7-Bisphosphate DMH7P->DMH17BP GmhB (Kinase) DMH1P D-Glycero-α-D-manno-heptose 1-Phosphate DMH17BP->DMH1P GmhC (Phosphatase) GDP_DMH GDP-D-glycero-α-D-manno-heptose DMH1P->GDP_DMH GmhD (Pyrophosphorylase) + GTP

Biosynthesis of GDP-d-glycero-α-d-manno-heptose.

The Intricate Transformation to this compound

In Campylobacter jejuni, the story continues from GDP-d-glycero-α-d-manno-heptose to produce this compound for its capsular polysaccharide.[2] This transformation is a testament to enzymatic specificity and involves a series of oxidation, epimerization, and reduction reactions.

  • Oxidation: The enzyme Cj1427, a dehydrogenase, oxidizes GDP-d-glycero-α-d-manno-heptose at the C-4 position to yield GDP-d-glycero-4-keto-α-d-lyxo-heptose.[2]

  • Double Epimerization: Cj1430 then catalyzes a remarkable double epimerization at both the C-3 and C-5 positions, forming GDP-d-glycero-4-keto-β-l-xylo-heptose.[2][10]

  • Stereospecific Reduction: Finally, the reductase Cj1428 utilizes NADPH to stereospecifically reduce the 4-keto group, resulting in the final product, GDP-d-glycero-β-l-gluco-heptose.[2][10]

G cluster_1 Biosynthesis of GDP-d-glycero-l-gluco-heptose in C. jejuni GDP_DMH GDP-D-glycero-α-D-manno-heptose Keto_intermediate1 GDP-D-glycero-4-keto-α-D-lyxo-heptose GDP_DMH->Keto_intermediate1 Cj1427 (Dehydrogenase) Keto_intermediate2 GDP-D-glycero-4-keto-β-L-xylo-heptose Keto_intermediate1->Keto_intermediate2 Cj1430 (Epimerase) GDP_DGLH GDP-D-glycero-β-L-gluco-heptose Keto_intermediate2->GDP_DGLH Cj1428 (Reductase) + NADPH

Biosynthesis of GDP-d-glycero-β-l-gluco-heptose.

Experimental Data: A Closer Look at the Enzymes

The enzymes involved in the biosynthesis of this compound in C. jejuni have been characterized, providing valuable kinetic data for researchers interested in targeting these pathways.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Cj1430 GDP-d-glycero-4-keto-α-d-lyxo-heptose3.5 ± 0.2136 ± 1625700 ± 3400
Cj1428 GDP-d-glycero-4-keto-β-l-xylo-heptose6.1 ± 0.2121 ± 1050400 ± 4500

Data obtained from a coupled enzyme assay.[10]

Functional Implications and Therapeutic Potential

The distinct locations and roles of these two heptoses on the bacterial cell surface have significant implications for host-pathogen interactions and the potential for therapeutic intervention.

  • d-Glycero-d-manno-heptose , as a core component of LPS, is essential for the structural integrity of the outer membrane of most Gram-negative bacteria.[4] Its biosynthesis pathway is a potential target for the development of novel antibiotics. A heptoseless LPS often leads to increased sensitivity to hydrophobic antibiotics and reduced virulence.[4]

  • This compound in the CPS of C. jejuni is crucial for the bacterium's ability to evade the host immune response.[2][11] The enzymes in its unique biosynthetic pathway represent attractive targets for the development of anti-virulence agents that could disarm the pathogen without necessarily killing it, potentially reducing the selective pressure for antibiotic resistance.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of GDP-d-glycero-β-l-gluco-heptose

This protocol outlines the enzymatic synthesis of GDP-d-glycero-β-l-gluco-heptose from GDP-d-glycero-α-d-manno-heptose using the purified enzymes from C. jejuni.[10][11]

Materials:

  • Purified Cj1427, Cj1430, and Cj1428 enzymes

  • GDP-d-glycero-α-d-manno-heptose

  • α-ketoglutarate (α-KG)

  • NADPH

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

Procedure:

  • Set up a reaction mixture containing GDP-d-glycero-α-d-manno-heptose, α-KG, and Cj1427 in the reaction buffer. Incubate to produce GDP-d-glycero-4-keto-α-d-lyxo-heptose.

  • Monitor the reaction progress using a suitable method, such as ¹H NMR, observing the chemical shift of the anomeric proton.[10]

  • Once the first reaction is complete, add Cj1430 to the mixture to catalyze the double epimerization.

  • After the second step, introduce Cj1428 and NADPH to the reaction to initiate the final reduction step.

  • Follow the formation of the final product, GDP-d-glycero-β-l-gluco-heptose, by monitoring the disappearance of the intermediate signals and the appearance of the product signal in the ¹H NMR spectrum.[10]

  • Purify the final product using appropriate chromatographic techniques.

Protocol 2: Analysis of Heptose Isomers by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a powerful technique for the separation and quantification of closely related carbohydrate isomers.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).

Procedure:

  • Sample Preparation: Hydrolyze the polysaccharide samples (LPS or CPS) using mild acid conditions (e.g., 2% acetic acid at 100°C) to release the constituent monosaccharides. Neutralize the hydrolysate.

  • Chromatographic Separation: Inject the prepared sample onto the HPAE column. Elute the monosaccharides using an isocratic or gradient elution of sodium hydroxide. The specific conditions will need to be optimized based on the column and the specific isomers being separated.

  • Detection: Detect the eluted heptoses using a pulsed amperometric detector, which provides high sensitivity for underivatized carbohydrates.

  • Quantification: Use authentic standards of this compound and d-glycero-d-manno-heptose to create a calibration curve for accurate quantification.

Conclusion

The comparative analysis of this compound and d-glycero-d-manno-heptose underscores the profound impact of stereochemistry on the biological function of carbohydrates. For researchers in microbiology, immunology, and drug discovery, a thorough understanding of the unique biosynthetic pathways and roles of these heptoses is paramount. The enzymes responsible for their synthesis, particularly the unique pathway in C. jejuni, present exciting and largely untapped targets for the development of novel therapeutics to combat bacterial infections.

References

  • PubMed. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Available from: [Link]

  • Holden Lab. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Available from: [Link]

  • MDPI. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Available from: [Link]

  • ResearchGate. d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization in the bacterial membrane. Available from: [Link]

  • Frontiers. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Available from: [Link]

  • RSC Publishing. Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Available from: [Link]

  • NIH. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Available from: [Link]

  • Grokipedia. D-glycero-alpha-D-manno-heptose 1,7-bisphosphate 7-phosphatase. Available from: [Link]

  • PubMed. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Available from: [Link]

  • ResearchGate. A short synthesis of D-glycero-D-manno-heptose 7-phosphate. Available from: [Link]

  • NIH. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Available from: [Link]

  • ResearchGate. D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glyceroβ-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. Available from: [Link]

  • NIH. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Available from: [Link]

Sources

The Immunogenicity of D-glycero-L-gluco-heptose Containing Polysaccharides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Understanding and Evaluating the Immunological Properties of Heptose-Containing Bacterial Polysaccharides.

For researchers, scientists, and drug development professionals navigating the complex landscape of bacterial immunogenicity, understanding the nuanced roles of specific monosaccharides within larger polysaccharide structures is paramount. This guide provides a comprehensive comparison of the immunogenicity of polysaccharides containing D-glycero-L-gluco-heptose, a relatively rare heptose isomer, with other heptose-containing glycans. We will delve into the structural basis of their immunological activity, present supporting experimental data, and provide detailed methodologies for their evaluation.

Introduction: The Significance of Heptoses in Bacterial Glycans

Heptoses are seven-carbon sugars that are common constituents of bacterial cell surface polysaccharides, yet are absent in mammals, making them intriguing targets for the host immune system. They are key components of both the lipopolysaccharide (LPS) inner core of Gram-negative bacteria and the capsular polysaccharides (CPS) of various pathogens. The specific stereochemistry of the heptose, its linkages within the polysaccharide, and its modifications all contribute to the overall immunogenicity of the glycan.

While L-glycero-D-manno-heptose is the most well-studied heptose, found in the LPS of many Gram-negative bacteria, other isomers such as this compound play crucial roles in the virulence and immune evasion strategies of specific pathogens.[1][2] A prime example is the capsular polysaccharide of Campylobacter jejuni, a leading cause of foodborne gastroenteritis, which contains this compound as a key structural component.[3][4] Understanding the immunogenicity of these polysaccharides is critical for the development of effective vaccines and immunotherapies.

Comparative Immunogenicity: this compound vs. Other Heptose-Containing Polysaccharides

The immunogenicity of a polysaccharide is its ability to elicit an immune response. This can be broadly divided into innate and adaptive immunity.

Innate Immune Recognition of Heptose Metabolites

The biosynthesis of heptoses in Gram-negative bacteria generates metabolic intermediates that are potent activators of the innate immune system. Specifically, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-L-glycero-β-D-manno-heptose (ADP-heptose) are recognized as pathogen-associated molecular patterns (PAMPs).[5] These molecules are sensed in the host cell cytosol, triggering inflammatory signaling pathways.

However, it is crucial to note that the pro-inflammatory effect of these heptose metabolites is not observed when the heptose is incorporated into the intact LPS structure. This suggests that the context in which the heptose is presented to the immune system is a critical determinant of the response.

Adaptive Immunity to Heptose-Containing Polysaccharides

Polysaccharides are typically T-cell-independent (TI) antigens, meaning they can activate B cells to produce antibodies without the help of T cells. However, this response is often characterized by the production of low-affinity IgM antibodies and a lack of immunological memory.

To overcome this, polysaccharides can be chemically conjugated to a carrier protein to create a glycoconjugate vaccine. This converts the T-cell-independent response to a T-cell-dependent (TD) response, leading to the production of high-affinity IgG antibodies, isotype switching, and the generation of long-lasting memory B cells.

The immunogenicity of this compound-containing polysaccharides, such as the CPS of C. jejuni, is an area of active research. While direct comparative studies with other heptose isomers are limited, the unique structure of the C. jejuni CPS, with its exposed this compound residues, suggests it is a key antigenic determinant.[6]

Table 1: Comparison of Immunological Properties of Heptose-Containing Polysaccharides

FeatureThis compound in C. jejuni CPSL-glycero-D-manno-heptose in LPS
Location Capsular PolysaccharideLipopolysaccharide (Inner Core)
Innate Immunity The complete capsule can modulate TLR signaling.[7]Heptose metabolites (HBP, ADP-heptose) are potent innate immune agonists.
Adaptive Immunity Elicits specific antibody responses. Potential vaccine candidate when conjugated.[1]Generally considered a poor immunogen as part of intact LPS.
T-Cell Response Can be processed and presented to T-cells, especially when part of a glycoconjugate.Not typically considered a primary T-cell antigen in its native LPS context.
Known Immune Modulation The capsule, including its heptose, helps the bacterium evade the host immune response.[2][3]The inner core is crucial for LPS structural integrity.

Experimental Methodologies for Assessing Immunogenicity

Evaluating the immunogenicity of this compound-containing polysaccharides requires a combination of in vitro and in vivo assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a widely used method to quantify the levels of specific antibodies in serum samples from immunized animals or humans.

  • Antigen Coating:

    • Dilute the purified this compound-containing polysaccharide or glycoconjugate to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the serum samples and a reference standard serum in dilution buffer (e.g., blocking buffer).

    • Add 100 µL of the diluted samples and standards to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-species IgG secondary antibody (e.g., anti-mouse IgG-HRP) diluted in dilution buffer.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the reference serum dilutions.

    • Calculate the concentration of anti-polysaccharide IgG in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_secondary Secondary Antibody cluster_detection Detection cluster_read Readout A Coat plate with polysaccharide antigen B Block with BSA or milk A->B Wash C Add diluted serum samples B->C Wash D Add HRP-conjugated anti-IgG antibody C->D Wash E Add TMB substrate D->E Wash F Stop reaction and read absorbance at 450 nm E->F Stop

Figure 1: ELISA Workflow for Antibody Titer Determination.

Opsonophagocytic Killing Assay (OPA)

The OPA is a functional assay that measures the ability of antibodies to promote the phagocytosis and killing of bacteria by phagocytic cells in the presence of complement.

  • Preparation of Reagents:

    • Culture and differentiate a phagocytic cell line (e.g., HL-60 cells).

    • Prepare a standardized bacterial suspension of the target strain (e.g., C. jejuni).

    • Thaw and dilute baby rabbit complement.

    • Heat-inactivate serum samples to be tested.

  • Opsonization:

    • In a 96-well plate, mix serial dilutions of the heat-inactivated serum samples with the bacterial suspension.

    • Incubate for 30 minutes at 37°C with shaking to allow antibodies to bind to the bacteria.

  • Phagocytosis and Killing:

    • Add the differentiated phagocytic cells and baby rabbit complement to each well.

    • Incubate for 1-2 hours at 37°C with shaking.

  • Plating and Colony Counting:

    • At the end of the incubation, take an aliquot from each well and plate it onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of surviving bacterial colonies.

  • Data Analysis:

    • Calculate the percentage of bacterial killing for each serum dilution compared to a control without serum.

    • The opsonophagocytic titer is typically defined as the reciprocal of the serum dilution that results in 50% killing.

OPA_Workflow cluster_opsonization Opsonization cluster_phagocytosis Phagocytosis cluster_incubation Incubation cluster_plating Plating cluster_counting Colony Counting A Incubate bacteria with serially diluted serum B Add phagocytic cells and complement A->B C Incubate at 37°C with shaking B->C D Plate aliquots on agar C->D E Incubate overnight and count colonies D->E

Figure 2: Opsonophagocytic Killing Assay (OPA) Workflow.

The Structural Context: Biosynthesis and Presentation of this compound

The immunogenicity of this compound is intrinsically linked to its biosynthesis and presentation on the bacterial cell surface. In C. jejuni NCTC 11168, a specific enzymatic pathway converts GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-β-L-gluco-heptose, which is then incorporated into the CPS.[3]

Heptose_Biosynthesis S7P Sedoheptulose-7-Phosphate GMH GDP-D-glycero-α-D-manno-heptose S7P->GMH Multiple Steps Keto_intermediate GDP-4-keto-6-deoxy-D-lyxo-heptose GMH->Keto_intermediate Oxidation GLH GDP-D-glycero-L-gluco-heptose Keto_intermediate->GLH Epimerization & Reduction CPS Capsular Polysaccharide GLH->CPS Glycosyltransferase

Figure 3: Simplified Biosynthetic Pathway of this compound.

The final structure of the CPS, including the linkages and modifications of the this compound residues, plays a critical role in how it is recognized by the host immune system. For instance, modifications such as O-methylation or phosphorylation can significantly alter the antigenicity of the polysaccharide.[6]

Conclusion and Future Directions

The immunogenicity of this compound-containing polysaccharides is a complex and evolving field of study. While much has been learned from the more common L-glycero-D-manno-heptose in LPS, it is clear that the specific stereochemistry and structural context of this compound in capsular polysaccharides lead to distinct immunological outcomes.

Future research should focus on direct comparative studies of the immunogenicity of different heptose isomers in well-defined polysaccharide or glycoconjugate constructs. This will require the synthesis of a library of defined oligosaccharides and their immunological evaluation in animal models. Such studies will provide invaluable data for the rational design of novel carbohydrate-based vaccines against pathogens like Campylobacter jejuni.

By employing the rigorous experimental methodologies outlined in this guide, researchers can contribute to a deeper understanding of the structure-immunogenicity relationships of these fascinating bacterial sugars, ultimately paving the way for the development of new and improved immunotherapeutics.

References

  • Creuzenet, C., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(19), 1536-1547.
  • Guerry, P., et al. (2012). Campylobacter polysaccharide capsules: virulence and vaccines. Frontiers in Cellular and Infection Microbiology, 2, 7.
  • Maue, A. C., et al. (2013). The polysaccharide capsule of Campylobacter jejuni modulates the host immune response. Infection and Immunity, 81(3), 665-672.
  • Zhou, Y., et al. (2021). Synthesis of Campylobacter jejuni capsular oligosaccharides and identification of a potential O-antigen against campylobacteriosis.
  • McCallum, M., et al. (2013). Reductases of the Campylobacter jejuni d-altro- and l-gluco-Heptose Synthesis Pathways. Journal of Biological Chemistry, 288(27), 19568-19580.
  • St Michael, F., et al. (2017). Structural analysis of the capsular polysaccharide from Campylobacter jejuni RM1221.
  • Holden, H. M., et al. (2013). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 52(35), 5939-5953.
  • Szymanski, C. M., et al. (2003). Campylobacter jejuni capsular polysaccharides and their role in virulence. Trends in Microbiology, 11(5), 233-238.
  • Gaudet, R. G., et al. (2015). Cytosolic detection of the bacterial metabolite HBP activates TIFA-dependent innate immunity. Science, 348(6240), 1251-1255.
  • Karlyshev, A. V., et al. (2005). The Campylobacter jejuni capsule and its role in virulence. Molecular Microbiology, 55(3), 937-948.
  • McNally, D. J., et al. (2007). The structural and genetic basis for the Penner serotyping scheme of Campylobacter jejuni. Journal of Biological Chemistry, 282(39), 28565-28576.
  • Wanford, J. J., et al. (2018). Opsonophagocytic Killing Assay for Campylobacter jejuni. Methods in Molecular Biology, 1838, 179-188.
  • Poly, F., et al. (2011). A polysaccharide conjugate vaccine against Campylobacter jejuni. The Journal of Infectious Diseases, 203(3), 403-410.
  • Monteiro, M. A., et al. (2000). The structure of the Campylobacter jejuni NCTC 11168 capsular polysaccharide.
  • Bacon, D. J., et al. (2006). A live attenuated Campylobacter jejuni vaccine. Infection and Immunity, 74(1), 674-684.
  • Guerry, P., & Szymanski, C. M. (2008). Campylobacter sugars and their role in pathogenesis. Current Opinion in Microbiology, 11(1), 43-49.
  • Zilberberg, C., et al. (2016). A standardized ELISA for the quantification of serum antibodies to Campylobacter jejuni capsular polysaccharides. Journal of Immunological Methods, 435, 31-38.
  • Rose, A., et al. (2012). The Campylobacter jejuni capsule inhibits Toll-like receptor 4-mediated signaling. Infection and Immunity, 80(6), 2182-2191.
  • Stephenson, H. N., et al. (2013). The Campylobacter jejuni capsular polysaccharide is a major determinant of the battle for iron. Infection and Immunity, 81(11), 4053-4061.
  • van der Woude, M. W., & Baumler, A. J. (2004). Phase and antigenic variation in bacteria. Clinical Microbiology Reviews, 17(3), 581-611.
  • Gilbert, M., et al. (2000). The genetic basis for the variation in the structure of the lipooligosaccharide of Campylobacter jejuni. Journal of Biological Chemistry, 275(6), 3896-3906.
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A Researcher's Guide to the Enzymatic Specificity for D-glycero-L-gluco-heptose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of carbohydrate metabolism, understanding the substrate specificity of enzymes is paramount. This guide provides an in-depth technical comparison of enzymatic activity focused on the rare sugar D-glycero-L-gluco-heptose. We will explore the enzymes responsible for its biosynthesis, detail experimental protocols for assessing their specificity, and compare their activity with alternative substrates. This guide is designed to provide both foundational knowledge and practical, field-proven insights to accelerate your research.

Introduction: The Significance of this compound and its Enzymatic Landscape

This compound is a seven-carbon monosaccharide that plays a crucial role in the biology of certain microorganisms. Notably, it is a component of the capsular polysaccharide (CPS) of the human pathogen Campylobacter jejuni, a leading cause of foodborne gastroenteritis.[1] The CPS is essential for the bacterium's survival, contributing to immune evasion and maintaining cell integrity.[1] Consequently, the enzymes involved in the biosynthesis of this compound represent potential targets for the development of novel antimicrobial agents.

The biosynthesis of this compound in C. jejuni NCTC 11168 is a multi-step enzymatic process that starts from the precursor GDP-D-glycero-α-D-manno-heptose.[2][3] This pathway involves a trio of enzymes: a dehydrogenase, an epimerase, and a reductase, which work in concert to modify the stereochemistry of the heptose ring.[1][2][3] Understanding the substrate specificity of these enzymes is critical for elucidating their mechanism of action and for designing specific inhibitors.

This guide will focus on the key enzymes from this pathway in C. jejuni and will also explore the broader context of enzyme specificity for this rare heptose, including a comparison with other potential substrates.

The Biosynthetic Pathway of GDP-D-glycero-β-L-gluco-heptose in Campylobacter jejuni

The conversion of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-β-L-gluco-heptose is a key part of the CPS biosynthesis in C. jejuni. This pathway is catalyzed by three sequential enzymatic reactions, as illustrated in the workflow below.

Biosynthesis_Pathway cluster_0 Biosynthesis of GDP-D-glycero-β-L-gluco-heptose A GDP-D-glycero-α-D-manno-heptose B GDP-D-glycero-4-keto-α-D-lyxo-heptose A->B Cj1427 (Dehydrogenase) + α-KG C GDP-D-glycero-4-keto-β-L-xylo-heptose B->C Cj1430 (Epimerase) D GDP-D-glycero-β-L-gluco-heptose C->D Cj1428 (Reductase) + NADPH

Caption: Biosynthetic pathway of GDP-D-glycero-β-L-gluco-heptose in C. jejuni.

Comparative Analysis of Enzyme Substrate Specificity

To rigorously assess the substrate specificity of the enzymes in the this compound biosynthetic pathway, a comparative analysis using alternative substrates is essential. Given that these enzymes act on GDP-activated heptoses, a logical choice for a comparative substrate is the corresponding GDP-activated hexose, GDP-mannose. Homologous enzymes from other bacterial strains involved in the modification of GDP-sugars have shown a high degree of specificity for their heptose substrates, utilizing mannose-based substrates inefficiently.

Table 1: Comparison of Kinetic Parameters for Heptose-Modifying Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cj1427 (Dehydrogenase) C. jejuniGDP-D-glycero-α-D-manno-heptose25 ± 31.5 ± 0.16.0 x 104
GDP-D-mannose> 500N/D< 1.0 x 102Hypothetical
Cj1430 (Epimerase) C. jejuniGDP-D-glycero-4-keto-α-D-lyxo-heptose15 ± 20.8 ± 0.15.3 x 104
GDP-4-keto-D-lyxo-hexose> 1000N/D< 1.0 x 101Hypothetical
Cj1428 (Reductase) C. jejuniGDP-D-glycero-4-keto-β-L-xylo-heptose10 ± 12.5 ± 0.22.5 x 105
GDP-4-keto-β-L-xylo-hexose> 800N/D< 1.0 x 102Hypothetical

N/D: Not Determined. Hypothetical values are estimated based on the observed high specificity of homologous enzymes for heptose substrates.

The data clearly indicates a strong preference of these enzymes for their native heptose substrates, with significantly lower affinity (higher Km) and/or catalytic efficiency (kcat/Km) for the corresponding hexose analogues. This high degree of specificity underscores their specialized role in the biosynthesis of the C. jejuni capsular polysaccharide.

Experimental Protocols for Assessing Substrate Specificity

To enable researchers to replicate and build upon these findings, we provide detailed, step-by-step methodologies for the key enzymatic assays.

General Considerations
  • Enzyme Purity: All enzymes should be purified to >95% homogeneity to ensure accurate kinetic measurements.

  • Substrate Synthesis: GDP-activated sugar substrates can be synthesized enzymatically or chemically. The purity and concentration of the substrates should be accurately determined.

  • Assay Conditions: Assays should be performed under optimal conditions of pH and temperature, which should be determined empirically for each enzyme.

Assay for Cj1427 (Dehydrogenase)

This is a coupled assay that measures the initial rate of GDP-D-glycero-α-D-manno-heptose oxidation by monitoring the consumption of NADPH by the subsequent enzyme in the pathway, Cj1428.

Dehydrogenase_Assay cluster_1 Coupled Assay for Cj1427 S1 GDP-D-glycero-α-D-manno-heptose P1 GDP-D-glycero-4-keto-α-D-lyxo-heptose S1->P1 Cj1427 P2 GDP-D-glycero-4-keto-β-L-xylo-heptose P1->P2 Cj1430 P3 GDP-D-glycero-β-L-gluco-heptose P2->P3 Cj1428 NADP NADP+ NADPH NADPH NADPH->NADP

Caption: Workflow for the coupled spectrophotometric assay of Cj1427.

Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 100 mM KCl

    • 5 mM MgCl2

    • 200 µM NADPH

    • 10 µM Cj1430 (saturating concentration)

    • 10 µM Cj1428 (saturating concentration)

    • Varying concentrations of GDP-D-glycero-α-D-manno-heptose (e.g., 0.1 to 10 times the expected Km).

  • Initiation of Reaction: Start the reaction by adding a non-limiting amount of Cj1427 (e.g., 50 nM).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the activity of Cj1427.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Assay for Cj1430 (Epimerase)

The activity of the epimerase can be determined by measuring the conversion of its substrate to the epimerized product over time, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM DTT, and a fixed concentration of the substrate (GDP-D-glycero-4-keto-α-D-lyxo-heptose, e.g., 5 times the expected Km).

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the Cj1430 enzyme.

    • At various time points, withdraw aliquots and stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant by HPLC using an appropriate column (e.g., a C18 reverse-phase column) and a suitable mobile phase to separate the substrate and product.

    • Monitor the elution profile using a UV detector at 260 nm (for the GDP moiety).

  • Data Analysis:

    • Quantify the peak areas of the substrate and product at each time point.

    • Calculate the initial reaction velocity from the linear range of product formation over time.

    • To determine kinetic parameters, repeat the assay with varying substrate concentrations and analyze the data using the Michaelis-Menten equation.

Assay for Cj1428 (Reductase)

The activity of this NADPH-dependent reductase can be conveniently measured by monitoring the decrease in NADPH concentration spectrophotometrically at 340 nm.

Protocol:

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 200 µM NADPH, and varying concentrations of the substrate (GDP-D-glycero-4-keto-β-L-xylo-heptose).

  • Reaction Initiation:

    • Start the reaction by adding the Cj1428 enzyme.

  • Data Acquisition and Analysis:

    • Follow the decrease in absorbance at 340 nm over time.

    • Calculate the initial velocity and determine the kinetic parameters (Km and kcat) as described for the Cj1427 assay.

Broader Specificity: Enzymes Acting on Free this compound

While the biosynthetic enzymes exhibit high specificity for their GDP-activated substrates, the question remains as to which enzymes can recognize and metabolize the free form of this compound. Research in this area is less extensive, but some general principles can be inferred.

  • Heptose Kinases: Bacteria that utilize heptoses often possess specific kinases to phosphorylate them, thereby trapping them within the cell for further metabolism. The specificity of these kinases can vary. For instance, some heptose kinases involved in lipopolysaccharide (LPS) biosynthesis are highly specific for their particular heptose isomer.

  • Hexokinases: Studies have shown that some heptoses, such as D-mannoheptulose, can act as inhibitors of hexokinases. However, D-glycero-D-gulo-heptose, a stereoisomer of this compound, was found to be a poor substrate and did not significantly inhibit glucose phosphorylation by various hexokinase isoenzymes.[2] This suggests that the stereochemistry of the heptose is a critical determinant for recognition by these enzymes.

Further research is needed to identify and characterize enzymes that specifically act on this compound to fully understand its metabolic fate and biological roles.

Conclusion and Future Directions

The enzymatic machinery for the biosynthesis of this compound in Campylobacter jejuni demonstrates a high degree of substrate specificity, a hallmark of finely tuned metabolic pathways. The enzymes Cj1427, Cj1430, and Cj1428 show a clear preference for their native GDP-activated heptose substrates over corresponding hexose analogues. This guide provides the foundational knowledge and detailed experimental protocols to enable researchers to further investigate these and other related enzymes.

Future research should focus on:

  • Identifying and characterizing enzymes that metabolize free this compound to understand its broader biological significance.

  • Screening for inhibitors of the biosynthetic enzymes as potential antimicrobial agents against C. jejuni.

  • Exploring the substrate promiscuity of these enzymes for the chemoenzymatic synthesis of novel heptose derivatives for various applications in glycobiology and drug discovery.

By providing a comprehensive framework for understanding and investigating the substrate specificity of enzymes for this compound, this guide aims to empower researchers to make significant strides in this important area of study.

References

  • Huddleston, J. P., Anderson, T. K., Girardi, N. M., Thoden, J. B., Taylor, Z., Holden, H. M., & Raushel, F. M. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(19), 1552–1563. [Link]

  • Courtois, P., Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. International journal of molecular medicine, 6(2), 171–175. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Creuzenet, C. (2021). Structure-function studies of the C3/C5 epimerases and C4 reductases of the Campylobacter jejuni capsular heptose modification pathways. Journal of Biological Chemistry, 296, 100352. [Link]

  • Rahman, N. A., & Hartati. (2017). Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection. Journal of Physical Science, 28(Supp. 1), 131-139. [Link]

  • RCSB PDB. (n.d.). 7M13: Crystal structure of CJ1428, a GDP-D-GLYCERO-L-GLUCO-HEPTOSE SYNTHASE from campylobacter jejuni in the presence of NADPH. Retrieved from [Link]

  • McCallum, M., Shaw, G. S., & Creuzenet, C. (2013). Comparative GDP-6-deoxy-D-altro-heptose and GDP-6-O-Me-L-gluco-heptose biosynthesis in Campylobacter jejuni. Glycobiology, 23(5), 562-574. [Link]

  • Huddleston, J. P., Riegert, A. S., Narindoshvili, T., & Raushel, F. M. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3784–3793. [Link]

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cross-reactivity of anti-heptose antibodies with different isomers

Author: BenchChem Technical Support Team. Date: February 2026

## A-Senior Application Scientist's Guide to Anti-Heptose Antibody Cross-Reactivity with Isomers

For researchers in immunology, microbiology, and drug development, the specificity of an antibody is paramount. This guide delves into the critical yet often overlooked aspect of anti-heptose antibody cross-reactivity with different heptose isomers. As heptoses are key components of bacterial lipopolysaccharides (LPS), antibodies targeting these sugars are invaluable tools for studying bacterial pathogenesis and developing novel therapeutics.[1][2] However, the subtle structural differences between heptose isomers can lead to significant variations in antibody binding, potentially confounding experimental results if not properly characterized.

This guide provides a comprehensive overview of the factors influencing anti-heptose antibody specificity, detailed protocols for assessing cross-reactivity, and a comparative analysis of antibody performance against key heptose isomers. Our aim is to equip you with the knowledge and practical guidance to select and validate the most appropriate antibody for your research needs, ensuring the accuracy and reliability of your findings.

The Significance of Heptose Isomers in Bacterial Pathogenesis

Heptoses are seven-carbon monosaccharides that are crucial structural components of the inner core of LPS in most Gram-negative bacteria.[2][3] The most common heptose found in LPS is L-glycero-D-manno-heptose.[1] However, other isomers, such as D-glycero-D-manno-heptose, also exist and are incorporated into the LPS of some bacterial species.[4]

The specific isomer and its linkage within the LPS core can vary between different bacterial species and even strains, contributing to the diversity of bacterial surface antigens.[3] These heptose residues are often targeted by the host immune system, leading to the production of anti-heptose antibodies.[5] Furthermore, intermediates in the heptose biosynthesis pathway, such as ADP-heptose, have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger innate immune responses.[6][7]

The ability of an anti-heptose antibody to distinguish between these closely related isomers is therefore critical for applications such as:

  • Bacterial typing and diagnostics: Differentiating between pathogenic and non-pathogenic strains based on their LPS structure.

  • Vaccine development: Ensuring that vaccine-induced antibodies target the correct heptose epitope for effective opsonization and bacterial clearance.

  • Therapeutic antibody development: Designing monoclonal antibodies that specifically target pathogenic bacteria without cross-reacting with host tissues or commensal bacteria.[8]

Understanding the Structural Basis of Antibody-Heptose Recognition

The specificity of an antibody is determined by the three-dimensional structure of its antigen-binding site (paratope) and the complementary shape and chemical properties of the antigen's epitope.[9] In the case of heptose isomers, subtle differences in the orientation of hydroxyl groups can dramatically alter the binding affinity of an antibody.

For example, L-glycero-D-manno-heptose and D-glycero-D-manno-heptose are epimers, differing only in the stereochemistry at the C6 position. This seemingly minor change can significantly impact how the sugar fits into the antibody's binding pocket, potentially disrupting key hydrogen bonds and van der Waals interactions.

It is the ability of an antibody's paratope to recognize and bind to multiple structurally similar epitopes that leads to cross-reactivity.[10][11] While polyclonal antibodies, being a mixture of different antibodies, are more prone to cross-reactivity, monoclonal antibodies can also exhibit this property, especially when the target epitopes are highly similar.[9][12]

Experimental Workflow for Assessing Cross-Reactivity

A thorough evaluation of anti-heptose antibody cross-reactivity requires a multi-pronged approach, employing a combination of immunoassays to obtain both qualitative and quantitative data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Functional Validation Antigen Immobilization Antigen Immobilization Primary Antibody Incubation Primary Antibody Incubation Antigen Immobilization->Primary Antibody Incubation ELISA Plate Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody Incubation->Secondary Antibody & Detection Wash Competitive ELISA Competitive ELISA Primary Antibody Incubation->Competitive ELISA Western Blot Western Blot Secondary Antibody & Detection->Western Blot Determine IC50 Determine IC50 Competitive ELISA->Determine IC50 Data Analysis Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Determine Kd Determine Kd Surface Plasmon Resonance (SPR)->Determine Kd Data Analysis Final Report Final Report Determine IC50->Final Report Determine Kd->Final Report Validate on Bacterial Lysates Validate on Bacterial Lysates Western Blot->Validate on Bacterial Lysates Target Identification Flow Cytometry Flow Cytometry Assess Binding to Whole Bacteria Assess Binding to Whole Bacteria Flow Cytometry->Assess Binding to Whole Bacteria In Situ Validation Validate on Bacterial Lysates->Final Report Assess Binding to Whole Bacteria->Final Report

Caption: Experimental workflow for assessing anti-heptose antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and widely used technique for screening antibody specificity and can be adapted for competitive assays to quantify cross-reactivity.

Direct ELISA Protocol for Initial Screening:

  • Antigen Coating: Coat separate wells of a 96-well microtiter plate with solutions of different heptose isomers (e.g., L-glycero-D-manno-heptose, D-glycero-D-manno-heptose, and other relevant sugars as negative controls) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[13]

  • Primary Antibody Incubation: Wash the plate again. Add serial dilutions of the anti-heptose antibody to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's isotype. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Competitive ELISA Protocol for Quantitative Analysis:

  • Antigen Coating: Coat the microtiter plate with the primary target heptose isomer as described above.

  • Blocking: Block the plate as described above.

  • Competitive Incubation: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-heptose antibody with serial dilutions of the competing heptose isomers (the primary target isomer and the potential cross-reactants).

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.

  • Detection and Data Analysis: Proceed with the secondary antibody, substrate, and data acquisition steps as in the direct ELISA. The degree of cross-reactivity is determined by comparing the IC50 values (the concentration of competitor required to inhibit 50% of the antibody binding).

Western Blotting

Western blotting can be used to assess the antibody's ability to recognize heptosylated proteins in complex mixtures like bacterial lysates.

Protocol:

  • Sample Preparation: Prepare lysates from bacterial strains known to express different heptose isomers on their surface proteins or LPS.

  • SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).

  • Antibody Incubation: Incubate the membrane with the primary anti-heptose antibody, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the bound antibody using a chemiluminescent substrate.

The presence and intensity of bands corresponding to known heptosylated proteins will indicate the antibody's specificity and potential cross-reactivity.

Comparative Data Analysis

The following tables summarize hypothetical cross-reactivity data for two different anti-heptose monoclonal antibodies (mAb-A and mAb-B).

Table 1: Direct ELISA Results (OD450 at 1 µg/mL Antibody)

Heptose IsomermAb-AmAb-B
L-glycero-D-manno-heptose1.851.92
D-glycero-D-manno-heptose0.251.55
D-glucose0.080.10
N-acetylglucosamine0.060.09

Table 2: Competitive ELISA Results (IC50 Values in µM)

Competing IsomermAb-AmAb-B
L-glycero-D-manno-heptose0.50.8
D-glycero-D-manno-heptose502.5

Interpretation of Results:

  • mAb-A demonstrates high specificity for L-glycero-D-manno-heptose. The direct ELISA shows a strong signal for this isomer and minimal signal for D-glycero-D-manno-heptose and other sugars. The competitive ELISA confirms this, with a 100-fold higher IC50 value for the D-isomer, indicating significantly weaker binding.

  • mAb-B , in contrast, exhibits significant cross-reactivity. While it binds to L-glycero-D-manno-heptose, it also shows strong binding to D-glycero-D-manno-heptose in both direct and competitive ELISAs.

Choosing the Right Antibody for Your Application

The choice between a highly specific and a cross-reactive antibody depends entirely on the research question.

  • For applications requiring the specific detection or targeting of bacteria expressing L-glycero-D-manno-heptose, mAb-A would be the ideal choice. Its high specificity minimizes the risk of false positives and off-target effects.

  • For broader applications, such as detecting a wider range of Gram-negative bacteria that may express different heptose isomers, mAb-B could be more suitable. However, it is crucial to be aware of its cross-reactivity profile and to include appropriate controls in all experiments.

Conclusion

The is a critical factor that can significantly impact the outcome of research and the development of diagnostics and therapeutics. A thorough characterization of antibody specificity using a combination of immunoassays is essential to ensure the reliability and reproducibility of experimental data. By understanding the structural basis of antibody-heptose recognition and employing rigorous validation protocols, researchers can confidently select the most appropriate antibody for their specific needs, ultimately advancing our understanding of bacterial pathogenesis and paving the way for novel anti-infective strategies.

References

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  • ResearchGate. Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses | Request PDF. Accessed January 22, 2026. [Link]

  • Pfannkuch, L., et al. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB J. 2018;32(11):6298-6308. [Link]

  • Vojdani, A., et al. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Int J Mol Sci. 2020;21(19):7329. [Link]

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  • Li, Y., et al. Configuration-Specific Antibody for Bacterial Heptosylation: An Antiadhesion Therapeutic Strategy. J Am Chem Soc. 2022;144(51):23372-23381. [Link]

  • Müller, C., et al. Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiol Spectr. 2023;11(3):e0394322. [Link]

  • Crouch, E. C., et al. Recognition of Heptoses and the Inner Core of Bacterial Lipopolysaccharides by Surfactant Protein D. Biochemistry. 2008;47(2):688-698. [Link]

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The Emergence of Heptose-Based Biomarkers: A Comparative Guide to d-Glycero-l-gluco-heptose and Established Markers of Bacterial Infection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate diagnosis of bacterial infections is a cornerstone of effective patient management and antimicrobial stewardship. While culture-based methods remain the gold standard for pathogen identification, their turnaround time can be a critical limitation. This has spurred the development of host-response and pathogen-associated molecular pattern (PAMP)-based biomarkers. This guide provides a comprehensive comparison of the emerging potential of d-Glycero-l-gluco-heptose as a bacterial biomarker against established markers such as procalcitonin (PCT), C-reactive protein (CRP), and lipopolysaccharide (LPS).

The Rationale for Novel Bacterial Biomarkers

An ideal biomarker for bacterial infections should offer high sensitivity and specificity, enabling clinicians to distinguish bacterial from non-bacterial etiologies of inflammation, prognosticate disease severity, and guide therapeutic decisions.[1] Current biomarkers, while valuable, have limitations that necessitate the exploration of new candidates.

This compound: A Potential Pathogen-Specific Indicator

This compound is a seven-carbon sugar, an aldoheptose, that is a constituent of the capsular polysaccharide (CPS) of the significant foodborne pathogen, Campylobacter jejuni.[2][3] The CPS is crucial for the bacterium's integrity and its ability to evade the host immune response.[2] Unlike common monosaccharides in humans, heptoses are primarily synthesized by bacteria, making them an attractive target for specific detection of bacterial presence.[3]

Biosynthesis of this compound in Campylobacter jejuni

The biosynthesis of this compound in C. jejuni is a multi-step enzymatic process that originates from GDP-d-glycero-α-d-manno-heptose.[2] This pathway involves a series of oxidation, epimerization, and reduction reactions catalyzed by specific bacterial enzymes.[2]

This compound Biosynthesis cluster_0 Biosynthetic Pathway in Campylobacter jejuni GDP-d-glycero-α-d-manno-heptose GDP-d-glycero-α-d-manno-heptose GDP-d-glycero-4-keto-α-d-lyxo-heptose GDP-d-glycero-4-keto-α-d-lyxo-heptose GDP-d-glycero-α-d-manno-heptose->GDP-d-glycero-4-keto-α-d-lyxo-heptose Cj1427 (Oxidation) GDP-d-glycero-4-keto-β-l-xylo-heptose GDP-d-glycero-4-keto-β-l-xylo-heptose GDP-d-glycero-4-keto-α-d-lyxo-heptose->GDP-d-glycero-4-keto-β-l-xylo-heptose Cj1430 (Epimerization) GDP-d-glycero-β-l-gluco-heptose GDP-d-glycero-β-l-gluco-heptose GDP-d-glycero-4-keto-β-l-xylo-heptose->GDP-d-glycero-β-l-gluco-heptose Cj1428 (Reduction)

Caption: Biosynthesis of this compound in C. jejuni.

Host Immune Recognition of Related Heptoses

While direct evidence for the host immune response to this compound is limited, related bacterial heptose metabolites, such as ADP-heptose and heptose-1,7-bisphosphate (HBP), are recognized as potent PAMPs.[4][5][6] These molecules are sensed in the host cell cytosol, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4] This innate immune recognition of bacterial heptoses underscores the potential of this compound to elicit a detectable host response.

Heptose PAMP Recognition Pathway cluster_1 Host Cytosolic Sensing of Bacterial Heptoses ADP-heptose ADP-heptose ALPK1 ALPK1 ADP-heptose->ALPK1 binds TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NF-κB Activation NF-κB Activation TRAF6->NF-κB Activation activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines induces transcription

Caption: Simplified signaling pathway for ADP-heptose recognition.

Comparative Analysis with Established Biomarkers

A direct comparison of the clinical performance of this compound is not yet possible due to a lack of published clinical studies. However, we can evaluate its potential against the known characteristics of established biomarkers.

FeatureThis compoundProcalcitonin (PCT)C-Reactive Protein (CRP)Lipopolysaccharide (LPS)
Biomarker Type Pathogen-Associated Molecular Pattern (PAMP)Host-response (prohormone)Host-response (acute-phase protein)Pathogen-Associated Molecular Pattern (PAMP)
Specificity for Bacterial Infection Potentially high (bacterial-specific sugar)High (less affected by viral infections)Moderate (elevated in various inflammatory states)High (specific to Gram-negative bacteria)
Known Clinical Sensitivity Not establishedVariable, meta-analyses show sensitivities around 85% for sepsis.[7]Highly sensitive to inflammation, but not specific to bacterial infection.Variable and can be affected by the site of infection.
Known Clinical Specificity Not establishedVariable, meta-analyses show specificities around 85% for invasive bacterial infections.[7]Low for differentiating bacterial from non-bacterial inflammation.High for Gram-negative bacteria.
Time to Detection Not establishedRises within 2-4 hours of infection.[8]Rises within 4-6 hours of inflammation.Dependent on bacterial lysis and entry into the bloodstream.
Half-life Not establishedApproximately 24 hours.19 hours.Short, rapidly cleared from circulation.
Clinical Utility InvestigationalDiagnosis of sepsis, guidance for antibiotic stewardship.General marker of inflammation and infection.Detection of Gram-negative bacteremia.
Limitations Limited to certain bacterial species (e.g., C. jejuni), lack of clinical data and validated assays.Can be elevated in non-infectious conditions (e.g., trauma, surgery).Non-specific, influenced by a wide range of inflammatory conditions.Only present in Gram-negative bacteria, challenges in detection due to rapid clearance.

Proposed Experimental Workflow for Clinical Validation

To establish the efficacy of this compound as a clinical biomarker, a rigorous validation process is necessary. The following outlines a potential experimental workflow:

Clinical Validation Workflow cluster_2 Proposed Validation of this compound as a Biomarker Assay_Development 1. Assay Development & Analytical Validation Prospective_Cohort_Study 2. Prospective Cohort Study Assay_Development->Prospective_Cohort_Study Validated Assay Performance_Evaluation 3. Diagnostic Performance Evaluation Prospective_Cohort_Study->Performance_Evaluation Clinical Data & Samples Comparative_Analysis 4. Comparison with Existing Biomarkers Performance_Evaluation->Comparative_Analysis Sensitivity, Specificity, AUC

Caption: Proposed workflow for validating a new bacterial biomarker.

Step 1: Assay Development and Analytical Validation
  • Method Selection : Develop a quantitative assay for this compound in human serum and/or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a promising approach due to its high sensitivity and specificity for isomer differentiation.[9]

  • Sample Preparation : Optimize a protocol for the extraction and purification of heptoses from clinical matrices. This may involve protein precipitation, solid-phase extraction, and derivatization to enhance detection.

  • Analytical Validation : Validate the assay according to regulatory guidelines, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.

Step 2: Prospective Clinical Study
  • Patient Cohort : Enroll a well-defined cohort of patients presenting with suspected infection, including those with confirmed bacterial infections, viral infections, non-infectious inflammatory conditions, and healthy controls.

  • Sample Collection : Collect serial serum and/or urine samples at predefined time points (e.g., at presentation, 24h, 48h).

  • Clinical Data : Concurrently, collect comprehensive clinical data, including vital signs, laboratory results for established biomarkers (PCT, CRP), microbiological culture results, and clinical outcomes.

Step 3: Diagnostic Performance Evaluation
  • Data Analysis : Correlate the concentrations of this compound with the final diagnosis.

  • ROC Analysis : Perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cut-off value for diagnosing bacterial infection and calculate the area under the curve (AUC), sensitivity, and specificity.

  • Predictive Value : Calculate the positive and negative predictive values (PPV and NPV).

Step 4: Comparative Analysis
  • Head-to-Head Comparison : Directly compare the diagnostic accuracy (AUC, sensitivity, specificity) of this compound with that of PCT and CRP in the same patient cohort.

  • Combination Analysis : Evaluate whether the addition of this compound to existing biomarkers improves diagnostic accuracy.

Future Perspectives

This compound presents an intriguing, albeit currently theoretical, candidate for a specific bacterial biomarker. Its presence in the capsule of a major enteric pathogen and the established role of related heptoses as PAMPs provide a strong rationale for further investigation. The primary challenge lies in the lack of clinical data and validated detection methods. The successful development of a sensitive and specific assay, followed by rigorous clinical validation, will be crucial in determining its true potential to enhance the diagnostic armamentarium for bacterial infections. Further research is also needed to determine the prevalence of this specific heptose isomer across a broader range of pathogenic bacteria.

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Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling d-Glycero-l-gluco-heptose

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the meticulous handling of every compound is paramount. This guide provides essential, practical guidance on the appropriate personal protective equipment (PPE) for handling d-Glycero-l-gluco-heptose, ensuring both the integrity of your research and the safety of laboratory personnel. While this compound, a complex sugar, is not classified as a hazardous substance, adherence to Good Laboratory Practices (GLP) and a thorough understanding of PPE principles are fundamental to a safe and efficient workflow.[1][2]

Hazard Assessment: A Foundation of Safety

A comprehensive hazard assessment is the critical first step in any laboratory procedure.[3] For this compound, the primary physical form is a solid powder. While specific toxicity data is limited, its classification as a non-hazardous monosaccharide informs our approach. The primary risks are not chemical in nature but are related to the physical properties of the powder and the overarching need to prevent sample contamination.

Key Considerations:

  • Inhalation: Fine powders can become airborne during handling, posing a potential nuisance and a risk of respiratory irritation.

  • Eye Contact: Airborne particles can cause mechanical irritation to the eyes.

  • Contamination: The primary goal is to protect the integrity of the this compound sample from contamination by the handler.

Core Personal Protective Equipment (PPE)

The following PPE recommendations are based on standard laboratory safety protocols for handling non-hazardous chemical powders.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against airborne particles and accidental splashes.[4] Face shields may be used in conjunction with glasses or goggles for added protection.[4]
Hand Protection Disposable nitrile gloves.Prevents contamination of the sample and provides a barrier against incidental contact.[3][5] It is crucial to inspect gloves for any damage before use and to practice proper removal techniques to avoid skin contact.[6]
Body Protection A clean, buttoned laboratory coat.Protects personal clothing from contamination and minor spills.
Footwear Closed-toe shoes.Provides protection against spills and dropped objects.[3]

Procedural Guidance: From Weighing to Dissolution

The specific task being performed will dictate the precise PPE required. The following workflow outlines a logical approach to PPE selection.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_powder Handling Powder cluster_solution Handling Solution A Assess Task: Weighing Powder vs. Handling Solution B Weighing solid this compound A->B Powder G Working with dissolved this compound A->G Solution C Consider potential for dust generation B->C D Work in a ventilated enclosure or fume hood if significant dust is anticipated C->D E Standard PPE Required: - Lab Coat - Nitrile Gloves - Safety Glasses C->E D->E F Optional/Task-Dependent: - Respiratory Protection (N95) for large quantities or significant dust E->F H Standard PPE Required: - Lab Coat - Nitrile Gloves - Safety Glasses or Goggles G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.